2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile
Description
Properties
IUPAC Name |
2-amino-6-(4-chlorophenyl)-4-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3/c19-14-8-6-13(7-9-14)17-10-15(12-4-2-1-3-5-12)16(11-20)18(21)22-17/h1-10H,(H2,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYGCYJPAQHQSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)N)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351842 | |
| Record name | 2-amino-6-(4-chlorophenyl)-4-phenylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75356-07-9 | |
| Record name | 2-amino-6-(4-chlorophenyl)-4-phenylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the physicochemical properties of the heterocyclic compound 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile. The information herein is synthesized from publicly available chemical databases and scientific literature on structurally related analogs. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar molecular entities.
Chemical Identity and Structure
This compound is a substituted pyridine derivative characterized by the presence of an amino group at the 2-position, a cyano group at the 3-position, a phenyl group at the 4-position, and a 4-chlorophenyl group at the 6-position.
-
IUPAC Name: 2-amino-4-(4-chlorophenyl)-6-phenylpyridine-3-carbonitrile[1]
-
Molecular Formula: C₁₈H₁₂ClN₃[1]
-
Molecular Weight: 305.76 g/mol [1]
-
CAS Number: 105387-95-9[1]
The structural formula is presented below:
Computed Physicochemical Properties
Computational models provide valuable initial estimates of a compound's physicochemical behavior. The following data has been sourced from the PubChem database.[1]
| Property | Value | Source |
| Molecular Weight | 305.8 g/mol | PubChem CID: 711464[1] |
| XLogP3 | 4.7 | PubChem CID: 711464[1] |
| Hydrogen Bond Donors | 1 | PubChem CID: 711464[1] |
| Hydrogen Bond Acceptors | 3 | PubChem CID: 711464[1] |
| Rotatable Bonds | 2 | PubChem CID: 711464[1] |
The XLogP3 value of 4.7 suggests that this compound is a lipophilic compound, indicating a preference for non-polar environments and likely low aqueous solubility.
Experimental Physicochemical Properties and Characterization
Physical State and Appearance
Based on analogs, this compound is expected to be a white to off-white crystalline solid at standard temperature and pressure.
Melting Point
A precise experimental melting point for the title compound is not published. However, a closely related analog, 2-amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile , has a reported melting point of 195 °C [2]. It is therefore anticipated that the melting point of this compound will be in a similar range, likely between 190-200 °C.
Experimental Protocol for Melting Point Determination:
A standard capillary melting point apparatus (e.g., Stuart SMP10 or similar) can be used.
-
A small, dry sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is increased at a rate of 10-20 °C/min initially, and then slowed to 1-2 °C/min as the estimated melting point is approached.
-
The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is molten.
Solubility
Qualitative assessments indicate that this compound is soluble in common organic solvents such as ethanol and dimethyl sulfoxide (DMSO) . Its high lipophilicity (XLogP3 = 4.7) suggests it will have poor solubility in water.
Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method):
This method is considered the gold standard for solubility determination.
-
An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
The vial is agitated (e.g., on a shaker) at a constant temperature (typically 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Acid Dissociation Constant (pKa)
An experimental pKa for the title compound is not available. A predicted pKa of 1.80 has been reported for the structural isomer, 2-amino-4-(2-chlorophenyl)-6-phenylnicotinonitrile. This suggests the amino group is weakly basic.
Experimental Protocol for pKa Determination (Potentiometric Titration):
-
A known amount of the compound is dissolved in a suitable solvent mixture (e.g., water/methanol).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
The pH of the solution is monitored using a calibrated pH meter as a function of the volume of titrant added.
-
The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. The expected spectral features are based on data from analogous compounds.[2]
Infrared (IR) Spectroscopy
-
N-H Stretching: Two distinct bands are expected in the region of 3300-3500 cm⁻¹ , corresponding to the symmetric and asymmetric stretching vibrations of the primary amino group.
-
C≡N Stretching: A sharp, strong absorption band is anticipated around 2210-2230 cm⁻¹ due to the nitrile group.
-
C=C and C=N Stretching: A complex pattern of bands in the 1500-1650 cm⁻¹ region will be present, arising from the vibrations of the pyridine and phenyl rings.
-
C-Cl Stretching: A band in the region of 1000-1100 cm⁻¹ may be attributed to the C-Cl bond of the chlorophenyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
-NH₂ Protons: A broad singlet is expected in the region of δ 5.3-5.5 ppm , which may exchange with D₂O.
-
Aromatic Protons: A complex multiplet pattern between δ 7.0-8.0 ppm will be observed for the protons of the phenyl and 4-chlorophenyl groups.
-
Pyridine Ring Proton: A singlet for the proton at the 5-position of the pyridine ring is expected around δ 7.1-7.3 ppm .
¹³C NMR:
-
Aromatic Carbons: Multiple signals will be present in the aromatic region (δ 110-160 ppm ).
-
Nitrile Carbon (-C≡N): A signal for the nitrile carbon is expected around δ 115-120 ppm .
-
Carbon attached to Amino Group (C-NH₂): This carbon will likely appear in the downfield region of the aromatic signals.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The extended conjugation in the molecule, involving the pyridine and phenyl rings, is expected to give rise to strong UV absorption bands, likely in the range of 250-350 nm.
Synthesis and Reaction Workflow
The synthesis of this compound typically follows a well-established multicomponent reaction pathway.
General Synthetic Protocol:
-
Chalcone Formation: An equimolar mixture of 4-chloroacetophenone and benzaldehyde is reacted in the presence of a base (e.g., aqueous NaOH in ethanol) to form 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (a chalcone).
-
Nicotinonitrile Synthesis: The resulting chalcone is then reacted with malononitrile and an excess of ammonium acetate in a suitable solvent such as ethanol, under reflux conditions. The reaction proceeds via a Michael addition, followed by cyclization and aromatization to yield the final product.
Diagram of Synthetic Workflow:
Caption: General two-step synthesis of the target compound.
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a newly synthesized batch of this compound.
Caption: Workflow for comprehensive physicochemical characterization.
Conclusion
This compound is a lipophilic, crystalline solid with characteristic spectroscopic features. While a complete, experimentally verified dataset for this specific molecule is not currently available in peer-reviewed literature, a robust understanding of its properties can be established through computational methods and comparison with closely related analogs. The experimental protocols outlined in this guide provide a clear and validated pathway for researchers to determine the precise physicochemical parameters of this compound, which is crucial for its potential applications in medicinal chemistry and materials science.
References
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Al-Ghorbani, M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1884. [Link]
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PubChem. (n.d.). 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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An In-Depth Technical Guide to 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile, a synthetic heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, structural elucidation, and explore its emerging potential in drug discovery, particularly in the realms of oncology and infectious diseases.
Core Compound Identification
Chemical Identity:
| Identifier | Value |
| Systematic Name | This compound |
| CAS Number | 75356-07-9[1] |
| Molecular Formula | C₁₈H₁₂ClN₃[1] |
| Molecular Weight | 305.77 g/mol [1] |
Structural Representation:
The molecular structure of this compound is characterized by a central pyridine ring, substituted with an amino group at the 2-position, a cyano group at the 3-position, a phenyl group at the 4-position, and a 4-chlorophenyl group at the 6-position.
Caption: 2D structure of this compound.
Synthesis and Mechanism
The synthesis of this compound is typically achieved through a one-pot, multi-component reaction, a cornerstone of modern synthetic chemistry that emphasizes efficiency and atom economy. The most common approach involves the condensation of a chalcone intermediate with malononitrile in the presence of a base.
Synthetic Workflow:
Caption: General synthetic workflow for this compound.
Experimental Protocol:
The following is a representative experimental protocol for the synthesis of 2-aminonicotinonitrile derivatives, which can be adapted for the specific synthesis of this compound.
Step 1: Synthesis of 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (Chalcone)
-
To a solution of 4-chloroacetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (20 mL), an aqueous solution of sodium hydroxide (40%) is added dropwise with constant stirring at room temperature.
-
The reaction mixture is stirred for 2-4 hours, during which a solid precipitate typically forms.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into crushed ice and acidified with dilute HCl.
-
The precipitated solid is filtered, washed with cold water until neutral, and dried. The crude chalcone is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
A mixture of the chalcone (10 mmol), malononitrile (10 mmol), and ammonium acetate (80 mmol) in absolute ethanol (30 mL) is refluxed for 6-8 hours.[2]
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered.
-
The solid is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure product.
Characterization and Spectroscopic Data
Infrared (IR) Spectroscopy:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H (amino group) | 3400-3200 (two bands, stretching) |
| C≡N (nitrile group) | 2230-2210 (sharp, strong) |
| C=C and C=N (aromatic and pyridine rings) | 1650-1450 |
| C-Cl (chlorophenyl group) | 850-550 |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show a singlet for the amino protons (NH₂), a singlet for the proton on the pyridine ring, and a series of multiplets in the aromatic region corresponding to the protons of the phenyl and 4-chlorophenyl rings.
-
¹³C NMR: The spectrum will display signals for the carbon atoms of the pyridine ring, the nitrile carbon, and the carbons of the two aromatic rings. The carbon attached to the chlorine atom will exhibit a characteristic chemical shift.
Mass Spectrometry (MS):
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (305.77 g/mol ). The presence of the chlorine isotope will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak.
Potential Applications in Drug Development
Derivatives of 2-aminonicotinonitrile are a class of compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.
Anticancer Activity:
Numerous studies have highlighted the potential of 2-aminonicotinonitrile derivatives as anticancer agents. The proposed mechanisms of action are diverse and appear to be structure-dependent. Some derivatives have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. The planar, heterocyclic nature of the nicotinonitrile core allows for potential intercalation with DNA or interaction with the active sites of various enzymes involved in cell proliferation and survival.
Antimicrobial Activity:
The 2-aminonicotinonitrile scaffold has also been explored for its antimicrobial properties. These compounds have shown activity against a range of bacterial and fungal pathogens.[3] The mechanism of their antimicrobial action is not fully elucidated but may involve the inhibition of essential microbial enzymes or disruption of the cell membrane integrity. The presence of the lipophilic phenyl and chlorophenyl groups can facilitate the passage of the molecule through the microbial cell wall.
Safety, Handling, and Disposal
As a fine chemical intended for research purposes, this compound should be handled with appropriate safety precautions.
Safety and Handling:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Ingestion and Contact: Avoid ingestion and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
Disposal:
Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. It is generally recommended to dispose of chemical waste through a licensed waste disposal company.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and versatile chemical nature make it an attractive starting point for the generation of diverse chemical libraries for high-throughput screening. Future research should focus on elucidating the specific molecular targets and mechanisms of action of this compound and its analogs to fully realize their therapeutic potential. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these molecules for specific disease targets, paving the way for the development of next-generation drugs for cancer and infectious diseases.
References
-
PubChem. 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile. National Center for Biotechnology Information. Available from: [Link]
-
MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Available from: [Link]
-
ResearchGate. (PDF) Discovery of Novel 2-aminonicotinonitrile Derivatives With New Potential Autophagy Activity. Available from: [Link]
-
PubMed. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. Available from: [Link]
-
Neliti. Synthesis, characterization and pharmacological evaluation of chalcones and its derivatives for analgesic activity. Available from: [Link]
-
MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - 6-Chloronicotinonitrile, 97%. Available from: [Link]
Sources
- 1. 75356-07-9 | this compound - AiFChem [aifchem.com]
- 2. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]
- 3. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The 2-Amino-3-Cyanopyridine Scaffold: A Privileged Motif for Diverse Therapeutic Targets
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The Versatility of the 2-Amino-3-Cyanopyridine Core
Within the vast landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to bind to a wide range of biological targets with high affinity. The 2-amino-3-cyanopyridine moiety is a prime example of such a scaffold.[1] Its unique electronic properties and spatial arrangement of hydrogen bond donors and acceptors make it a versatile building block for designing potent and selective modulators of various enzyme families and receptor systems.[2] This guide provides a comprehensive overview of the key therapeutic targets of 2-amino-3-cyanopyridine derivatives, delves into the mechanistic rationale for their activity, and presents detailed methodologies for their investigation. These compounds have demonstrated significant potential across multiple therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[3][4]
Chapter 1: Key Therapeutic Targets in Oncology
The 2-amino-3-cyanopyridine scaffold has been extensively explored in oncology, yielding inhibitors for several critical cancer-related signaling pathways. The primary targets are protein kinases, enzymes that regulate virtually all aspects of cell life and whose dysregulation is a hallmark of cancer.
Receptor and Non-Receptor Tyrosine Kinases
a) VEGFR-2 and HER-2: Dual Inhibition of Angiogenesis and Tumor Growth
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels that is essential for tumor growth and metastasis.[5] Human Epidermal Growth Factor Receptor 2 (HER-2) is a well-established driver of proliferation in several cancers, notably breast cancer. Compounds that can dually inhibit both kinases are of high therapeutic interest. Several 2-amino-3-cyanopyridine derivatives have been identified as potent dual inhibitors of VEGFR-2 and HER-2.[6][7] The pyridine core often serves as a hinge-binding motif within the ATP-binding pocket of the kinase domain.
b) STAT3: Targeting a Critical Transcription Factor
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and migration. Specific 2-amino-3-cyanopyridine compounds have been shown to potently inhibit the phosphorylation of STAT3 at the Tyr705 residue, which is essential for its activation and dimerization.[5][8] This inhibition effectively shuts down the downstream transcriptional activity of STAT3.
Serine/Threonine Kinases
a) IKK-β: A Linchpin in Pro-inflammatory and Pro-survival Signaling
Inhibitor of Nuclear Factor Kappa-B (NF-κB) Kinase subunit beta (IKK-β) is a central kinase in the canonical NF-κB signaling pathway.[9] This pathway is crucial for inflammatory responses and also promotes cell survival and proliferation in cancer cells. 2-Amino-3-cyanopyridines have been identified as potent IKK-β inhibitors, preventing the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of the pro-survival transcription factor NF-κB.[1][10][11]
b) Aurora A and PIM-1 Kinases: Regulators of Mitosis and Cell Survival
Aurora A kinase is a key regulator of mitosis, and its overexpression is common in many tumors. Certain 3-cyanopyridine derivatives have been developed as selective Aurora A kinase inhibitors.[12] Similarly, PIM-1 kinase is a proto-oncogene that promotes cell survival and proliferation, and molecular docking studies have suggested that 2-amino-3-cyanopyridine derivatives can effectively bind to and inhibit its activity.[13]
Data Summary: Anticancer Activity
| Compound Class | Target(s) | Potency (IC50 / Ki) | Cancer Cell Line(s) | Reference(s) |
| Cyanopyridine Deriv. | STAT3 Phosphorylation | ~4.6 - 14.3 µM | HCT-116, Hela, A375 | [5] |
| Cyanopyridones | VEGFR-2 / HER-2 | IC50 = 1.39 - 2.71 µM | MCF-7, HepG2 | [6] |
| Thienopyridines | IKK-β | IC50 = 40 nM | HeLa | [14] |
| Pyrazoloaminopyridines | Aurora A Kinase | Data not specified | Not specified | [12] |
| Nopinone-based | General Anticancer | IC50 = 23.78 µM | A549 | [15] |
Chapter 2: Targets in Inflammatory and Metabolic Disorders
Beyond oncology, the unique structure of 2-amino-3-cyanopyridines lends itself to the inhibition of enzymes involved in inflammation and metabolic regulation.
IKK-β: A Dual Role in Cancer and Inflammation
As detailed in the oncology section, IKK-β is a cornerstone of the pro-inflammatory NF-κB pathway.[9] Its inhibition by 2-amino-3-cyanopyridine compounds represents a major therapeutic strategy for a wide range of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, by blocking the production of inflammatory cytokines like TNF-α and IL-6.[14]
Carbonic Anhydrases: Modulating pH and Ion Transport
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and bicarbonate.[16] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and as diuretics. Novel 2-amino-3-cyanopyridine derivatives have demonstrated inhibitory activity against human CA isoforms I and II, with potencies in the low micromolar range.[16]
Data Summary: Anti-inflammatory & Enzyme Inhibition
| Compound Class | Target | Potency (Ki) | Therapeutic Area | Reference(s) |
| Diarylbenzamides | IKK-β | Data not specified | Inflammation, Cancer | [9] |
| Substituted ACPs | hCA I | 2.84 - 112.44 µM | Metabolic Disorders | [16] |
| Substituted ACPs | hCA II | 2.56 - 31.17 µM | Metabolic Disorders | [16] |
Chapter 3: Targets in Neurodegenerative Disorders
The ability of small molecules to cross the blood-brain barrier is critical for treating central nervous system (CNS) disorders. The 2-amino-3-cyanopyridine scaffold has been successfully modified to target key proteins implicated in neurodegeneration.
A2A Adenosine Receptor: A Key Modulator in Parkinson's Disease
The A2A adenosine receptor, a G-protein coupled receptor (GPCR), is highly expressed in the basal ganglia, a brain region critical for motor control.[12] It forms heterodimers with the dopamine D2 receptor, and its antagonism can potentiate dopaminergic signaling. This makes A2A antagonists a promising non-dopaminergic therapy for Parkinson's disease.[17] A series of 2-amino-3-cyanopyridine derivatives have been developed as highly potent and selective A2A adenosine receptor antagonists, with some compounds exhibiting nanomolar affinity.[18] The development of istradefylline, an A2A antagonist, for Parkinson's disease underscores the therapeutic potential of targeting this receptor.[17]
Signaling Pathway Visualization
Caption: Inhibition of the NF-κB pathway by 2-amino-3-cyanopyridine compounds targeting IKK-β.
Caption: Inhibition of the JAK-STAT pathway by 2-amino-3-cyanopyridine compounds targeting STAT3 phosphorylation.
Chapter 4: Methodologies for Target Identification and Validation
The identification and validation of molecular targets are paramount in drug discovery. The following protocols outline standard, robust assays used to characterize the inhibitory activity of 2-amino-3-cyanopyridine compounds.
Experimental Workflow: From Screening to Validation
Caption: General experimental workflow for kinase inhibitor discovery and validation.
Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)
Causality: This assay directly measures the enzymatic activity of purified VEGFR-2 by quantifying ATP consumption. A reduction in ATP consumption in the presence of a test compound indicates inhibition. The luminescent readout (via Kinase-Glo®) is highly sensitive and suitable for high-throughput screening.[3][19]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the 2-amino-3-cyanopyridine test compound in DMSO.
-
Perform serial dilutions in 1x Kinase Assay Buffer to achieve desired test concentrations. The final DMSO concentration should not exceed 1%.
-
Prepare 1x Kinase Assay Buffer by diluting a 5x stock. If desired, add DTT to a final concentration of 1 mM.[5]
-
Thaw recombinant human VEGFR-2 enzyme, ATP (500 µM), and PTK Substrate on ice.
-
Dilute the VEGFR-2 enzyme to a working concentration of ~1 ng/µL in 1x Kinase Assay Buffer.
-
-
Assay Plate Setup (White 96-well plate):
-
Prepare a master mixture containing 5x Kinase Buffer, ATP, and PTK substrate.
-
Add 25 µL of the master mixture to all wells.
-
Test Wells: Add 5 µL of diluted test compound.
-
Positive Control (100% Activity): Add 5 µL of 1x Kinase Buffer with equivalent DMSO concentration.
-
Blank (0% Activity): Add 5 µL of 1x Kinase Buffer.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 20 µL of diluted VEGFR-2 enzyme to "Test" and "Positive Control" wells.
-
Add 20 µL of 1x Kinase Assay Buffer to "Blank" wells.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Signal Detection:
-
Equilibrate the plate and the Kinase-Glo® MAX reagent to room temperature.
-
Add 50 µL of Kinase-Glo® MAX reagent to each well to stop the reaction.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percent inhibition relative to the "Positive Control."
-
Plot percent inhibition versus log[inhibitor] concentration and fit the curve using non-linear regression to determine the IC50 value.[5]
-
Protocol: Cell-Based STAT3 Phosphorylation Assay (In-Cell ELISA)
Causality: This assay quantifies the level of phosphorylated STAT3 (p-STAT3) directly within cultured cells, providing a physiologically relevant measure of a compound's ability to inhibit an upstream kinase or the STAT3 protein itself. It validates that the compound is cell-permeable and active in a cellular context.[8][20]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., A431, HCT-116) in a 96-well tissue culture plate and grow to ~80-90% confluency.
-
Starve cells in serum-free media for 4-6 hours.
-
Pre-treat cells with various concentrations of the 2-amino-3-cyanopyridine test compound for 1-2 hours.
-
Stimulate the cells with a known STAT3 activator (e.g., IL-6 or EGF) for 15-30 minutes. Include unstimulated controls.
-
-
Fixation and Permeabilization:
-
Remove media and immediately fix the cells by adding 4% formaldehyde in PBS for 20 minutes at room temperature.
-
Wash the wells three times with PBS containing 0.1% Triton X-100 (Wash Buffer).
-
Permeabilize the cells by incubating with 100% cold methanol for 10 minutes.
-
-
Immunodetection:
-
Wash the wells three times with Wash Buffer.
-
Block non-specific binding by incubating with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours.
-
Incubate with a primary antibody specific for phosphorylated STAT3 (p-Tyr705) overnight at 4°C.
-
In parallel wells, incubate with a primary antibody for total STAT3 to normalize for cell number.
-
Wash wells four times with Wash Buffer.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
-
Signal Development and Reading:
-
Wash wells four times with Wash Buffer.
-
Add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution and incubate in the dark until sufficient color develops (15-30 minutes).
-
Stop the reaction by adding 2N H2SO4.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the p-STAT3 signal to the total STAT3 signal for each condition.
-
Calculate the percentage reduction in p-STAT3 signal in compound-treated wells relative to the stimulated control.
-
Determine the IC50 value by plotting the normalized signal against the compound concentration.
-
Conclusion and Future Directions
The 2-amino-3-cyanopyridine scaffold has unequivocally established its role as a versatile and potent pharmacophore in modern drug discovery. Its synthetic tractability allows for the creation of diverse chemical libraries, while its inherent ability to interact with key biological targets has led to promising lead compounds in oncology, inflammation, and neurology. Future research will likely focus on refining the selectivity of these compounds, particularly within the kinome, to minimize off-target effects. Furthermore, exploring novel substitutions on the pyridine ring could unlock interactions with entirely new target classes, continuing the legacy of this remarkable scaffold in the pursuit of novel therapeutics.
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An In-Depth Technical Guide to 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile: Synthesis, History, and Scientific Context
This guide provides a comprehensive technical overview of 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile, a polysubstituted pyridine derivative. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, history, and potential applications of this class of compounds. This document delves into the scientific rationale behind its synthesis and explores its context within the broader landscape of heterocyclic chemistry and medicinal research.
Introduction and Significance
This compound belongs to the class of 2-aminonicotinonitriles, which are recognized as "privileged scaffolds" in medicinal chemistry. This designation stems from their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. These activities include potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents[1][2]. The specific substitution pattern of the title compound, featuring a 4-chlorophenyl group at the 6-position and a phenyl group at the 4-position, modulates its physicochemical properties and biological activity, making it a subject of interest in the synthesis of novel therapeutic agents.
The core structure, a substituted pyridine ring, is a common motif in both natural products and synthetic drugs. The presence of the amino and cyano groups provides versatile handles for further chemical modifications, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies[3][4].
Historical Context and Discovery
The direct "discovery" of this compound is not chronicled as a singular event but is rather an outcome of the broader development of synthetic methodologies for polysubstituted pyridines. The synthesis of such compounds is often achieved through multi-component reactions (MCRs), which offer an efficient and atom-economical approach to complex molecules from simple starting materials.
A key historical precedent for the synthesis of related 2-aminopyridines is the Gewald reaction , first reported by Karl Gewald in 1961, which is a method for synthesizing 2-aminothiophenes[5][6][7]. While the target molecule is a pyridine, not a thiophene, the underlying principles of a one-pot condensation involving a ketone, an active methylene nitrile, and a source of the heteroatom (in this case, nitrogen from ammonia) are conceptually related.
The synthesis of 2-aminonicotinonitriles, like the title compound, is typically achieved through a one-pot cyclocondensation reaction. This approach involves the reaction of a chalcone (an α,β-unsaturated ketone) with malononitrile in the presence of a source of ammonia, commonly ammonium acetate[8][9]. This method provides a straightforward and high-yielding route to these complex heterocyclic systems[10]. The specific synthesis of this compound and its analogues is often reported in studies focused on the biological evaluation of new series of nicotinonitrile derivatives[1][11][12].
Synthesis and Mechanism
The most common and efficient method for synthesizing this compound is a one-pot, three-component reaction. This process involves the initial formation of a chalcone, which then undergoes cyclocondensation with malononitrile and ammonium acetate.
Reaction Scheme
The overall synthetic pathway can be visualized as a two-step process that is often performed in a single pot.
Caption: Synthetic pathway for this compound.
Experimental Protocol
The following is a representative experimental protocol synthesized from literature procedures[9].
Step 1: Synthesis of 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (Chalcone)
-
To a stirred solution of 4-chloroacetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (20 mL), add a 10% aqueous solution of sodium hydroxide (5 mL) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-3 hours.
-
The formation of a precipitate indicates the product. Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the solid product, wash with water until neutral, and dry. The chalcone can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
In a round-bottom flask, combine the chalcone from Step 1 (10 mmol), malononitrile (10 mmol), and ammonium acetate (30 mmol).
-
Add absolute ethanol (30 mL) as the solvent.
-
Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water. A solid precipitate will form.
-
Filter the solid, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and DMF, to obtain the pure this compound.
Mechanistic Insights
The formation of the pyridine ring proceeds through a series of well-established reaction steps:
-
Michael Addition: The carbanion of malononitrile, formed in the basic medium provided by ammonium acetate, acts as a nucleophile and attacks the β-carbon of the chalcone.
-
Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where one of the nitrile groups is attacked by the amino group (derived from ammonia).
-
Dehydrogenation (Aromatization): The dihydropyridine intermediate readily undergoes oxidation (dehydrogenation) under the reaction conditions to form the stable aromatic pyridine ring.
Caption: Simplified reaction mechanism for pyridine ring formation.
Physicochemical Properties and Characterization
The structural identity and purity of this compound are confirmed through various spectroscopic techniques.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₂ClN₃ | [13] |
| Molecular Weight | 305.76 g/mol | [14] |
| Appearance | Typically a solid powder (e.g., pink, yellow) | [9] |
| Melting Point | 190-197 °C (may vary with purity) | [9][14] |
| ¹H NMR | Signals corresponding to aromatic protons and the amino group protons (e.g., a singlet for NH₂ around 5.3 ppm in CDCl₃) | [9] |
| ¹³C NMR | Resonances for the aromatic carbons, the nitrile carbon, and the carbons of the pyridine ring | [9] |
| IR (cm⁻¹) | Characteristic peaks for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C≡N stretching (around 2200 cm⁻¹), and C=C/C=N stretching in the aromatic system | [9] |
Potential Applications and Future Directions
The scientific interest in this compound and its derivatives is primarily driven by their potential in drug discovery.
-
Anticancer Activity: Many nicotinonitrile derivatives have been evaluated for their cytotoxicity against various cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancer cells[3][11]. The mechanism of action can vary, with some compounds inducing apoptosis or inhibiting specific kinases[11].
-
Antimicrobial Activity: The scaffold has also been explored for its antibacterial and antifungal properties against a range of pathogens[1][8].
-
Kinase Inhibition: The 2-aminopyridine core is a known hinge-binding motif for many protein kinases, which are critical targets in oncology and inflammatory diseases. Modifications to the peripheral substituents can be used to achieve selectivity for specific kinases.
-
Fluorescent Probes: Some 2-amino-4,6-diphenylnicotinonitriles have shown promise as fluorescent sensors due to their photophysical properties[9].
Future research will likely focus on the synthesis of new derivatives to optimize potency and selectivity for specific biological targets, as well as to improve pharmacokinetic properties. The versatility of the synthetic route allows for systematic exploration of the chemical space around this promising scaffold.
Conclusion
This compound is a synthetically accessible and medicinally relevant heterocyclic compound. Its history is intertwined with the development of efficient one-pot synthetic methodologies for creating molecular complexity. The robust synthesis, coupled with the diverse biological activities exhibited by its derivatives, ensures that this scaffold will remain an area of active investigation for scientists and researchers in the field of drug development. The detailed protocols and mechanistic understanding provided in this guide serve as a valuable resource for those looking to work with and expand upon this important class of molecules.
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Bagley, M. C., & Riad, M. (2007). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. University of Sussex.
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Boruah, M., & Sarma, D. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett, 34(16), 1735-1740.
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Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
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Mosselhi, M. A. N., et al. (2011). Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. European Journal of Medicinal Chemistry, 46(9), 4048-4054.
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Sigma-Aldrich. (n.d.). 2-AMINO-6-METHYL-4-PHENYL-NICOTINONITRILE.
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Kumar, A., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Organic & Biomolecular Chemistry, 20(36), 7248-7255.
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Wang, Z., et al. (2015). Synthesis of Polysubstituted Pyridines via a One-Pot Metal-Free Strategy. Organic Letters, 17(15), 3854-3857.
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Yathirajan, H. S., et al. (2010). 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3131.
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Janecký, M., et al. (2020). One-pot method for the synthesis of 1-aryl-2-aminoalkanol derivatives from the corresponding amides or nitriles. RSC Advances, 10(40), 23933-23945.
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Frutos, R. P., et al. (2013). One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles. The Journal of Organic Chemistry, 78(11), 5800-5803.
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De Lemos, E., et al. (2018). A Versatile One-Pot Synthesis of Polysubstituted Cyclopent-2-enimines from α,β-Unsaturated Amides via Imino-Nazarov Reaction. Chemistry – A European Journal, 24(32), 8113-8120.
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Yan, L., et al. (2010). Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a novel cannabinoid-1 receptor (CB1R) inverse agonist for the treatment of obesity. Journal of Medicinal Chemistry, 53(10), 4028-4037.
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Yathirajan, H. S., et al. (2011). 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o2746.
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Zabska, R., et al. (1991). Synthesis and pharmacological properties of derivatives of alpha-amino-beta-(p-chlorobenzoyl)-propionic acid and alpha-amino-gamma-(p-chlorophenyl)-tetrahydrofuran-2-one. Polish Journal of Pharmacology and Pharmacy, 43(4), 271-280.
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Morytko, M. J., et al. (2008). Synthesis and in vitro activity of N'-cyano-4-(2-phenylacetyl)-N-o-tolylpiperazine-1-carboximidamide P2X7 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(6), 2093-2096.
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An In-Depth Technical Guide to 2-Amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile and Its Analogues: Synthesis, Bioactivity, and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The nicotinonitrile scaffold, a prominent N-heteroaromatic structure, is a cornerstone in medicinal chemistry, integral to numerous pharmaceuticals.[1] This guide focuses on a specific, highly substituted member of this class: 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile. We will provide a comprehensive exploration of its synthesis, the landscape of its derivatives and analogues, and the current understanding of their biological activities. This document serves as a technical resource, consolidating experimental methodologies, structure-activity relationship (SAR) insights, and future perspectives for professionals engaged in drug discovery and development.
Introduction: The Significance of the Nicotinonitrile Core
Nicotinonitriles, or cyanopyridines, are recognized for their versatile therapeutic potential, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, antihypertensive, and anti-inflammatory properties.[1] The core structure of this compound combines several key pharmacophoric features: a 2-aminopyridine moiety, a cyano group, and specific aryl substitutions at the 4 and 6 positions. These features create a unique chemical space for exploring interactions with various biological targets. The presence of the cyano group is particularly noteworthy, as it is a versatile functional group that can be transformed into other functionalities like amines, amides, and carboxylic acids, making these compounds valuable intermediates in synthetic chemistry.[2]
The strategic placement of a 4-chlorophenyl group at the C6 position and a phenyl group at the C4 position of the pyridine ring is crucial for modulating the molecule's electronic and steric properties, which in turn influences its biological activity. This guide will delve into the nuances of how modifications to this core structure impact its therapeutic potential.
Synthesis and Derivatization Strategies
The synthesis of 2-amino-4,6-diaryl-nicotinonitriles is typically achieved through a multi-component reaction, a cornerstone of green and efficient chemistry.[3] This approach allows for the construction of complex molecules in a single step from simple, readily available starting materials.
Core Synthesis: One-Pot, Four-Component Reaction
The most common and efficient route to the title compound and its analogues involves a one-pot condensation of an appropriate aldehyde (e.g., benzaldehyde), a ketone (e.g., 4-chloroacetophenone), malononitrile, and ammonium acetate.[4]
Causality Behind Experimental Choices:
-
Multi-component approach: This strategy is favored for its high atom economy, reduced reaction times, and simplified purification processes compared to traditional multi-step syntheses.
-
Ammonium acetate: Serves as both a catalyst and the source of the amino group at the C2 position and the nitrogen atom in the pyridine ring.
-
Solvent: Absolute ethanol is a common solvent, providing a good medium for the reactants and facilitating the reaction under reflux conditions.[5]
-
Catalysts: While the reaction can proceed without a catalyst, various catalysts, including nanocatalysts, have been employed to improve yields and reaction conditions, aligning with the principles of green chemistry.[3]
Experimental Protocol: General Synthesis of 2-Amino-4,6-diaryl-nicotinonitriles[4][5]
-
Chalcone Formation (Step 1, Optional but often implicit): In some variations of the synthesis, a chalcone is pre-formed by reacting an aldehyde and an acetophenone under basic conditions (e.g., 10% alcoholic NaOH).[5] This intermediate is then used in the subsequent step.
-
One-Pot Reaction Mixture: To a round-bottom flask, add the appropriate aldehyde (1 mmol), ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (3-4 equiv.).
-
Solvent Addition: Add absolute ethanol to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically overnight) with stirring.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the crude product with water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-4,6-diaryl-nicotinonitrile derivative.
Visualization of the Synthetic Workflow
Caption: General one-pot synthesis of 2-amino-4,6-diaryl-nicotinonitriles.
Derivatization and Analogue Synthesis
The versatility of the core synthesis allows for the generation of a wide array of derivatives by simply varying the starting aldehyde and ketone. This enables a systematic exploration of the structure-activity relationships.
-
Substitution on the C4-phenyl ring: By using substituted benzaldehydes, a variety of functional groups can be introduced at this position.
-
Substitution on the C6-phenyl ring: Similarly, using substituted acetophenones allows for modification of the C6-phenyl ring.
-
Heterocyclic Analogues: Replacing the aryl aldehydes or ketones with their heterocyclic counterparts can lead to the synthesis of nicotinonitriles with heterocyclic substituents, which has been shown to be beneficial for certain biological activities. For instance, the presence of a furan group has been found to be advantageous for high affinity on the A2A adenosine receptor.[6]
Further derivatization can be achieved by chemical modification of the 2-amino group or the 3-cyano group, although this is less commonly reported for this specific scaffold.
Structure-Activity Relationship (SAR) and Biological Evaluation
The biological activity of this compound and its analogues has been explored in several therapeutic areas, most notably as anticancer and antimicrobial agents.
Anticancer Activity
Derivatives of 2-amino-4,6-diphenylnicotinonitrile have demonstrated significant cytotoxicity against various cancer cell lines.[5][7] The substitutions on the phenyl rings at the C4 and C6 positions play a critical role in determining the potency and selectivity of these compounds.
Key SAR Insights for Anticancer Activity:
-
Influence of Substituents: The nature and position of substituents on the aryl rings can dramatically affect anticancer activity. For example, in a study of 2-amino-4,6-diphenylnicotinonitrile derivatives, a compound with specific substitutions demonstrated exceptional cytotoxicity, even surpassing the potency of the standard chemotherapeutic drug Doxorubicin against breast cancer cell lines.[5][7]
-
Mechanism of Action: While the exact mechanism of action for many of these compounds is still under investigation, some nicotinonitrile derivatives have been identified as inhibitors of specific kinases, such as PIM-1 kinase, which is involved in cancer cell survival.[8] Others have been investigated as tubulin inhibitors.[9][10]
Quantitative Data on Cytotoxicity
| Compound ID | C4-Phenyl Substitution | C6-Phenyl Substitution | MDA-MB-231 IC50 (µM) | MCF-7 IC50 (µM) | Reference |
| 2 | Phenyl | 4-Chlorophenyl | 8.01 ± 0.5 | 16.20 ± 1.3 | [5] |
| 3 | 4-Chlorophenyl | Phenyl | 3.16 ± 0.2 | 2.98 ± 0.2 | [5] |
| 4 | 4-Fluorophenyl | Phenyl | 6.93 ± 0.4 | 5.59 ± 0.3 | [5] |
| Doxorubicin | - | - | 5.75 ± 0.3 | 4.67 ± 0.2 | [5] |
Note: The table above is a representative example based on available data for closely related analogues. The specific activity of this compound may vary.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized nicotinonitrile derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
The nicotinonitrile scaffold is also a promising platform for the development of novel antimicrobial agents.[11][12]
Key SAR Insights for Antimicrobial Activity:
-
Broad Spectrum Potential: Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[11]
-
Influence of Substituents: The specific aryl groups and their substituents are critical for determining the antimicrobial spectrum and potency.
Visualization of Structure-Activity Relationships
Caption: Key structural features influencing the biological activity of the nicotinonitrile core.
In Silico Pharmacological Prediction
Computational tools can provide valuable insights into the potential pharmacological properties of novel compounds. For substituted aminonitriles, in silico studies have predicted moderate bioactivity as GPCR ligands, enzyme inhibitors, kinase inhibitors, and ion channel modulators.[13] These predictions can help guide the design and prioritization of derivatives for synthesis and biological testing.
Future Directions and Perspectives
The this compound scaffold and its analogues represent a promising area for further research and development.
-
Expansion of the Chemical Space: The synthesis and evaluation of a broader range of derivatives with diverse aryl and heterocyclic substituents are warranted to further elucidate the SAR and identify compounds with improved potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of the most active compounds is crucial for their further development as therapeutic agents.
-
Pharmacokinetic Profiling: For lead compounds, a thorough evaluation of their ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles will be necessary to assess their drug-likeness and potential for in vivo efficacy.
-
Combination Therapies: Investigating the potential of these compounds in combination with existing anticancer or antimicrobial drugs could reveal synergistic effects and provide new therapeutic strategies.
Conclusion
This compound and its analogues are a versatile class of compounds with significant potential in drug discovery, particularly in the fields of oncology and infectious diseases. The straightforward and efficient synthesis of these molecules, coupled with the rich chemical space available for derivatization, makes them an attractive platform for the development of novel therapeutics. This guide has provided a comprehensive overview of the current state of knowledge, from synthesis to biological evaluation, and has highlighted key areas for future research. It is anticipated that continued investigation into this promising scaffold will lead to the discovery of new and effective therapeutic agents.
References
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(2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Retrieved from [Link]
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(2023). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Bentham Science Publisher. Retrieved from [Link]
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(n.d.). 2-amino-6-(4-methylphenyl)-4-phenylnicotinonitrile. Chemical Synthesis Database. Retrieved from [Link]
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(n.d.). Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. PubMed. Retrieved from [Link]
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(2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers. Retrieved from [Link]
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(n.d.). Drug design, in vitro pharmacology, and structure-activity relationships of 3-acylamino-2-aminopropionic acid derivatives, a novel class of partial agonists at the glycine site on the N-methyl-D-aspartate (NMDA) receptor complex. PubMed. Retrieved from [Link]
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(2024). A Structure-Activity Relationship Study of Amino Acid Derivatives of Pterostilbene Analogues Toward Human Breast Cancer. PubMed. Retrieved from [Link]
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Theoretical and Computational Elucidation of Nicotinonitrile: A Quantum Chemical Perspective
An In-Depth Technical Guide:
This guide provides a comprehensive exploration of the theoretical and computational methodologies employed to investigate the structural, spectroscopic, and electronic properties of nicotinonitrile (3-cyanopyridine). Designed for researchers, medicinal chemists, and materials scientists, this document moves beyond procedural outlines to explain the fundamental causality behind computational choices, ensuring a robust and validated understanding of the molecule's behavior at a quantum level.
Section 1: Foundational Principles and Computational Strategy
Nicotinonitrile is a pivotal scaffold in medicinal chemistry and a precursor to the essential vitamin niacin.[1][2] Its deceptively simple structure—a pyridine ring substituted with a nitrile group—belies a complex electronic landscape that dictates its reactivity, intermolecular interactions, and potential for materials applications.[1][3] Theoretical and computational chemistry provides an indispensable toolkit for dissecting these properties with atomic-level precision, offering insights that guide synthesis and application.[4][5]
The Rationale for Density Functional Theory (DFT)
At the heart of modern computational chemistry lies Density Functional Theory (DFT), a quantum mechanical method that calculates the electronic structure of molecules by modeling the electron density.[6][7] Its widespread adoption stems from a favorable balance of computational cost and accuracy, making it the workhorse for systems of pharmaceutical interest.
Causality in Method Selection: The choice of a specific functional and basis set is the most critical decision in a DFT study.
-
Functional: The functional approximates the exchange-correlation energy, the most complex component of the electron-electron interaction. For organic molecules like nicotinonitrile, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or B3PW91 are field-proven choices. They incorporate a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic behavior than local or generalized gradient approximation (GGA) functionals alone.[8][9]
-
Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a robust choice for this type of analysis.
-
6-311: A triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, allowing for greater flexibility in representing electron distribution.
-
++G: Includes diffuse functions on both heavy atoms and hydrogen. These are essential for accurately describing systems with lone pairs, anions, or weak intermolecular interactions where electron density is far from the nuclei.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p). These functions allow orbitals to change shape (polarize) in response to the molecular environment, which is crucial for accurately modeling bonding and reactivity.[10]
-
The Computational Workflow: A Validating System
Every computational study should follow a logical, self-validating workflow. The output of each step serves as the validated input for the next, ensuring the integrity of the final results.
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Methodological & Application
one-pot synthesis of 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile
Application Note & Protocol
Topic: One-Pot Synthesis of 2-Amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile
Abstract
This document provides a comprehensive guide for the efficient one-pot, four-component synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] The protocol leverages a multicomponent reaction (MCR) strategy, combining acetophenone, 4-chlorobenzaldehyde, malononitrile, and ammonium acetate in a single reaction vessel. This approach offers substantial advantages, including operational simplicity, high atom economy, reduced reaction times, and excellent yields, making it a superior alternative to traditional multi-step synthetic routes.[2] This guide details the underlying reaction mechanism, provides a robust and validated experimental protocol, and offers expert insights into process optimization and characterization.
Introduction and Scientific Context
Substituted 2-aminonicotinonitriles are a privileged scaffold in drug discovery and development, forming the core of various biologically active agents.[3][4] The target molecule, this compound, has been specifically investigated for its cytotoxic properties against cancer cell lines and its potential application as a fluorescent probe.[1] The synthesis of such highly functionalized pyridines via traditional methods often involves lengthy, multi-step procedures with challenging purification steps.
The advent of one-pot multicomponent reactions (MCRs) has revolutionized the synthesis of complex molecules.[4][5] The protocol described herein employs a four-component reaction that proceeds through an in-situ generated chalcone intermediate, which then undergoes a series of transformations to yield the desired pyridine ring. This strategy is notable for its efficiency and alignment with the principles of green chemistry, particularly when using environmentally benign solvents and catalysts.[2][6]
Reaction Mechanism and Rationale
The is a cascade reaction where several transformations occur sequentially in the same vessel. The overall process can be understood through the following key stages:
-
In-Situ Chalcone Formation (Claisen-Schmidt Condensation): The reaction is initiated by a base-catalyzed condensation between acetophenone (the ketone) and 4-chlorobenzaldehyde (the aldehyde). Ammonium acetate serves as a mild base and catalyst, facilitating the formation of the α,β-unsaturated ketone intermediate, 3-(4-chlorophenyl)-1-phenylprop-2-en-1-one, commonly known as a chalcone.[7]
-
Michael Addition: A carbanion, generated from the deprotonation of the active methylene group of malononitrile by the basic medium, acts as a nucleophile. It attacks the β-carbon of the newly formed chalcone in a classic Michael 1,4-addition.[8]
-
Cyclization and Dehydration: The resulting adduct contains the necessary framework for cyclization. The ammonia, provided by the dissociation of ammonium acetate, attacks one of the nitrile groups, initiating an intramolecular cyclization. This is followed by the elimination of a water molecule to form a dihydropyridine intermediate.
-
Aromatization (Oxidation): The dihydropyridine intermediate readily undergoes oxidation to achieve the stable aromatic pyridine ring. This oxidation often occurs spontaneously in the presence of atmospheric oxygen, which is typically sufficient to drive the reaction to completion, yielding the final product.[5]
This mechanistic pathway highlights the elegance of the one-pot approach, where the reactants are intelligently chosen to orchestrate a self-assembling molecular construction.
Mechanistic Workflow Diagram
Caption: Reaction mechanism for the one-pot synthesis.
Detailed Experimental Protocol
This protocol is designed for a standard laboratory scale and can be adjusted as needed.
Materials and Equipment
-
Reagents:
-
Acetophenone (≥98%)
-
4-Chlorobenzaldehyde (≥98%)
-
Malononitrile (≥99%)
-
Ammonium Acetate (≥98%)
-
Absolute Ethanol (Reagent Grade)
-
Deionized Water
-
Ethyl Acetate (for TLC)
-
Hexane (for TLC)
-
-
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Glass funnel and filter paper (or Büchner funnel setup)
-
Beakers and Erlenmeyer flasks
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Melting point apparatus
-
Standard laboratory glassware
-
Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Molar Equiv. | Amount (mmol) | Mass/Volume |
| 4-Chlorobenzaldehyde | 140.57 | 1.0 | 10 | 1.41 g |
| Acetophenone | 120.15 | 1.0 | 10 | 1.20 g (1.17 mL) |
| Malononitrile | 66.06 | 1.0 | 10 | 0.66 g |
| Ammonium Acetate | 77.08 | 8.0 | 80 | 6.17 g |
| Absolute Ethanol | - | - | - | 30 mL |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzaldehyde (1.41 g, 10 mmol), acetophenone (1.20 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ammonium acetate (6.17 g, 80 mmol).[5][7]
-
Solvent Addition: Add 30 mL of absolute ethanol to the flask. The use of ethanol as a solvent facilitates the dissolution of reactants and provides a suitable medium for the reaction to proceed smoothly under reflux.[7]
-
Reflux: Attach a reflux condenser to the flask and place the assembly on a magnetic stirrer hotplate. Heat the mixture to reflux (approximately 80-85°C) with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting materials.
-
Product Precipitation: After completion, remove the flask from the heat source and allow it to cool to room temperature. As the solution cools, the product will begin to precipitate. To maximize precipitation, the flask can be placed in an ice bath for 30 minutes.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water (2 x 15 mL) to remove residual ammonium acetate, followed by a wash with cold ethanol (1 x 10 mL) to remove any unreacted starting materials.
-
Drying: Dry the collected solid product in a vacuum oven at 60°C to a constant weight. The product is typically obtained as a yellow powder.[7]
Purification and Characterization
-
Purification: The crude product is often of high purity. If further purification is required, recrystallization from hot ethanol is recommended.
-
Characterization Data (Expected):
Experimental Workflow and Process Optimization
Workflow Diagram
Caption: Step-by-step experimental workflow.
Notes on Optimization and Troubleshooting
-
Role of Ammonium Acetate: Using a large excess (8 equivalents) of ammonium acetate is crucial. It acts as both the nitrogen source for the pyridine ring and a catalyst. Its excess ensures the equilibrium shifts towards product formation.[7]
-
Choice of Solvent: While ethanol is a reliable solvent, some protocols report successful synthesis in aqueous media or even under solvent-free conditions, which can be explored for a greener process.[2][6] Solvent-free reactions typically require heating the neat mixture of reactants.
-
Reaction Time: The reaction time can vary based on the specific substrates and reaction scale. Close monitoring by TLC is the most reliable way to determine the point of completion and avoid the formation of byproducts from prolonged heating.
-
Impurity Profile: The most common impurities are unreacted starting materials or the intermediate chalcone. A thorough wash of the crude product with cold ethanol is usually sufficient to remove these. If the product appears oily or sticky, it may indicate incomplete reaction or the presence of side products; in such cases, recrystallization is necessary.
Safety Precautions
-
Malononitrile: This reagent is toxic if swallowed, in contact with skin, or if inhaled. Handle with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Solvents: Ethanol, ethyl acetate, and hexane are flammable. Ensure all heating is performed using a heating mantle or oil bath and that no open flames are nearby.
-
General: Standard laboratory safety practices should be followed at all times.
Conclusion
The one-pot, four-component synthesis detailed in this application note provides a highly efficient, straightforward, and scalable method for producing this compound. By understanding the underlying mechanism and following the optimized protocol, researchers can reliably access this valuable heterocyclic compound for applications in drug discovery and chemical biology.
References
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Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
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Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Semantic Scholar. [Link]
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Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
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El-Faham, A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules. [Link]
-
Grokipedia. (2026). Thorpe reaction. Retrieved from [Link]
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Momeni, S., & Ghorbani-Vaghei, R. (2020). Synthesis of 2‐amino‐4,6‐diphenylnicotinonitrile derivatives under optimum conditions. ResearchGate. [Link]
-
Al-Zahrani, F. A., et al. (2014). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal. [Link]
- Google Patents. (1975). US3917624A - Process for producing 2-amino-nicotinonitrile intermediates.
-
van Veldhoven, J. P. D., et al. (2007). 2-Amino-6-furan-2-yl-4-substituted Nicotinonitriles as A2A Adenosine Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
-
Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]
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Chem-Station. (2014). Thorpe-Ziegler Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). A novel strategy for the synthesis of 2-amino-4,6-diarylnicotinonitrile. Retrieved from [Link]
-
Mitra, B., Pariyar, G., & Ghosh, P. (2021). One-pot four-component synthesis of 2-amino-4,6-diphenylnicotinonitriles. ResearchGate. [Link]
-
Guna, J. V., et al. (2016). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. [Link]
-
Bekhit, A. A., et al. (2008). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. PubMed. [Link]
-
Kumar, A., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. University of Dundee Discovery Research Portal. [Link]
-
ResearchGate. (n.d.). One‐Pot Synthesis of 4,6‐Diaryl‐2‐oxo‐1,2‐dihydropyridine‐3‐carbonitriles via Three‐Component Cyclocondensation under Solvent‐Free Conditions. Retrieved from [Link]
-
ResearchGate. (2018). Proposed mechanism for one‐pot synthesis of 2‐amino‐6‐(1,...). Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile. Retrieved from [Link]
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Illuminating Cellular Landscapes: 2-Amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile as a Versatile Fluorescent Probe
Introduction: A New Beacon in Fluorescence Microscopy
In the intricate world of cellular biology and drug discovery, the ability to visualize and track specific biomolecules and dynamic processes is paramount. Fluorescent probes are the cornerstone of this endeavor, acting as molecular beacons that illuminate the inner workings of the cell. We introduce 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile , a promising fluorophore from the 2-amino-4,6-diaryl-nicotinonitrile class, as a versatile and sensitive tool for a range of bio-imaging and sensing applications.
This molecule's unique photophysical properties, characterized by its sensitivity to the local microenvironment, make it an exceptional candidate for researchers seeking to explore the complexities of biological systems. Its fluorescence is significantly influenced by solvent polarity, a phenomenon known as solvatochromism, allowing it to report on changes in its surroundings, such as binding to biomolecules. The presence of a chloro-substituent has been shown to enhance the fluorescence properties of this class of compounds, making our specific probe particularly bright and robust.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this compound as a fluorescent probe. We will delve into detailed protocols for its use in staining nucleic acids and proteins, as well as for live-cell imaging, providing a solid foundation for its integration into your research workflows.
Physicochemical Properties and Synthesis
The foundational step to utilizing this powerful probe is a clear understanding of its synthesis and fundamental properties.
Synthesis of this compound
The synthesis of this compound can be achieved through a one-pot reaction involving the corresponding chalcone, malononitrile, and a catalyst. A general and efficient method has been reported for the synthesis of 2-amino-4,6-diaryl-nicotinonitriles.[1] A more specific, two-step process has also been described for the target compound.[2]
A General Two-Step Synthesis Protocol:
Step 1: Synthesis of the Chalcone Intermediate
-
In a flask, dissolve an appropriate acetophenone and benzaldehyde in ethanol.
-
Add a catalytic amount of a base (e.g., 10% alcoholic NaOH) and stir the mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water and collect the precipitated chalcone by filtration.
-
Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Step 2: Synthesis of this compound
-
In a round-bottom flask, combine the synthesized chalcone (1 equivalent), malononitrile (1 equivalent), and ammonium acetate (excess) in absolute ethanol.
-
Reflux the mixture overnight.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and collect the precipitated solid by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to yield the final product.
Characterization: The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
FT-IR (KBr): Expected peaks around 3450-3310 cm⁻¹ (N-H stretching), 2208 cm⁻¹ (C≡N stretching), and 1624 cm⁻¹ (N-H bending).[2]
-
¹H NMR (CDCl₃): A characteristic singlet for the amino protons (NH₂) around δ 5.35 ppm and aromatic protons in the range of δ 7.68-8.11 ppm.[2]
-
Mass Spectrometry (MS): A molecular ion peak corresponding to its molecular weight (m/z = 305.76).[2]
-
Elemental Analysis: To confirm the elemental composition (Calcd for C₁₈H₁₂ClN₃: C, 70.71; H, 3.96; N, 13.74).[2]
Photophysical Properties
The utility of this compound as a fluorescent probe is rooted in its photophysical characteristics.
Table 1: General Photophysical Properties of 2-Amino-4,6-diaryl-nicotinonitriles in Various Solvents [1]
| Solvent | Dielectric Constant (ε) | Emission Maxima (λem, nm) Range |
| Toluene | 2.38 | ~400-410 |
| Dichloromethane (DCM) | 8.93 | ~410-420 |
| Tetrahydrofuran (THF) | 7.58 | ~415-425 |
| Methanol (MeOH) | 32.7 | ~420-430 |
| Dimethyl sulfoxide (DMSO) | 46.7 | ~425-435 |
Note: The exact emission maxima for this compound may vary but are expected to fall within these ranges. The chloro-substitution is known to enhance fluorescence intensity.
The observed red shift in emission maxima with increasing solvent polarity is indicative of a charge transfer character in the excited state, making the probe sensitive to its local environment. This solvatochromism is the key to its application as a sensor.
Application Notes and Protocols
The following protocols are based on the established use of structurally similar 2-aminonicotinonitrile derivatives as fluorescent probes and should be optimized for your specific experimental conditions.
Application 1: Fluorescent Staining of Nucleic Acids (DNA and RNA)
Principle: The fluorescence of this compound is expected to be enhanced upon binding to nucleic acids. This is likely due to the restriction of intramolecular rotation and the hydrophobic environment provided by the nucleic acid grooves, leading to an increase in quantum yield.
Protocol for Staining Purified Nucleic Acids:
-
Preparation of Stock Solution: Prepare a 1 mM stock solution of the fluorescent probe in DMSO. Store at -20°C, protected from light.
-
Working Solution: Dilute the stock solution to a working concentration of 1-10 µM in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Titration Experiment:
-
To a constant concentration of the fluorescent probe in a cuvette, add increasing concentrations of DNA or RNA.
-
Incubate for 5-10 minutes at room temperature.
-
Record the fluorescence emission spectrum after each addition. The excitation wavelength should be determined from the absorption maximum of the probe in the buffer (expected to be in the UV-A range).
-
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the nucleic acid concentration to determine the binding affinity.
Protocol for Staining Nucleic Acids in Fixed Cells:
-
Cell Culture and Fixation: Grow cells on coverslips to the desired confluency. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Wash the cells with PBS and then incubate with a 1-5 µM solution of the fluorescent probe in PBS for 20-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove unbound probe.
-
Imaging: Mount the coverslips on a slide with an appropriate mounting medium and visualize using a fluorescence microscope with a suitable filter set (e.g., DAPI or a custom filter set for the probe's excitation/emission).
Expected Results: Bright fluorescence is expected in the nucleus and potentially in the cytoplasm, corresponding to the localization of DNA and RNA.
Application 2: Sensing of Proteins
Principle: The hydrophobic pockets and surfaces of proteins can provide an environment that enhances the fluorescence of this compound upon binding. This can be used to study protein folding, conformational changes, and ligand binding.
Protocol for Protein Sensing:
-
Preparation of Solutions: Prepare a stock solution of the fluorescent probe as described above. Prepare a solution of the target protein in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Fluorescence Titration:
-
To a fixed concentration of the fluorescent probe (e.g., 1 µM), add increasing concentrations of the protein.
-
Incubate the mixture for 10-15 minutes at room temperature.
-
Measure the fluorescence emission spectrum.
-
-
Data Analysis: Analyze the change in fluorescence intensity or a shift in the emission maximum to determine the binding constant and stoichiometry of the probe-protein interaction.
Causality behind Experimental Choices: The choice of buffer should be one that does not interfere with the fluorescence of the probe or the structure of the biomolecule. DMSO is used for the stock solution due to the probe's good solubility, but the final concentration of DMSO in the working solution should be kept low (typically <1%) to avoid artifacts.
Application 3: Live-Cell Imaging
Principle: If the probe is cell-permeable and non-toxic at working concentrations, it can be used for live-cell imaging to visualize cellular structures and dynamics. Its solvatochromic properties may allow it to differentially stain organelles of varying polarity.
Protocol for Live-Cell Imaging:
-
Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for live-cell imaging.
-
Staining:
-
Prepare a working solution of the fluorescent probe (0.5-5 µM) in a serum-free cell culture medium.
-
Remove the culture medium from the cells and replace it with the staining solution.
-
Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing (Optional): For probes with low background fluorescence, a washing step may not be necessary. If required, gently wash the cells once or twice with a pre-warmed imaging medium (e.g., FluoroBrite™ DMEM).
-
Imaging: Image the cells using a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels. Use the lowest possible excitation light intensity to minimize phototoxicity.
Cytotoxicity Assessment (Important Preliminary Step): Before live-cell imaging, it is crucial to determine the non-toxic concentration range of the probe.
-
Seed cells in a 96-well plate.
-
Treat the cells with a range of concentrations of the fluorescent probe (e.g., 0.1 µM to 50 µM) for the intended duration of the imaging experiment.
-
Perform a cell viability assay (e.g., MTT or PrestoBlue™ assay) to determine the IC₅₀ value. Use concentrations well below the IC₅₀ for imaging experiments.
Visualization of Experimental Workflows
To aid in the conceptualization of the experimental processes, the following diagrams illustrate the key workflows.
Caption: General synthesis workflow for this compound.
Caption: Step-by-step workflow for live-cell imaging.
Trustworthiness and Self-Validation
The protocols provided herein are designed to be self-validating. For instance, in the nucleic acid and protein binding studies, a clear concentration-dependent change in fluorescence intensity should be observed, which validates the interaction. For live-cell imaging, control experiments are essential. These include imaging unstained cells to assess autofluorescence and performing a viability assay post-imaging to ensure the probe and the imaging process are not phototoxic.
Conclusion and Future Directions
This compound represents a valuable addition to the fluorescent probe toolkit. Its straightforward synthesis, favorable photophysical properties, and sensitivity to the molecular environment open up a wide array of applications in cellular and molecular biology. The protocols detailed in this note provide a starting point for researchers to explore its potential in their specific areas of interest.
Future work will focus on the detailed characterization of its binding to specific biomolecules, determination of its quantum yield in various environments, and the exploration of its potential as a targeted probe through chemical modification. The development of derivatives with tailored properties, such as longer excitation and emission wavelengths, will further expand the utility of this promising class of fluorophores.
References
-
A novel strategy for the synthesis of 2-amino-4,6- diarylnicotinonitrile. Arkivoc. [Link]
-
Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. [Link]
-
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]
-
2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | C18H12ClN3 | CID 711464. PubChem. [Link]
-
The Applicability of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile Sensors for Monitoring Different Types of Photopolymerization Processes and Acceleration of Cationic and Free-Radical Photopolymerization Under Near UV Light. NIH. [Link]
-
Nucleic acid-based fluorescent probes and their analytical potential. PubMed Central. [Link]
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Fluorescent Probes for Nucleic Acid Visualization in Fixed and Live Cells. MDPI. [Link]
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On the use of 2,1,3-benzothiadiazole derivatives as selective live cell fluorescence imaging probes. PubMed. [Link]
-
A Turn-On Fluorescent Amino Acid Sensor Reveals Chloroquine's Effect on Cellular Amino Acids via Inhibiting Cathepsin L. PubMed Central. [Link]
-
Dual color triads: synthesis, photophysics and applications in live cell imaging. Royal Society of Chemistry. [Link]
Sources
Application Notes and Protocols: Antimicrobial Screening Methods for 2-Amino-3-Cyanopyridine Derivatives
Introduction
The 2-amino-3-cyanopyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry.[1] Derivatives of this core structure have demonstrated a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3][4][5] The urgent global threat of antimicrobial resistance necessitates the development of novel therapeutic agents, and 2-amino-3-cyanopyridine derivatives represent a promising class of compounds for exploration.[4]
This comprehensive guide provides detailed application notes and standardized protocols for the antimicrobial screening of novel 2-amino-3-cyanopyridine derivatives. It is designed for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents. The methodologies outlined herein are foundational for determining the spectrum of activity and potency of these synthetic compounds, thereby guiding further structure-activity relationship (SAR) studies and preclinical development.
The protocols described focus on two universally accepted and complementary primary screening methods: Agar Well Diffusion for qualitative assessment of antimicrobial activity and Broth Microdilution for quantitative determination of the Minimum Inhibitory Concentration (MIC).
PART 1: Foundational Screening via Agar Well Diffusion
The agar well diffusion method is a preliminary, yet powerful, technique to qualitatively assess the antimicrobial potential of test compounds.[6][7] Its core principle lies in the diffusion of the antimicrobial agent from a well through a solidified agar medium that has been uniformly seeded with a specific microorganism. The presence of a clear zone of inhibition around the well indicates the compound's ability to impede microbial growth. The diameter of this zone provides a semi-quantitative measure of the compound's potency and diffusibility.
Causality Behind Experimental Choices:
-
Choice of Agar: Mueller-Hinton Agar (MHA) is the gold standard for routine antimicrobial susceptibility testing of non-fastidious bacteria. Its composition is well-defined, it supports the growth of most common pathogens, and it has minimal interaction with the antimicrobial agents being tested, ensuring that the results are due to the compound's intrinsic activity.
-
Inoculum Standardization: The use of a 0.5 McFarland turbidity standard is critical for ensuring a reproducible bacterial density on the agar plates.[8] An inoculum that is too dense can overwhelm the antimicrobial agent, leading to smaller or absent zones of inhibition, while a sparse inoculum might result in oversized zones, giving a false impression of high potency.
-
Solvent and Controls: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving synthetic organic compounds. It is crucial to include a DMSO-only well as a negative control to confirm that the solvent itself does not possess antimicrobial activity at the concentration used.[9] A well-characterized antibiotic (e.g., Ciprofloxacin or Gentamicin) serves as a positive control, validating the susceptibility of the test organism and the overall integrity of the assay.[7]
Experimental Workflow: Agar Well Diffusion
Caption: Workflow for the Agar Well Diffusion Assay.
Detailed Protocol: Agar Well Diffusion
Materials:
-
2-amino-3-cyanopyridine derivatives
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Agar (MHA) powder
-
Sterile Petri dishes (90 mm)
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Incubator (37°C)
-
Laminar flow hood or biosafety cabinet
Procedure:
-
Media Preparation: Prepare MHA according to the manufacturer's instructions, sterilize by autoclaving, and pour approximately 20-25 mL into each sterile Petri dish. Allow the agar to solidify completely in a laminar flow hood.
-
Inoculum Preparation: a. Aseptically pick 3-5 isolated colonies of the test bacterium from a fresh (18-24h) culture plate. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[10]
-
Plate Inoculation: a. Dip a sterile cotton swab into the standardized bacterial suspension, ensuring it is fully saturated. b. Remove excess fluid by pressing the swab against the inside of the tube. c. Streak the entire surface of the MHA plate with the swab to create a uniform bacterial lawn. Rotate the plate by 60° between streaks to ensure even coverage.[9] d. Allow the plate to dry for 5-10 minutes with the lid slightly ajar.
-
Well Creation and Sample Application: a. Using a sterile cork borer, create uniform wells in the inoculated agar plate.[6][9] b. Prepare a stock solution of each 2-amino-3-cyanopyridine derivative in DMSO (e.g., 1 mg/mL). c. Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well.[6] d. In separate wells, add the same volume of the positive control (standard antibiotic) and the negative control (DMSO).[9]
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[7]
-
Data Analysis: a. After incubation, measure the diameter of the zone of complete growth inhibition (including the well diameter) in millimeters (mm) using a caliper or ruler. b. Record the results. The presence of a clear zone around the well containing the test compound indicates antimicrobial activity.
Data Presentation: Agar Well Diffusion Results
Summarize the results in a table for clear comparison.
| Compound ID | Concentration (µ g/well ) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| 2c | 50 | 13 | 0 |
| 5a | 50 | 10 | 9 |
| 5b | 50 | 11 | 8 |
| Ciprofloxacin | 5 | 25 | 28 |
| DMSO | - | 0 | 0 |
| Note: Data is hypothetical and for illustrative purposes. Actual results will vary.[2][11] |
PART 2: Quantitative Analysis via Broth Microdilution
Following the initial qualitative screening, the Broth Microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[10] This quantitative assay is essential for comparing the potency of different derivatives and is a critical parameter in drug development.[12][13]
Causality Behind Experimental Choices:
-
Liquid Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for this assay, ensuring consistency and comparability of results with international standards (e.g., CLSI).
-
96-Well Plate Format: This format allows for high-throughput screening of multiple compounds against various microbial strains simultaneously, using small volumes of reagents, which is cost-effective and efficient.[13]
-
Serial Dilution: A two-fold serial dilution series provides a logarithmic concentration gradient, which is effective for precisely determining the MIC endpoint over a broad range of concentrations.[10]
-
Growth and Sterility Controls: The growth control (broth + inoculum, no compound) is essential to confirm that the bacteria are viable and can grow under the assay conditions. The sterility control (broth only) ensures that the medium and plate are not contaminated.[10]
Experimental Workflow: Broth Microdilution
Caption: Workflow for the Broth Microdilution MIC Assay.
Detailed Protocol: Broth Microdilution
Materials:
-
All materials from the Agar Well Diffusion protocol
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well flat-bottom microtiter plates
-
Multichannel pipette
-
Spectrophotometer (optional, for inoculum standardization)
-
Plate reader (optional, for quantitative growth measurement)
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: a. Prepare a stock solution of each 2-amino-3-cyanopyridine derivative in DMSO. b. In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL). Typically, 50 µL of CAMHB is added to wells 2 through 11. 100 µL of the starting compound concentration is added to well 1. Then, 50 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 50 µL is discarded from well 10. Well 11 serves as the growth control, and well 12 as the sterility control.[10]
-
Inoculum Preparation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously. b. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]
-
Inoculation of Microtiter Plates: a. Within 15 minutes of its preparation, add 50 µL of the final standardized bacterial inoculum to each well (wells 1-11), resulting in a final volume of 100 µL per well. b. Well 11 (growth control) will contain 50 µL of CAMHB and 50 µL of the inoculum. c. Well 12 (sterility control) will contain 100 µL of sterile CAMHB only.
-
Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[10]
-
MIC Determination: a. After incubation, visually inspect the plate for turbidity. The growth control well (well 11) should be distinctly turbid, and the sterility control well (well 12) should remain clear. b. The MIC is the lowest concentration of the 2-amino-3-cyanopyridine derivative that shows no visible turbidity (i.e., the first clear well in the dilution series).[10]
Data Presentation: Broth Microdilution MIC Results
Tabulate the MIC values for a clear, quantitative comparison of compound potency.
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. B. subtilis | MIC (µg/mL) vs. E. coli |
| 2c | 0.039 | 0.039 | >256 |
| 5a | 125 | 250 | 250 |
| 5b | 64.5 | 64.5 | 125 |
| Ciprofloxacin | 0.5 | 0.25 | 0.015 |
| Note: Data is compiled from literature for illustrative purposes and will vary based on the specific derivatives and strains tested.[2][11][14] |
Conclusion
The systematic application of agar well diffusion followed by broth microdilution provides a robust framework for the initial antimicrobial evaluation of novel 2-amino-3-cyanopyridine derivatives. The qualitative data from the diffusion assay rapidly identifies active compounds, while the quantitative MIC values from the microdilution assay allow for direct potency comparisons and the establishment of preliminary structure-activity relationships. These foundational screening methods are indispensable for guiding the optimization of lead compounds in the quest for new and effective antimicrobial agents to combat the growing challenge of infectious diseases.
References
-
Ben Hassen, T., et al. (2023). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 28(15), 5899. Available at: [Link]
-
Valgas, C., et al. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38, 369-380. Available at: [Link]
- CLSI. (2018). Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard—Twelfth Edition. CLSI document M02-A12.
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available at: [Link]
-
El-Gazzar, A. B. A., et al. (2020). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. Catalysts, 10(11), 1335. Available at: [Link]
-
Mamedov, I., et al. (2023). Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties. Indonesian Journal of Chemical Research, 11(1), 23-28. Available at: [Link]
-
Mamedov, I. G., et al. (2020). Antibacterial activity of 2-amino-3-cyanopyridine derivatives. Mendeleev Communications, 30(4), 498-499. Available at: [Link]
- CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
-
Karangiya, K. L., & Upadhyay, J. J. (2025). One Pot Synthesis and Antimicrobial Screening of 2-Amino-3-Cyanopyridine derivatives of Vanillin Analogues. World Scientific News, 201, 40-47. Available at: [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Available at: [Link]
-
de Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127. Available at: [Link]
-
Sharma, V., Kumar, P., & Pathak, D. (2012). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 3(7), 1934-1943. Available at: [Link]
-
International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Available at: [Link]
-
Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Available at: [Link]
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- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile in Kinase Inhibition Assays
Authored by: Senior Application Scientist
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[2] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[2] Nicotinonitrile derivatives have emerged as a promising scaffold for the development of novel kinase inhibitors, with several analogs demonstrating potent inhibitory activity against various kinases, including PIM-1 and tyrosine kinases.[3][4][5]
2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile is a member of this class of compounds, and its structural features suggest potential as a kinase inhibitor. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in both biochemical and cell-based kinase inhibition assays. The protocols detailed herein are designed to be robust and self-validating, providing a solid framework for evaluating the inhibitory potential of this compound against specific kinase targets.
Physicochemical Properties
For the effective design of in vitro and cell-based assays, understanding the physicochemical properties of the test compound is paramount.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₂ClN₃ | PubChem CID: 711464[6] |
| Molecular Weight | 305.8 g/mol | PubChem CID: 711464[6] |
| IUPAC Name | 2-amino-4-(4-chlorophenyl)-6-phenylpyridine-3-carbonitrile | PubChem CID: 711464[6] |
| Solubility | Soluble in DMSO | Assumed based on common practice for similar organic small molecules in drug discovery. |
Rationale for Kinase Target Selection: PIM-1 Kinase
The PIM kinases are a family of serine/threonine kinases that are frequently overexpressed in a variety of human cancers and are implicated in promoting cell survival and proliferation. Several studies have highlighted the potential of nicotinonitrile derivatives as potent inhibitors of PIM-1 kinase.[3][7] Given the structural similarities, PIM-1 is a logical and compelling initial target for evaluating the inhibitory activity of this compound.
Signaling Pathway
Caption: PIM-1 signaling pathway and the inhibitory action of the compound.
Biochemical Kinase Inhibition Assay Protocol
This protocol describes a homogenous, luminescence-based assay to measure the in vitro inhibition of PIM-1 kinase by this compound using the ADP-Glo™ Kinase Assay.[8] This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[9]
Materials and Reagents
-
Recombinant human PIM-1 kinase
-
PIM-1 substrate peptide (e.g., a derivative of BAD)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Experimental Workflow
Caption: Workflow for the biochemical PIM-1 kinase inhibition assay.
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the compound stock in DMSO to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold dilutions).
-
-
Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the diluted compound solutions to the appropriate wells. For control wells, add 2.5 µL of DMSO.
-
Add 5 µL of PIM-1 kinase and 5 µL of PIM-1 substrate to each well.
-
Pre-incubate the plate at room temperature for 15 minutes. This allows the compound to bind to the kinase before the start of the reaction.[8]
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 12.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for PIM-1 to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubate the plate at room temperature for 1-2 hours.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 x (1 - (Luminescence_sample - Luminescence_no_enzyme) / (Luminescence_DMSO_control - Luminescence_no_enzyme))
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Cell-Based Kinase Inhibition Assay Protocol
Cell-based assays are crucial for confirming the activity of a compound in a more physiologically relevant context.[10][11][12] This protocol describes a method to assess the inhibition of PIM-1 kinase activity in a cellular environment by measuring the phosphorylation of a downstream substrate using Western blotting.
Materials and Reagents
-
Human cancer cell line with high PIM-1 expression (e.g., prostate cancer cell line PC-3)[3]
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-BAD (Ser112), anti-BAD, anti-PIM-1, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and Western blotting apparatus
Experimental Workflow
Caption: Workflow for the cell-based PIM-1 kinase inhibition assay.
Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Seed PC-3 cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 24 hours). Include a DMSO-treated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-BAD (Ser112) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with antibodies against total BAD, PIM-1, and GAPDH to ensure equal protein loading and to assess the effect of the compound on total protein levels.
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-BAD signal to the total BAD signal and the GAPDH signal.
-
A decrease in the phospho-BAD signal with increasing concentrations of the compound indicates inhibition of PIM-1 kinase activity in the cells.
-
Conclusion
The protocols outlined in this application note provide a robust framework for evaluating the kinase inhibitory potential of this compound. By employing both biochemical and cell-based assays, researchers can gain a comprehensive understanding of the compound's potency, selectivity, and cellular activity. These methodologies are adaptable and can be modified for other kinase targets and cell lines, thereby facilitating the broader investigation of this and other nicotinonitrile derivatives in the pursuit of novel kinase inhibitors for therapeutic development.
References
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
-
Ali, S. S., Nafie, M. S., & Farag, H. A. (2025). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Medicinal Chemistry Research, 34(5), 1074-1088. [Link]
- Profacgen. (n.d.). Cell-based Kinase Assays.
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
- Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
- Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- ResearchGate. (n.d.). Nicotinonitrile-derived Apoptotic Inducers: Design, Synthesis, X-ray Crystal Structure and Pim Kinase Inhibition.
- Bentham Science. (n.d.). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase.
- OUCI. (n.d.). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies.
- Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
- Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity.
- BMG LABTECH. (2020, September 1). Kinase assays.
- PubChem. (n.d.). 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile.
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Application Note & Protocol Guide: Crystallization of 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile for X-ray Crystallography
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Single Crystals in Drug Discovery
In the landscape of modern drug development, the precise three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is fundamental to understanding its structure-activity relationship (SAR), guiding lead optimization, and ensuring robust intellectual property protection. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining the solid-state structure of a molecule. The journey to a high-resolution crystal structure, however, begins with the often-challenging step of growing a high-quality single crystal. This application note provides a detailed guide with experimental protocols for the crystallization of 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile, a molecule of interest in medicinal chemistry, for the purpose of SCXRD analysis.
The successful crystallization of any compound is governed by a delicate interplay of thermodynamics and kinetics, influenced by factors such as solvent choice, temperature, concentration, and the presence of impurities.[1] This guide will explore several established crystallization techniques, offering both theoretical grounding and practical, step-by-step protocols to empower researchers in obtaining diffraction-quality crystals.
Understanding the Molecule: Physicochemical Context
This compound possesses several structural features that inform the crystallization strategy. The presence of aromatic rings suggests the potential for π-π stacking interactions, while the amino and nitrile groups are capable of forming hydrogen bonds. These intermolecular interactions are the driving forces for the formation of an ordered crystal lattice.[2][3][4] The molecule's overall moderate polarity suggests solubility in a range of organic solvents, making solvent screening a critical first step.
Part 1: Foundational Crystallization Techniques
The primary goal of crystallization is to slowly bring a solution from a state of saturation to supersaturation, allowing for controlled nucleation and gradual crystal growth.[5][6] Rapid precipitation should be avoided as it typically leads to amorphous solids or poorly ordered microcrystals unsuitable for SCXRD.[7] The following techniques are presented in order of increasing complexity and are the most common starting points for small organic molecules.
Slow Evaporation
This is often the simplest and most successful method for obtaining single crystals of organic compounds.[7][8][9] The principle relies on the gradual removal of solvent from a nearly saturated solution, which slowly increases the solute concentration to the point of supersaturation and subsequent crystallization.[5]
Causality: The slow rate of evaporation is crucial. It allows molecules to self-assemble into a thermodynamically stable, ordered crystal lattice rather than crashing out of solution. The choice of solvent is paramount as it influences not only solubility but also crystal habit and the potential for solvent inclusion in the crystal structure.[8]
Protocol: Slow Evaporation
-
Purity First: Ensure the sample of this compound is of the highest possible purity (ideally >95%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder.
-
Solvent Screening: In a series of small vials, test the solubility of a few milligrams of the compound in a range of solvents (see Table 1). The ideal solvent is one in which the compound is moderately soluble.[9]
-
Solution Preparation: Prepare a nearly saturated solution by dissolving the compound in the chosen solvent. Gentle warming can be used to increase solubility, but ensure the compound is stable at elevated temperatures.[10]
-
Filtration: Filter the solution through a syringe filter (0.2 µm PTFE) into a clean crystallization vessel (e.g., a small vial or test tube). This removes any particulate matter that could act as unwanted nucleation sites.[9]
-
Evaporation Control: Cover the vessel with a cap or parafilm and pierce it with one or a few small holes using a needle. The number and size of the holes will control the rate of evaporation.[7][9] Place the vessel in a vibration-free environment.
-
Observation: Monitor the vessel over several days to weeks. Be patient, as high-quality crystals often grow slowly.
Vapor Diffusion
Vapor diffusion is an excellent technique, particularly when only small amounts of material are available.[8][11] It involves the slow diffusion of a vapor from an "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound, gradually reducing the solubility and inducing crystallization.[5][12]
Causality: The gradual change in the solvent composition of the solution containing the compound allows for a controlled approach to supersaturation. The rate of diffusion, and therefore the rate of crystallization, can be finely tuned by the choice of solvents and the setup geometry.
Protocol: Vapor Diffusion (Vial-in-Vial)
-
Solvent Selection: Identify a "good" solvent in which the compound is soluble and a miscible, more volatile "anti-solvent" in which the compound is insoluble (see Table 2).
-
Solution Preparation: Prepare a concentrated solution of the compound in the "good" solvent and filter it into a small, open inner vial.
-
Assembly: Place the inner vial inside a larger outer vial or jar. Add the "anti-solvent" to the outer vial, ensuring the level is below the top of the inner vial.
-
Sealing: Seal the outer vial tightly to create a closed system. The more volatile anti-solvent will slowly diffuse into the inner vial.
-
Incubation: Place the setup in a stable, vibration-free location and monitor for crystal growth over time. Do not disturb the vessel.[8]
Slow Cooling
Causality: As the temperature decreases, the solution becomes supersaturated. Slow cooling rates are essential to prevent rapid nucleation, which would result in a large number of small crystals. A gradual temperature drop promotes the growth of a smaller number of larger, more well-ordered crystals.[7]
Protocol: Slow Cooling
-
Solvent Choice: Select a solvent in which the compound has a steep solubility-temperature gradient.
-
Saturated Solution: Prepare a saturated solution of the compound at or near the boiling point of the chosen solvent. Ensure all solid has dissolved.
-
Filtration: Filter the hot solution into a clean, pre-warmed crystallization vessel to remove any undissolved particles.
-
Controlled Cooling: Seal the vessel and place it in an insulated container (e.g., a Dewar flask filled with hot water or an oil bath that can be slowly cooled) to ensure a very slow cooling rate to room temperature.[7][8]
-
Further Cooling: Once at room temperature, the vessel can be transferred to a refrigerator or freezer to further decrease solubility and promote more complete crystallization.
Part 2: Experimental Parameters and Data Presentation
The selection of an appropriate solvent system is the most critical variable in the crystallization process.[14] The following tables provide a starting point for solvent selection for this compound.
Table 1: Suggested Solvents for Screening
| Solvent Class | Examples | Rationale | Boiling Point (°C) |
| Alcohols | Ethanol, Methanol | Can form hydrogen bonds; good for moderately polar compounds. | 78, 65 |
| Nitriles | Acetonitrile | Similar functional group to the target molecule; often effective for nitrogen-containing heterocycles.[15] | 82 |
| Ketones | Acetone | Good solvating power for a range of polarities. | 56 |
| Esters | Ethyl Acetate | Medium polarity, good general-purpose solvent. | 77 |
| Chlorinated | Dichloromethane (DCM) | Good for aromatic compounds; use with caution due to volatility. | 40 |
| Aromatics | Toluene | Can engage in π-π interactions with the target molecule. | 111 |
Table 2: Potential Solvent/Anti-Solvent Pairs for Vapor Diffusion
| "Good" Solvent (for Compound) | "Anti-Solvent" (Volatile, for Diffusion) |
| Dichloromethane | Pentane or Hexane |
| Toluene | Hexane |
| Acetone | Diethyl Ether or Hexane |
| Ethyl Acetate | Hexane |
| Tetrahydrofuran (THF) | Pentane or Hexane |
Part 3: Visualization of Crystallization Workflows
The following diagrams illustrate the logical flow of the described crystallization techniques.
Caption: Setup for the Vapor Diffusion Crystallization Technique.
Troubleshooting and Advanced Considerations
-
Oiling Out: If the compound comes out of solution as an oil rather than a solid, it indicates that the supersaturation is being achieved above the compound's melting point in that solvent system or the concentration is too high. Try using a more dilute solution or a solvent with a lower boiling point. [14]* No Crystals Form: This can be due to several factors: the solution is not sufficiently supersaturated, the compound is too soluble in the chosen solvent, or nucleation is inhibited. Try slower evaporation, a different solvent/anti-solvent system, or scratching the inside of the vial with a glass rod to create a nucleation site. [16]* Microcrystals: The formation of many small crystals suggests that nucleation occurred too rapidly. Reduce the rate of crystallization by slowing down evaporation (fewer holes), cooling, or diffusion.
-
Co-crystallization: If single-component crystals are difficult to obtain, consider co-crystallization. This involves crystallizing the target molecule with a second, benign molecule (a "co-former") to form a new crystalline solid with improved properties. [1]For a molecule with hydrogen bond donors and acceptors, co-formers like caffeine or nicotinamide could be explored. [17]
Conclusion
Obtaining high-quality single crystals of this compound is an achievable goal that requires systematic experimentation and patience. The protocols for slow evaporation, vapor diffusion, and slow cooling outlined in this guide provide a robust starting point for researchers. By carefully selecting solvents, controlling the rate of supersaturation, and maintaining a clean, stable environment, the likelihood of growing diffraction-quality crystals for definitive structural elucidation is significantly enhanced. This, in turn, accelerates the drug discovery process by providing invaluable insights into the molecular architecture of promising therapeutic candidates.
References
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Thorson, M. (2023). Getting crystals your crystallographer will treasure: a beginner's guide. National Institutes of Health (NIH). Retrieved from [Link]
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BIA. (2022). Crystallisation in pharmaceutical processes. Retrieved from [Link]
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Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. Retrieved from [Link]
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Jones, A. G., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]
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Zhang, T., et al. (2018). Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. Engineering. Retrieved from [Link]
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ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. Retrieved from [Link]
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Hosseinzadeh, Z., et al. (2021). Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile. Journal of Medicinal and Pharmaceutical Chemistry Research, 3(1), 35-44. Retrieved from [Link]
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Aalto University. (n.d.). Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile. Aalto Research Portal. Retrieved from [Link]
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Application Notes and Protocols for Developing Cell-Based Assays for 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of cell-based assays for the characterization of 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile. This small molecule, belonging to the nicotinonitrile class of compounds, is of significant interest due to the established anticancer properties of this chemical scaffold. These application notes offer a scientifically grounded framework for assessing the compound's biological activity, elucidating its mechanism of action, and establishing a robust screening cascade for this and related molecules. The protocols provided herein are designed to be adaptable to various laboratory settings and cancer cell line models.
Introduction: The Therapeutic Potential of the Nicotinonitrile Scaffold
The nicotinonitrile (3-cyanopyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved drugs.[1] Derivatives of nicotinonitrile have demonstrated a wide array of biological activities, with a significant focus on their potential as anticancer agents.[2] These compounds are known to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[3][4] The subject of this guide, this compound, is a member of this promising class of molecules.
A growing body of evidence suggests that many nicotinonitrile derivatives exert their anticancer effects through the inhibition of specific protein kinases.[5][6] One of the most prominent targets identified for this scaffold is the PIM family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3).[7][8] The PIM kinases are key regulators of cell cycle progression, apoptosis, and protein synthesis, and their overexpression is frequently observed in various human cancers.[8][9] Inhibition of PIM kinases represents a compelling strategy for cancer therapy, and nicotinonitrile-based compounds have shown potent activity against these enzymes.[5][6]
Therefore, the cell-based assays detailed in this document are designed around the central hypothesis that this compound functions as an anticancer agent, potentially through the inhibition of PIM kinases, leading to decreased cell viability and induction of apoptosis.
Preliminary Compound Handling and Preparation
Proper handling and preparation of the test compound are critical for obtaining reproducible and reliable data.
2.1. Solubility and Stock Solution Preparation
This compound is predicted to be soluble in organic solvents such as dimethyl sulfoxide (DMSO).[10][11]
-
Protocol for Stock Solution Preparation (10 mM):
-
Accurately weigh a precise amount of this compound powder.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of the compound is 305.76 g/mol .[12]
-
Add the calculated volume of DMSO to the powder.
-
Gently vortex or sonicate at room temperature until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
-
2.2. Working Solution Preparation
Prepare fresh working solutions by diluting the 10 mM stock solution in the appropriate cell culture medium immediately before each experiment. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that could cause toxicity (typically ≤ 0.5%). A vehicle control (medium with the equivalent concentration of DMSO) must be included in all experiments.
Phase I: Primary Screening for Cytotoxicity and Cell Viability
The initial phase of characterization involves determining the compound's effect on the overall viability of cancer cells. This is essential for establishing a dose-response relationship and calculating the half-maximal inhibitory concentration (IC50).
3.1. Rationale and Assay Selection
Cell viability assays measure the metabolic activity of cells, which serves as an indicator of the number of viable cells.[13][14] Several robust methods are available, with the MTT and CellTiter-Glo® assays being widely used for their reliability and scalability.[15][16]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[17]
-
CellTiter-Glo® Luminescent Cell Viability Assay: A luminescent assay that quantifies ATP, an indicator of metabolically active cells.[18]
3.2. Recommended Cell Lines
Based on literature for related nicotinonitrile compounds, the following human cancer cell lines are recommended for initial screening:[5][4]
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast Adenocarcinoma | Commonly used, well-characterized, expresses wild-type p53. |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative breast cancer model, highly aggressive. |
| HepG2 | Hepatocellular Carcinoma | Well-differentiated, retains many liver-specific functions. |
| PC-3 | Prostate Cancer | Androgen-independent, aggressive prostate cancer model. |
| HCT-116 | Colorectal Carcinoma | A well-characterized colon cancer cell line. |
3.3. Experimental Workflow: Cytotoxicity Screening
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.
Caption: General workflow for cytotoxicity screening.
3.4. Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. A suggested starting concentration range is 0.01 µM to 100 µM.
-
Aspirate the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition and Incubation: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C. Viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Solubilization of Formazan: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot the results to determine the IC50 value.
Phase II: Mechanistic Assays - Investigating the Mode of Action
Once the cytotoxic potential of the compound is established, the next phase focuses on elucidating the underlying mechanism of cell death. Based on the known activities of nicotinonitrile derivatives, investigating the induction of apoptosis is a logical next step.[5][9]
4.1. Rationale for Apoptosis Assays
Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical events.[12] Assays that can detect these changes are crucial for confirming an apoptotic mechanism of action.
-
Annexin V/Propidium Iodide (PI) Staining: A widely used flow cytometry-based assay that distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[20] PI is a fluorescent nuclear stain that is excluded by live cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).[20]
4.2. Signaling Pathway of Apoptosis Induction
The hypothesized mechanism of action involves the inhibition of PIM kinases, which are known to phosphorylate and inactivate pro-apoptotic proteins such as BAD. Inhibition of PIM kinases would, therefore, lead to the activation of the intrinsic apoptotic pathway.
Caption: Hypothesized apoptotic pathway.
4.3. Detailed Protocol: Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Treat the cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Phase III: Target Engagement and Advanced Characterization
To further validate the mechanism of action, assays that directly or indirectly measure the engagement of the putative target (PIM kinases) are necessary.
5.1. Cell Proliferation Assays
Cell proliferation assays measure the synthesis of new DNA, providing a direct assessment of the compound's effect on cell division.[21][22]
-
BrdU (5-bromo-2'-deoxyuridine) Assay: A method where BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA and detected with a specific antibody.[14]
5.2. Western Blotting for PIM Kinase Substrates
Western blotting can be used to assess the phosphorylation status of known PIM kinase substrates. A decrease in the phosphorylation of these substrates in compound-treated cells would provide strong evidence for target engagement.
5.3. PIM-1 Kinase Activity Assay (Biochemical)
A direct in vitro kinase assay using recombinant PIM-1 enzyme, a suitable substrate, and ATP can be performed to confirm that this compound directly inhibits the enzymatic activity of its putative target.
Data Presentation and Interpretation
All quantitative data should be presented clearly to facilitate interpretation and comparison.
Table 1: Summary of Quantitative Data from Cell-Based Assays
| Assay | Parameter Measured | Data Output | Typical Representation |
| MTT/CellTiter-Glo® | Metabolic activity/ATP levels | Absorbance/Luminescence | % Viability vs. Concentration (IC50 curve) |
| Annexin V/PI Staining | Phosphatidylserine externalization, membrane integrity | % of cells in each quadrant (viable, early/late apoptotic, necrotic) | Dot plots and bar graphs |
| BrdU Assay | DNA synthesis | Absorbance/Fluorescence | % Proliferation vs. Concentration |
| Western Blot | Protein phosphorylation | Band intensity | Bar graphs of relative protein levels |
| Kinase Assay | Enzyme activity | Luminescence/Radioactivity | % Inhibition vs. Concentration (IC50 curve) |
Conclusion
The protocols and application notes provided in this document offer a structured and scientifically rigorous approach to the characterization of this compound. By following this phased approach, researchers can effectively determine the compound's anticancer activity, elucidate its mechanism of action, and build a strong foundation for further preclinical development. The flexibility of these protocols allows for adaptation to specific research questions and available resources, ensuring their broad utility in the field of drug discovery.
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multi-component reaction for the synthesis of substituted nicotinonitriles
A Guide to the Multi-Component Synthesis of Substituted Nicotinonitriles: Principles, Protocols, and Mechanistic Insights
Abstract
Substituted nicotinonitriles are a privileged scaffold in medicinal chemistry and materials science, driving continuous demand for efficient and versatile synthetic methodologies.[1][2][3][4][5] This guide provides a comprehensive overview of multi-component reactions (MCRs) for the synthesis of these valuable compounds, with a particular focus on the Bohlmann-Rahtz pyridine synthesis and its modern adaptations. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven protocols, and discuss the rationale behind key experimental choices to empower researchers in drug discovery and chemical synthesis.
Introduction: The Significance of the Nicotinonitrile Core
The nicotinonitrile (3-cyanopyridine) framework is a cornerstone in the development of novel therapeutic agents.[1][3] Its unique electronic properties and ability to participate in a variety of chemical transformations have led to its incorporation into numerous marketed drugs, including the anticancer agents bosutinib and neratinib, as well as the cardiotonic agents milrinone and olprinone.[1][3] The diverse biological activities associated with nicotinonitrile derivatives, such as anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties, underscore the importance of robust synthetic routes to access a wide array of substituted analogs.[2] Furthermore, these compounds are valuable as nonlinear optical and electrical materials.[2]
Traditional multi-step syntheses of substituted pyridines often suffer from drawbacks such as harsh reaction conditions, low overall yields, and the need for purification of intermediates. Multi-component reactions have emerged as a powerful alternative, offering a more streamlined and atom-economical approach to constructing complex molecular architectures in a single step.[6]
The Bohlmann-Rahtz Pyridine Synthesis: A Foundation for Nicotinonitrile Synthesis
First reported in 1957 by Ferdinand Bohlmann and Dieter Rahtz, the Bohlmann-Rahtz synthesis is a cornerstone for creating substituted pyridines.[7][8] The classical two-step approach involves the condensation of an enamine with an ethynylketone to form a stable aminodiene intermediate.[9][10] This intermediate then undergoes a heat-induced E/Z isomerization followed by cyclodehydration to yield the final 2,3,6-trisubstituted pyridine.[9][10]
A significant drawback of the original protocol was the high temperatures (120–170 °C) required for the cyclodehydration step.[11] Modern advancements have largely overcome this limitation through the use of acid catalysis (both Brønsted and Lewis acids), which promotes both the initial conjugate addition and the subsequent cyclization at significantly lower temperatures.
Mechanism of the Bohlmann-Rahtz Synthesis
The reaction proceeds through a well-defined sequence of steps. The initial Michael addition of the enamine to the activated ethynylketone is followed by isomerization and a final cyclodehydration to furnish the aromatic pyridine ring.
Caption: Mechanism of the Bohlmann-Rahtz Pyridine Synthesis.
One-Pot, Four-Component Synthesis of Substituted Nicotinonitriles
A significant evolution of the Bohlmann-Rahtz synthesis is the development of one-pot, multi-component protocols that avoid the isolation of intermediates and broaden the substrate scope. A particularly powerful variant is the four-component reaction of an aldehyde, a ketone, malononitrile, and a nitrogen source (typically ammonium acetate) to produce highly functionalized 2-amino-nicotinonitriles.[2][12]
This approach is highly convergent and allows for the rapid generation of diverse libraries of compounds for screening purposes. The in-situ formation of the enamine from the ketone and ammonium acetate is a key feature of this efficient process.[7]
Experimental Workflow
The following diagram illustrates the general workflow for the four-component synthesis of substituted nicotinonitriles.
Caption: General workflow for the four-component nicotinonitrile synthesis.
Application Protocol: Four-Component Synthesis of 2-Amino-4-(4-chlorophenyl)-6-methylnicotinonitrile
This protocol provides a detailed procedure for a representative four-component synthesis of a substituted nicotinonitrile.
Materials:
-
4-Chlorobenzaldehyde
-
Acetone
-
Malononitrile
-
Ammonium acetate
-
Ethanol (absolute)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorobenzaldehyde (1.41 g, 10 mmol), acetone (0.87 mL, 12 mmol), malononitrile (0.66 g, 10 mmol), and ammonium acetate (6.17 g, 80 mmol).
-
Solvent Addition: Add 30 mL of absolute ethanol to the flask.
-
Reaction: Stir the mixture at room temperature for 5 minutes, then heat to reflux. Maintain a gentle reflux for 4-6 hours.
-
Rationale: Ethanol is a good solvent for all reactants and facilitates the in-situ formation of the enamine from acetone and ammonium acetate. Refluxing provides the necessary thermal energy to drive the reaction to completion.
-
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting aldehyde is a good indicator of reaction completion.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will likely form.
-
Isolation: Pour the reaction mixture into 100 mL of ice-cold water with stirring. Collect the resulting solid by vacuum filtration.
-
Washing: Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the product in a vacuum oven at 50 °C to a constant weight.
-
Purification (if necessary): If the product is not sufficiently pure by TLC or NMR, it can be recrystallized from ethanol or purified by flash column chromatography on silica gel.
Expected Yield: 75-85%
Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Catalyst and Solvent Effects: Optimizing the Reaction
The choice of catalyst and solvent can have a profound impact on the efficiency and scope of nicotinonitrile synthesis.
| Parameter | Options | Rationale and Insights |
| Catalyst | * Acid Catalysts: Acetic acid, Amberlyst-15, Ytterbium (III) triflate.[7] | Brønsted and Lewis acids can significantly lower the activation energy for the cyclodehydration step, allowing the reaction to proceed at lower temperatures and often in a one-pot fashion. |
| * Base Catalysts: Piperidine, Morpholine.[13] | Bases are often used to promote the initial Knoevenagel condensation between the active methylene compound and the aldehyde. | |
| * Metal Catalysts: FeCl₃, CoCl₂·6H₂O.[14][15] | These can act as Lewis acids to activate substrates and facilitate cyclization. | |
| * Nanocatalysts: Magnetic nanoparticles.[16] | Offer advantages such as high surface area, easy separation from the reaction mixture using an external magnet, and recyclability, aligning with green chemistry principles.[16] | |
| Solvent | * Protic Solvents: Ethanol, Acetic Acid.[9] | Ethanol is a common and effective solvent, particularly when ammonium acetate is used as the nitrogen source. Acetic acid can serve as both a solvent and a catalyst.[9] |
| * Aprotic Solvents: Toluene, DMSO, DMF.[2][9] | Toluene is often used in acid-catalyzed reactions. DMSO is a polar aprotic solvent that can also be effective.[9] | |
| * Green Solvents: Water, Solvent-free conditions.[12] | The use of water as a solvent or conducting the reaction under solvent-free conditions, sometimes with ultrasound irradiation, represents an environmentally benign approach.[12] |
Conclusion and Future Perspectives
Multi-component reactions, particularly the four-component synthesis of 2-amino-nicotinonitriles, offer a highly efficient, convergent, and atom-economical route to this important class of heterocyclic compounds. The ability to systematically vary the four starting components allows for the rapid generation of diverse molecular libraries, which is invaluable for drug discovery and materials science.
Future research in this area will likely focus on the development of even more environmentally friendly protocols, such as those employing recyclable catalysts and green solvents.[12][16] The expansion of the substrate scope to include more complex and functionally diverse building blocks will also continue to be an active area of investigation. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore and innovate in the synthesis of substituted nicotinonitriles.
References
-
SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]
-
Bohlmann, F., & Rahtz, D. (1957). Über eine neue Pyridin-Synthese. Chemische Berichte, 90(10), 2265–2272. [Link]
-
Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis. Retrieved from [Link]
-
Hassan, H. A., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical and Pharmaceutical Sciences. [Link]
-
Gouda, M. A., et al. (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. Journal of Heterocyclic Chemistry, 55(8), 1757-1785. [Link]
-
Farrokh, M., et al. (2025). Proposed mechanism for the synthesis of nicotinonitrile derivatives... ResearchGate. [Link]
-
Zolfigol, M. A., et al. (2024). Design, synthesis and application of a magnetic H-bond catalyst in the preparation of new nicotinonitriles via cooperative vinylogous anomeric-based oxidation. RSC Advances, 14, 15335-15347. [Link]
-
Dyachenko, V. D., et al. (2011). Multicomponent Synthesis of Nicotinamide and Thieno[2,3-b]pyridine Derivatives. Russian Journal of Organic Chemistry, 47(1), 116-121. [Link]
-
Organic Syntheses. (n.d.). Nicotinonitrile. Retrieved from [Link]
-
IJzerman, A. P., et al. (2008). 2-Amino-6-furan-2-yl-4-substituted Nicotinonitriles as A2A Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 51(8), 2547-2556. [Link]
-
Li, X., et al. (2022). An enzyme-mimic single Fe-N3 atom catalyst for the oxidative synthesis of nitriles via C C bond cleavage strategy. Science Advances, 8(40), eadd2246. [Link]
-
ResearchGate. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. [Link]
-
Shamroukh, A., et al. (2021). A Review on The Chemistry of Nicotinonitriles and Their applications. The Egyptian Journal of Chemistry. [Link]
-
Salem, M. A., et al. (2018). Overview on the synthetic routes to nicotine nitriles. ResearchGate. [Link]
-
ResearchGate. (2025). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. [Link]
-
ResearchGate. (2025). A Review on The Chemistry of Nicotinonitriles and Their applications. [Link]
-
Smith, J. G., et al. (2017). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. [Link]
-
El-Mekabaty, A., et al. (2023). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances. [Link]
-
Szymańska, E., et al. (2023). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 28(11), 4381. [Link]
-
Organic Syntheses. (n.d.). 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Retrieved from [Link]
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analytical methods for the quantification of 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile
An Application Note and Protocol for the Quantification of 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile using a Validated High-Performance Liquid Chromatography (HPLC) Method
Introduction
This compound is a substituted pyridine derivative with potential applications in pharmaceutical and chemical research. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments. This document provides a comprehensive guide for the determination of this compound in a bulk drug substance or formulated product using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][2][3][4]
The principles of analytical procedure development and validation throughout the lifecycle of the method are also considered, aligning with ICH Q14.[5] This ensures that the method is not only validated but also robust and suitable for transfer between laboratories.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₂ClN₃ | PubChem[6] |
| Molecular Weight | 305.8 g/mol | PubChem[6] |
| IUPAC Name | 2-amino-4-(4-chlorophenyl)-6-phenylpyridine-3-carbonitrile | PubChem[6] |
| Predicted XLogP3 | 4.7 | PubChem[6] |
The relatively high predicted XLogP3 value suggests good retention on a non-polar stationary phase, making RP-HPLC an ideal analytical choice.
Experimental Workflow
The overall workflow for the quantification of this compound is depicted in the following diagram.
Caption: Workflow from sample preparation to final report generation.
Materials and Methods
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Analytical balance (0.01 mg readability).
-
Volumetric flasks (Class A).
-
Pipettes (calibrated).
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Ultrasonic bath.
Chemicals and Reagents
-
This compound reference standard (purity >99.5%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade, filtered and degassed).
-
Formic acid (analytical grade).
Detailed Protocol: HPLC Method
Preparation of Mobile Phase
-
Mobile Phase A: 0.1% (v/v) Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Filter both mobile phases through a 0.45 µm filter and degas for 15 minutes in an ultrasonic bath before use.
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to establish the calibration curve.
Preparation of Sample Solutions
-
Accurately weigh a portion of the sample (e.g., bulk powder or ground tablets) equivalent to approximately 25 mg of this compound and transfer to a 25 mL volumetric flask.
-
Add approximately 15 mL of the diluent and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and then dilute to the mark with the diluent.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilute the filtered solution with the diluent to a final concentration within the calibration range (e.g., 50 µg/mL).
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Gradient elution: 0-10 min: 60% B 10-12 min: 60-80% B 12-15 min: 80% B 15-16 min: 80-60% B 16-20 min: 60% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or wavelength of maximum absorbance) |
| Injection Volume | 10 µL |
Method Validation
The analytical method was validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][3][4]
Specificity
Specificity was evaluated by analyzing a blank (diluent), a placebo (if applicable), the reference standard, and the sample solution. The chromatograms should demonstrate that there are no interfering peaks at the retention time of the analyte.
Linearity and Range
Linearity was assessed by injecting the working standard solutions at five concentration levels (e.g., 10, 25, 50, 75, and 100 µg/mL). The calibration curve was generated by plotting the peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
The range of the method is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]
Accuracy
Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day precision): Determined by analyzing six replicate samples at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Determined by analyzing six replicate samples at 100% of the test concentration on two different days by two different analysts.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Robustness
The robustness of the method was evaluated by intentionally varying critical parameters such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
The system suitability parameters should remain within the acceptance criteria for all variations.
Summary of Validation Data (Representative)
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 10 - 100 | - |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Repeatability (%RSD) | 0.85% | ≤ 2.0% |
| Intermediate Precision (%RSD) | 1.25% | ≤ 2.0% |
| LOD (µg/mL) | 0.1 | - |
| LOQ (µg/mL) | 0.3 | - |
| Robustness | Passed | System suitability criteria met |
Quantification Calculation
The concentration of this compound in the sample is calculated using the following formula:
Concentration (µg/mL) = (Peak Area of Sample / Peak Area of Standard) × Concentration of Standard (µg/mL) × Dilution Factor
Conclusion
The developed RP-HPLC method is simple, rapid, specific, accurate, and precise for the quantification of this compound. The method is validated according to ICH guidelines and is suitable for routine quality control analysis.
References
-
ICH. (2022). Q2(R2) Validation of Analytical Procedures. [Link]
-
AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
-
PubChem. (n.d.). 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile. [Link]
Sources
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- 4. database.ich.org [database.ich.org]
- 5. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 6. 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | C18H12ClN3 | CID 711464 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions, improve yields, and overcome common challenges encountered during this multi-component synthesis.
Overview of the Synthesis
The synthesis of this compound is a well-established multi-component reaction that constructs the highly functionalized pyridine ring in a single step from simple precursors. The overall transformation involves the condensation of benzaldehyde, 4-chloroacetophenone, and malononitrile, with ammonium acetate serving as both a catalyst and the nitrogen source for the amino group.
The reaction proceeds via an initial Knoevenagel or Aldol condensation to form the α,β-unsaturated ketone intermediate, 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (a chalcone). This is followed by a Michael addition of the malononitrile anion, subsequent cyclization, and tautomerization to yield the final nicotinonitrile product.[1][2]
Below is a general workflow for the synthesis.
Caption: General experimental workflow for the synthesis.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems that can arise during the synthesis, leading to suboptimal results.
Q1: My final yield is consistently low. What are the most likely causes and how can I fix them?
A low yield is the most common issue and can stem from several factors. Let's break them down in a logical troubleshooting sequence.[3]
Caption: A logical flowchart for troubleshooting low yield.
-
Cause 1: Reagent Quality and Purity
-
Explanation: Benzaldehyde is notoriously prone to oxidation to benzoic acid. The presence of this acidic impurity can interfere with the base-catalyzed steps of the reaction. Similarly, impurities in other starting materials can inhibit the reaction or lead to side products.[4]
-
Solution: Use freshly distilled benzaldehyde. Ensure your 4-chloroacetophenone and malononitrile are of high purity. If necessary, recrystallize them. Always use a high-grade, dry solvent, as water can sometimes inhibit the reaction.[5]
-
-
Cause 2: Incorrect Stoichiometry or Catalyst Amount
-
Explanation: The reaction is a multi-component condensation. The molar ratios are critical. Ammonium acetate acts as both the catalyst and the nitrogen donor. An insufficient amount will result in an incomplete reaction.
-
Solution: While a 1:1:1 ratio of the carbonyl compounds and malononitrile is typical, using a slight excess (e.g., 1.1 equivalents) of malononitrile and a larger excess of ammonium acetate (e.g., 3-4 equivalents) can help drive the reaction to completion.[1]
-
-
Cause 3: Suboptimal Reaction Conditions (Time, Temperature, Solvent)
-
Explanation: Like most reactions, this condensation is sensitive to time and temperature. Insufficient heating may lead to an incomplete reaction, while excessive heating can cause decomposition of reactants or products. The solvent plays a critical role in solubilizing the reactants and stabilizing intermediates.[6][7]
-
Solution:
-
Monitoring: The single most effective tool is to monitor the reaction's progress using Thin Layer Chromatography (TLC). This will tell you when the starting materials are consumed and the product has maximally formed.
-
Temperature: The reaction is typically run at reflux in a solvent like ethanol.[1][8] Ensure you are reaching and maintaining the correct reflux temperature.
-
Solvent: Ethanol is a common and effective solvent. However, if yields are poor, consider screening other solvents. Aprotic polar solvents can sometimes improve yields in related condensations.[5][9]
-
-
-
Cause 4: Inefficient Workup and Purification
-
Explanation: Significant product loss can occur during isolation and purification. Precipitating the product by pouring the reaction mixture into ice water is common, but if the product has some solubility, you will lose material. Similarly, choosing a suboptimal solvent for recrystallization can lead to poor recovery.[3]
-
Solution: When precipitating, use a minimal amount of cold water to reduce solubility losses. When filtering, wash the crude product with small portions of cold solvent. For recrystallization, perform small-scale solvent screening to find a system that dissolves the compound when hot but in which it is sparingly soluble when cold. Ethanol or an ethanol/water mixture is often a good starting point.[4][10]
-
Q2: I'm observing multiple spots on my TLC plate besides the product. What are these side products and how can I minimize them?
-
Explanation: Side product formation is often due to the reactivity of the starting materials under basic conditions or incomplete reaction.
-
Side Product 1: Chalcone Intermediate: You may see the unreacted chalcone (1-(4-chlorophenyl)-3-phenylprop-2-en-1-one). This indicates the second part of the reaction (Michael addition and cyclization) is slow or incomplete.
-
Side Product 2: Knoevenagel Product: The Knoevenagel condensation product between benzaldehyde and malononitrile can form.
-
Side Product 3: Self-Condensation: Aldehydes and ketones with α-hydrogens can undergo self-condensation, especially if the base is too strong.[5][11]
-
-
Solution:
-
Optimize Catalyst: Ensure you are using ammonium acetate. It is a mild base that is highly effective for this specific transformation. Using strong bases like NaOH or alkoxides can increase the rate of undesired self-condensation reactions.[11]
-
Control Temperature: Running the reaction at the optimal reflux temperature without overheating can minimize decomposition and the formation of thermal byproducts.
-
Molar Ratios: Using a slight excess of malononitrile can help to ensure the complete consumption of the chalcone intermediate.
-
Purification: Most of these side products can be effectively removed during recrystallization due to differences in polarity and solubility compared to the desired product.
-
Q3: The reaction mixture becomes a thick, un-stirrable slurry. What should I do?
-
Explanation: This often happens when the product begins to precipitate out of the reaction solvent at high concentrations. While this indicates product formation, it can prevent the reaction from going to completion by trapping unreacted starting materials.
-
Solution:
-
Increase Solvent Volume: The simplest solution is to add more solvent to keep all components, including the product, dissolved throughout the reaction.
-
Choose a Different Solvent: You may need a solvent in which the final product has higher solubility at reflux temperature.
-
Improve Stirring: Ensure you are using a sufficiently large magnetic stir bar and a powerful stir plate. Mechanical stirring may be necessary for larger-scale reactions.
-
Frequently Asked Questions (FAQs)
Q: What is the detailed mechanism for this reaction? A: The reaction is a domino sequence beginning with the formation of a chalcone, followed by a series of additions and cyclizations.
Caption: Simplified mechanism of 2-amino-nicotinonitrile formation.
The process involves: 1) Base-catalyzed deprotonation of malononitrile to form a nucleophilic carbanion. 2) This anion undergoes a Michael addition to the α,β-unsaturated chalcone. 3) An intramolecular cyclization occurs where one of the nitrile groups is attacked by the enolate. 4) This is followed by dehydration and tautomerization to yield the stable aromatic pyridine ring system.[2][12]
Q: Can I use a different base or catalyst? A: While other bases can be used, ammonium acetate is ideal because it serves a dual purpose: it's a mild base to catalyze the condensations and it provides the nitrogen atom for the C2-amino group.[1] Using stronger bases like sodium ethoxide may work but increases the risk of side reactions.[13] Other catalysts like boric acid under microwave irradiation have also been reported for similar syntheses, often promoted as "green" alternatives.[14]
Q: How critical is the order of reagent addition? A: For this specific one-pot synthesis, all reactants (aldehyde, ketone, malononitrile, and ammonium acetate) are typically combined at the start and heated.[8] This relies on the relative reaction rates to form the desired product. An alternative two-step approach is to first synthesize and purify the chalcone intermediate and then react it with malononitrile and ammonium acetate, which can sometimes provide a cleaner reaction and higher overall yield.[1]
Q: What are the expected spectral characteristics of the final product? A: The product, this compound, has distinct spectral features:
-
IR Spectroscopy: Look for characteristic stretches for the amino group (N-H) around 3300-3500 cm⁻¹, the nitrile group (C≡N) around 2210 cm⁻¹, and C=C/C=N bonds in the aromatic region (1550-1650 cm⁻¹).[1][15]
-
¹H NMR Spectroscopy: Expect to see a broad singlet for the amino (-NH₂) protons, and a series of multiplets in the aromatic region (approx. 7.0-8.1 ppm) corresponding to the protons on the phenyl and chlorophenyl rings, as well as the single proton on the pyridine ring.[1][16]
-
Mass Spectrometry: The molecular ion peak (M+) should correspond to the molecular weight of C₁₈H₁₂ClN₃, which is approximately 305.8 g/mol .[16][17]
Optimized Experimental Protocol
This protocol is a standard literature procedure that provides a reliable starting point for optimization.[1][10][15]
Materials & Reagents:
-
Benzaldehyde (1.0 eq)
-
4-Chloroacetophenone (1.0 eq)
-
Malononitrile (1.0 eq)
-
Ammonium Acetate (3.0 eq)
-
Absolute Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloroacetophenone (1.55 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ammonium acetate (2.31 g, 30 mmol).
-
Solvent Addition: Add 25-30 mL of absolute ethanol to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-8 hours.
-
Isolation: Once the reaction is complete (starting materials are consumed), cool the flask to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
Filtration: A solid precipitate should form. Collect the crude product by vacuum filtration and wash the solid with several portions of cold water, followed by a small amount of cold ethanol to remove highly soluble impurities.
-
Purification: Recrystallize the crude solid from hot ethanol.
-
Drying: Dry the purified crystals in a vacuum oven to obtain this compound as a solid (typically yellow or off-white).
-
Characterization: Determine the final yield, melting point, and confirm the structure using IR, NMR, and/or Mass Spectrometry.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Solvent | Absolute Ethanol | Good solubility for reactants, allows for sufficient reflux temp.[1] |
| Catalyst | Ammonium Acetate | Acts as both mild base and nitrogen source for the amino group.[1] |
| Temperature | Reflux (~78 °C) | Provides sufficient energy to overcome activation barriers. |
| Monitoring | TLC | Prevents premature quenching or overheating/decomposition.[3] |
| Workup | Precipitation in H₂O | Efficient method for isolating the non-polar product from polar reagents.[10] |
| Purification | Recrystallization (Ethanol) | Effective for removing common side products and unreacted starting materials.[10] |
References
-
Grokipedia. (2026). Thorpe reaction. Grokipedia. Retrieved January 15, 2026, from [Link]
-
Chem-Station. (2014, March 2). Thorpe-Ziegler Reaction. Chem-Station Int. Ed. Retrieved January 15, 2026, from [Link]
-
Wikipedia. (n.d.). Thorpe reaction. Wikipedia. Retrieved January 15, 2026, from [Link]
-
L.S. College, Muzaffarpur. (2020, September 24). Thorpe reaction. L.S. College. Retrieved January 15, 2026, from [Link]
-
Al-Jaber, H., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Retrieved January 15, 2026, from [Link]
-
Ríos-Gutiérrez, M., et al. (2022). Computational Revision of the Mechanism of the Thorpe Reaction. MDPI. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). Effects of solvent on the reaction time and yield. ResearchGate. Retrieved January 15, 2026, from [Link]
-
Guna, J. V., et al. (2015). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). Thorpe–Ziegler reaction. ResearchGate. Retrieved January 15, 2026, from [Link]
-
Guna, J. V., et al. (2015). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Ph. ResearchGate. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). 2-amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). A novel strategy for the synthesis of 2-amino-4,6-diarylnicotinonitrile. ResearchGate. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. ResearchGate. Retrieved January 15, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved January 15, 2026, from [Link]
-
Ravoof, T. B. S., et al. (2014). 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile. PubMed Central. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-amino-4,6-diarylnicotinonitrile in the presence of H3BO3. ResearchGate. Retrieved January 15, 2026, from [Link]
-
Royal Society of Chemistry. (2021). Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review. Reaction Chemistry & Engineering. Retrieved January 15, 2026, from [Link]
-
ChemRxiv. (2022). Kinetic Solvent Effects in Organic Reactions. ChemRxiv. Retrieved January 15, 2026, from [Link]
-
ARKIVOC. (2009). A novel strategy for the synthesis of 2-amino-4,6- diarylnicotinonitrile. ARKIVOC. Retrieved January 15, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
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- 12. alfa-chemistry.com [alfa-chemistry.com]
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- 15. researchgate.net [researchgate.net]
- 16. arkat-usa.org [arkat-usa.org]
- 17. 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | C18H12ClN3 | CID 711464 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the isolation and purification of this valuable synthetic intermediate. Drawing upon established chemical principles and methodologies for related heterocyclic compounds, this document provides in-depth troubleshooting guides and frequently asked questions to ensure you achieve the highest possible purity for your compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of this compound.
Q1: What are the most likely impurities in my crude product?
A1: Given that 2-amino-4,6-diarylnicotinonitriles are typically synthesized via a one-pot, multi-component reaction, the crude product can contain a variety of impurities.[1][2] These often include:
-
Unreacted Starting Materials: The most common are the chalcone intermediate (1-(4-chlorophenyl)-3-phenylprop-2-en-1-one), malononitrile, and the ammonia source, such as ammonium acetate.[1][3]
-
Reaction Intermediates: Incomplete cyclization can leave Michael-type addition products or other intermediates in the mixture.
-
Polymeric Byproducts: High reaction temperatures or the presence of catalytic impurities can lead to the formation of dark, tarry, or polymeric substances which can complicate isolation.[4]
-
Residual Solvents: Solvents used in the reaction (e.g., ethanol, methanol) or workup (e.g., ethyl acetate, hexanes) may be present.[1][5]
Q2: What is a good starting point for a purification strategy?
A2: A sequential purification strategy is most effective. The recommended workflow is:
-
Solvent Wash/Trituration: Begin by washing the crude solid with a solvent in which the desired product has low solubility but the impurities are soluble (e.g., cold ethanol or a diethyl ether/hexane mixture). This removes many non-polar impurities and unreacted starting materials.
-
Recrystallization: This is the most powerful technique for purifying crystalline solids. A systematic solvent screening is crucial to find the optimal conditions.[1][5]
-
Silica Gel Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is the next logical step.[5][6] It is particularly useful for separating compounds with very similar polarities.
Q3: How can I quickly assess the purity of my fractions and final product?
A3: Thin-Layer Chromatography (TLC) is the most efficient method for rapid purity assessment. A typical stationary phase is silica gel 60 F254. Eluent systems should be tested to achieve a retention factor (Rƒ) of approximately 0.3-0.4 for the target compound. See Table 2 for recommended starting solvent systems. Staining can be visualized using a UV lamp (254 nm) and/or a potassium permanganate stain.
Q4: What are the key physical properties I should know for purification?
A4: Understanding the basic properties of your compound is essential for designing a purification strategy.
| Property | Value / Description | Source |
| IUPAC Name | 2-amino-4-(4-chlorophenyl)-6-phenylpyridine-3-carbonitrile | [7] |
| Molecular Formula | C₁₈H₁₂ClN₃ | [7] |
| Molecular Weight | 305.76 g/mol | [8] |
| Appearance | Typically a yellow, white, or pink powder/solid.[1] | [1] |
| Solubility | Generally low solubility in water and non-polar solvents like hexanes. Soluble in more polar organic solvents like ethyl acetate, dichloromethane, and alcohols (e.g., ethanol, methanol).[1][9] | [1][9] |
| Key Functional Groups | Primary amine (-NH₂), nitrile (-C≡N), aromatic rings. The amino group is basic and can interact with acidic media or surfaces (like silica gel). | [1] |
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter during purification.
Problem 1: My crude product is a dark, oily, or tarry residue. How can I clean it up?
-
Probable Cause: This is often indicative of polymerization or the formation of complex side-products, which can be exacerbated by high reaction temperatures.[4] These amorphous, polymeric materials inhibit crystallization and make handling difficult.
-
Solution: Solvent Trituration Protocol
-
Transfer the oily residue to a flask.
-
Add a small volume of a solvent in which the desired product is expected to have poor solubility (e.g., cold methanol or diethyl ether).
-
Using a spatula or glass rod, vigorously scrape and stir the mixture. The goal is to break up the oil and induce precipitation of the solid product while the tarry impurities remain dissolved or as a separate phase.
-
If a solid forms, continue stirring for 15-30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, washing with a small amount of the cold solvent.
-
Allow the solid to air-dry and assess its purity by TLC. This material is now a suitable starting point for recrystallization or column chromatography.
-
Problem 2: I performed a recrystallization, but my product is still impure according to TLC/NMR. What went wrong?
-
Probable Cause:
-
Poor Solvent Choice: The chosen solvent may dissolve the product too well at room temperature or not well enough at reflux. Alternatively, it may not effectively exclude the impurity upon cooling.
-
Co-precipitation: The impurity may have very similar solubility properties to your product, causing it to crystallize out alongside it.
-
Insufficient Equilibration: Cooling the solution too rapidly can trap impurities within the crystal lattice.
-
-
Solution: Systematic Solvent Screening and Refined Recrystallization The key to successful recrystallization is finding the right solvent or solvent system. Use the following decision-making workflow and protocol to optimize your approach.
Caption: Troubleshooting workflow for failed recrystallization.
Problem 3: My compound won't crystallize and "oils out" of every solvent I've tried. What is my next step?
-
Probable Cause: The presence of impurities is depressing the melting point of your compound, leading to the formation of a liquid phase (oiling out) instead of a solid crystal lattice. This is a common sign that the purity level is too low for crystallization to be effective.
-
Solution: Transition to Column Chromatography When a compound fails to crystallize, column chromatography is the most reliable alternative for purification.[10][11] This technique separates components based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[10] See SOP 2 for a detailed protocol.
Problem 4: During column chromatography, my compound is smearing/tailing and I'm getting poor separation.
-
Probable Cause:
-
Strong Analyte-Stationary Phase Interaction: The basic primary amino group on the nicotinonitrile ring can interact strongly with the acidic silanol groups on the surface of the silica gel, causing the compound to move slowly and unevenly down the column.
-
Column Overloading: Too much crude material was loaded relative to the amount of silica gel.
-
Inappropriate Solvent Polarity: The eluent may be too polar, causing all components to elute too quickly, or not polar enough, causing the compound to remain stuck at the top of the column.
-
-
Solution: Optimizing Chromatographic Conditions
-
Add a Basic Modifier: To mitigate the interaction with acidic silica, add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or a 2M solution of ammonia in methanol to your eluent system. This will neutralize the active sites on the silica gel, resulting in sharper peaks and better separation.
-
Reduce Sample Load: A general rule is to use a silica gel-to-crude product mass ratio of at least 50:1. For difficult separations, this ratio may need to be increased to 100:1 or more.
-
Use Gradient Elution: Start with a less polar eluent (e.g., 10% Ethyl Acetate in Hexane) to elute non-polar impurities. Gradually increase the polarity of the eluent (e.g., to 30-40% Ethyl Acetate in Hexane) to elute your target compound. This provides the best resolution between spots with different polarities.
-
Section 3: Standard Operating Procedures (SOPs)
This section provides detailed, step-by-step protocols for the primary purification techniques.
SOP 1: Purification by Recrystallization
This protocol guides you through selecting a solvent and performing the recrystallization.
1. Solvent Screening:
-
Place ~20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent from the list in Table 3 (~0.5 mL).
-
Observe solubility at room temperature. An ideal solvent will NOT dissolve the compound at room temperature.
-
Gently heat the tubes that did not dissolve. A good solvent will dissolve the compound completely upon heating.
-
Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath.
-
The best solvent is one that yields a large quantity of crystalline solid upon cooling.
| Solvent Class | Example Solvents to Screen | Polarity | Notes |
| Alcohols | Methanol, Ethanol, Isopropanol | High | Often effective for aminopyridine derivatives.[1] |
| Esters | Ethyl Acetate | Medium | Good for creating solvent systems with hexanes. |
| Chlorinated | Dichloromethane (DCM) | Medium | Use with caution due to volatility. |
| Aromatic | Toluene | Low | Can be effective for less polar compounds. |
| Ethers | Diethyl Ether, MTBE | Low | Rarely used alone, good for precipitating solids. |
| Hydrocarbons | Hexanes, Heptane | Very Low | Used as an "anti-solvent" with more polar ones. |
2. Bulk Recrystallization:
-
Place the crude solid in an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture to a gentle boil (use a hot plate with a water or oil bath). Continue adding solvent until the solid just dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time.
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to remove all residual solvent.
SOP 2: Purification by Silica Gel Column Chromatography
This protocol describes a standard flash chromatography procedure.[12]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and screening of 2-amino-6-aryl nicotinonitriles. [wisdomlib.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | C18H12ClN3 | CID 711464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. 2-Amino-6-(4-chlorophenyl)sulfanyl-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile | C20H13ClN4OS | CID 2818996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 11. Isolation, purification and characterization of allelopathic compounds – LAMBDA OMNICOLL | LAMBDA Laboratory Instruments [fractioncollector.info]
- 12. youtube.com [youtube.com]
common side products in the synthesis of 2-amino-3-cyanopyridines
Welcome to the Technical Support Center for the Synthesis of 2-Amino-3-Cyanopyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important class of heterocyclic compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to assist in optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I am seeing a significant amount of an unexpected byproduct in my one-pot synthesis of 2-amino-3-cyanopyridines. What could it be?
One of the most common side products in the multicomponent synthesis of 2-amino-3-cyanopyridines is the Michael adduct of malononitrile with the Knoevenagel condensation product (arylidenemalononitrile). This occurs when the malononitrile anion, a potent nucleophile, competes with the intended enamine intermediate in adding to the activated double bond of the arylidenemalononitrile.
Causality: The formation of this byproduct is often favored by an excess of malononitrile or reaction conditions that promote the deprotonation of malononitrile, such as a high concentration of a strong base. If the rate of the Michael addition of malononitrile is comparable to or faster than the rate of the intended Michael addition of the enamine, a significant amount of this side product can accumulate.
Q2: My reaction is sluggish, and upon workup, I isolate a significant amount of the Knoevenagel condensation product, arylidenemalononitrile. How can I drive the reaction to completion?
The accumulation of the arylidenemalononitrile intermediate suggests that the subsequent Michael addition of the enamine and the final cyclization steps are the rate-limiting stages of your reaction.
Causality: This issue can arise from several factors:
-
Steric Hindrance: Bulky substituents on the ketone or aldehyde can hinder the formation of the enamine or its subsequent addition to the arylidenemalononitrile.
-
Insufficient Catalyst: The catalyst, often a base like piperidine or ammonium acetate, is crucial for both the Knoevenagel condensation and the subsequent steps. An insufficient amount may not be enough to promote all stages of the reaction efficiently.
-
Low Reaction Temperature: The Michael addition and cyclization steps may require a higher activation energy than the initial Knoevenagel condensation.
Q3: After purification, I've noticed that my final product's analytical data is inconsistent, suggesting the presence of an impurity. I suspect hydrolysis of the nitrile group. Is this common?
Yes, the hydrolysis of the 3-cyano group to a 3-carboxamide or even a 3-carboxylic acid is a potential post-synthesis issue, particularly during workup and purification.
Causality: The cyano group on the electron-deficient pyridine ring is susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water and at elevated temperatures. The resulting 2-amino-3-carboxamidopyridine has a different polarity and may co-elute with your desired product during chromatography if the solvent system is not optimized.
Troubleshooting Guides
Problem 1: Formation of Michael Adduct Side Product
Symptoms:
-
A significant byproduct is observed by TLC or LC-MS with a molecular weight corresponding to the arylidenemalononitrile plus a molecule of malononitrile.
-
Lower than expected yield of the desired 2-amino-3-cyanopyridine.
Troubleshooting Protocol:
-
Stoichiometry Control:
-
Action: Carefully control the stoichiometry of your reactants. Avoid using a large excess of malononitrile. A 1:1:1:1 molar ratio of aldehyde, ketone, malononitrile, and ammonium acetate is a good starting point.
-
Rationale: Minimizing the concentration of free malononitrile will disfavor the competing Michael addition.
-
-
Order of Addition:
-
Action: Consider a stepwise approach. First, synthesize the arylidenemalononitrile intermediate from the aldehyde and malononitrile. After its formation (monitored by TLC), add the ketone and ammonium acetate.
-
Rationale: This ensures that the arylidenemalononitrile is consumed by the intended enamine nucleophile without a large excess of malononitrile being present.
-
-
Catalyst Choice:
-
Action: If using a strong base, consider switching to a milder catalyst like L-proline or using a Lewis acid catalyst.
-
Rationale: A milder catalyst can sometimes provide better control over the relative rates of the desired and undesired reaction pathways.
-
Workflow for Minimizing Michael Adduct Formation:
Caption: Strategy to reduce Michael adduct byproduct.
Problem 2: Incomplete Reaction and Accumulation of Intermediates
Symptoms:
-
The reaction stalls, with starting materials or the arylidenemalononitrile intermediate remaining.
-
Low yield of the final product.
Troubleshooting Protocol:
-
Temperature Optimization:
-
Action: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the progress by TLC.
-
Rationale: Higher temperatures can provide the necessary activation energy for the Michael addition and cyclization steps. However, be cautious as excessively high temperatures can lead to polymerization and other side reactions.
-
-
Catalyst Loading:
-
Action: Increase the catalyst loading slightly (e.g., from 10 mol% to 15-20 mol%).
-
Rationale: A higher catalyst concentration can increase the rate of all catalytic steps, including the slower, later stages of the reaction.
-
-
Solvent Effects:
-
Action: If the reaction is being run in a non-polar solvent, consider switching to a more polar solvent like ethanol or DMF.
-
Rationale: Polar solvents can better solvate the charged intermediates in the Michael addition and cyclization steps, thereby lowering the activation energy.
-
Decision Tree for Driving the Reaction to Completion:
Caption: Troubleshooting incomplete reactions.
Problem 3: Nitrile Hydrolysis During Workup
Symptoms:
-
The appearance of a more polar spot on TLC after aqueous workup.
-
Mass spectrometry data shows a peak corresponding to the desired product + 18 amu (addition of water).
-
Broad peaks in the NMR spectrum.
Troubleshooting Protocol:
-
Neutral Workup:
-
Action: Avoid strongly acidic or basic conditions during the aqueous workup. Use a saturated solution of sodium bicarbonate or ammonium chloride to neutralize the reaction mixture if necessary.
-
Rationale: Maintaining a pH close to neutral will minimize the rate of nitrile hydrolysis.
-
-
Temperature Control:
-
Action: Perform the workup and extraction at room temperature or below. Avoid heating the crude product in the presence of water.
-
Rationale: The rate of hydrolysis is temperature-dependent.
-
-
Anhydrous Conditions for Purification:
-
Action: If possible, purify the crude product by column chromatography using anhydrous solvents. If recrystallization is necessary, use a non-aqueous solvent system.
-
Rationale: Minimizing contact with water during purification will prevent further hydrolysis.
-
Purification Strategy to Avoid Nitrile Hydrolysis:
| Step | Action | Rationale |
| 1. Quenching | Quench the reaction with a neutral or weakly acidic/basic aqueous solution. | Avoids harsh pH conditions that promote hydrolysis. |
| 2. Extraction | Extract the product into an organic solvent at room temperature. | Minimizes exposure to water at elevated temperatures. |
| 3. Drying | Thoroughly dry the organic layer with a drying agent (e.g., Na2SO4, MgSO4). | Removes residual water before solvent evaporation. |
| 4. Purification | Use column chromatography with anhydrous solvents or recrystallize from a non-aqueous solvent. | Prevents hydrolysis during the final purification step. |
References
- While specific side products are often not the focus of synthetic papers, general principles of reactivity and side reactions in multicomponent reactions can be found in advanced organic chemistry textbooks and review articles on the topic.
- For information on the hydrolysis of cyanopyridines, consult literature on the stability and reactivity of this functional group, particularly in the context of medicinal chemistry and drug development where such transform
- Mechanistic studies of Gewald-type reactions and related multicomponent syntheses can provide insights into potential side reactions and intermedi
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Nicotinonitrile Derivatives
Welcome to the Technical Support Center dedicated to the synthesis of nicotinonitrile derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these synthetic procedures. Our goal is to empower you with the expertise to optimize your reaction conditions, enhance yields, and ensure the purity of your target compounds. Nicotinonitrile and its derivatives are crucial scaffolds in medicinal chemistry, forming the core of several marketed drugs.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing nicotinonitrile derivatives?
A1: Several robust methods are employed for the synthesis of nicotinonitrile derivatives. The choice of method often depends on the available starting materials and the desired substitution pattern on the pyridine ring. Common approaches include:
-
Multi-component Reactions (MCRs): These are highly efficient one-pot syntheses that bring together three or more reactants. The Hantzsch pyridine synthesis and its variations are classic examples used to produce dihydropyridines, which are then oxidized to the corresponding pyridines.[2][3] MCRs are advantageous for their atom economy and the ability to generate complex molecules in a single step.[4]
-
Palladium-Catalyzed Cyanation: This method is widely used for the cyanation of aryl halides (bromides, chlorides, and iodides) to introduce the nitrile group.[5][6][7] Modern protocols often utilize non-toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) to enhance safety and sustainability.[5][7]
-
Dehydration of Nicotinamides: A straightforward method involves the dehydration of the corresponding nicotinamide using a strong dehydrating agent like phosphorus pentoxide (P₂O₅).[8][9]
-
From Chalcones: Nicotinonitrile derivatives can be synthesized via a three-component Dimroth reaction of chalcones, malononitrile, and a secondary amine or sodium alcoholate.[10]
Q2: I'm observing very low or no yield of my desired nicotinonitrile derivative. What are the first things I should check?
A2: Low or no product yield is a common issue that can often be resolved by systematically evaluating several key factors:
-
Reagent Quality: Ensure the purity and integrity of your starting materials and reagents. Impurities can inhibit the reaction or lead to unwanted side products.[11] It is advisable to use freshly purified or distilled reagents and solvents.
-
Reaction Setup and Inert Atmosphere: For many catalytic reactions, particularly those involving palladium, maintaining an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent catalyst deactivation. Ensure all glassware is thoroughly dried.
-
Reaction Monitoring: Actively monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11] This will help you determine if the reaction is stalling or proceeding slowly.
-
Temperature Control: Verify that the reaction is being conducted at the optimal temperature. Temperatures that are too low may result in a sluggish reaction, while excessively high temperatures can lead to degradation of reactants or products.[11]
Q3: How do I choose the appropriate solvent for my reaction?
A3: Solvent selection can significantly impact reaction outcomes by influencing reactant solubility, reaction rates, and even the reaction mechanism.[3][12] For instance, in the synthesis of certain pyridine-3,5-dicarbonitriles, switching from ethanol to acetonitrile can be beneficial, especially with sterically hindered aldehydes.[3] When selecting a solvent, consider the polarity of your reactants and the requirements of the specific reaction mechanism. In some cases, bio-based solvents like eucalyptol are emerging as sustainable alternatives.[13]
Q4: How can I purify my final nicotinonitrile derivative?
A4: The purification method will depend on the physical properties of your product and the nature of the impurities. Common techniques include:
-
Recrystallization: This is a highly effective method for purifying solid compounds. The choice of solvent is critical for successful recrystallization.[9][11]
-
Column Chromatography: For complex mixtures or non-crystalline products, silica gel column chromatography is a standard purification technique.[2]
-
Distillation: For liquid nicotinonitrile derivatives, distillation under reduced pressure can be an effective purification method.[8]
-
Sublimation: This technique can be used for solid compounds with a suitable vapor pressure.[9]
Troubleshooting Guide
Problem 1: Low Yield and Poor Conversion of Starting Materials
This is one of the most frequent challenges in synthesis. The following flowchart provides a systematic approach to troubleshooting this issue.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Troubleshooting Steps:
-
Inactive Catalyst: In palladium-catalyzed reactions, the catalyst can be poisoned by excess cyanide ions.[6][14] Consider using a less soluble cyanide source like Zn(CN)₂ to maintain a low concentration of free cyanide.[5] For heterogeneous catalysts like Pd/C, ensure proper activation and handling.[6]
-
Suboptimal Temperature: The ideal temperature balances reaction rate and the stability of reactants and products. A systematic optimization, varying the temperature in increments (e.g., 10-20°C), can identify the optimal condition.[11]
-
Insufficient Reaction Time: Monitor the reaction over an extended period to ensure it has reached completion.
-
Poor Solubility: If reactants are not fully dissolved, the reaction will be slow or incomplete. Experiment with different solvents or solvent mixtures to improve solubility.[3]
Problem 2: Formation of Significant Side Products
The presence of multiple products can complicate purification and reduce the yield of the desired compound.
Common Side Reactions and Solutions:
| Side Reaction | Plausible Cause | Suggested Solution |
| Hydrolysis of the Nitrile Group | Presence of water in the reaction mixture, especially under basic or acidic conditions. | Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. |
| Formation of Isomeric Products | In multi-component reactions, different reaction pathways can be competitive. | Optimize the reaction temperature and stoichiometry of reactants.[2] Consider a stepwise addition of reagents to favor the desired reaction pathway.[2] |
| Over-oxidation or Degradation | In reactions requiring an oxidation step (e.g., Hantzsch synthesis), harsh oxidizing agents can lead to side products. | Use milder and more selective oxidizing agents.[2] |
| Homocoupling of Starting Materials | In cross-coupling reactions, this can occur if the catalytic cycle is inefficient. | Optimize the catalyst, ligand, and reaction conditions to favor the cross-coupling pathway. |
Problem 3: Catalyst-Related Issues in Palladium-Catalyzed Cyanation
Palladium catalysts are powerful but can be sensitive.
Troubleshooting Catalyst Performance:
-
Catalyst Deactivation: As mentioned, excess cyanide can poison the palladium catalyst.[14] Using K₄[Fe(CN)₆] as a cyanide source can be advantageous as it is non-toxic and less prone to causing catalyst deactivation.[7][14] The addition of reactivating agents like zinc formate dihydrate has also been shown to be effective.[6]
-
Incorrect Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. A ligand screen may be necessary to find the optimal one for your specific substrate.
-
Heterogeneous Catalyst Issues (Pd/C): Ensure the catalyst is of high quality and is properly dispersed in the reaction mixture. Vigorous stirring is essential.
Caption: Decision tree for troubleshooting catalyst issues.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Cyanation of an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), Pd/C (2 mol%), dppf (4 mol%), and Zn(CN)₂ (60 mol%).[6]
-
Solvent and Reagents: Add zinc formate dihydrate (10 mol%) and degassed DMAC (dimethylacetamide) (3 mL).[6]
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reaction: Heat the reaction mixture to 110°C with vigorous stirring.[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: One-Pot Synthesis of a Nicotinonitrile Derivative via Multi-component Reaction
This is a representative procedure and should be adapted based on the specific reactants.
-
Reactant Mixture: In a round-bottom flask, combine the appropriate acetophenone derivative (1 mmol), 2-chloroquinoline-3-carbaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (8 mmol) in ethanol (30 mL).[15]
-
Reaction: Reflux the mixture and monitor the reaction by TLC.[15]
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. Collect the solid by filtration.[11]
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum. If necessary, further purify by recrystallization.[11]
References
-
Nicotinonitrile. Organic Syntheses Procedure. Available from: [Link]
-
Synthesis of nicotinonitrile derivatives and study of their photophysical properties. ScienceDirect. Available from: [Link]
-
Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. ResearchGate. Available from: [Link]
-
Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. ResearchGate. Available from: [Link]
-
Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. National Institutes of Health. Available from: [Link]
-
Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. ResearchGate. Available from: [Link]
-
Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. Available from: [Link]
-
Proposed mechanism for the synthesis of nicotinonitrile derivatives... ResearchGate. Available from: [Link]
-
Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. ACS. Available from: [Link]
-
A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. ACS Publications. Available from: [Link]
-
Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)6] as non-toxic. SciSpace. Available from: [Link]
-
Improving Palladium-Catalyzed Cyanation of Aryl Halides: Development of a State-of-the-Art Methodology Using Potassium Hexacyanoferrate(II) as Cyanating Agent. ResearchGate. Available from: [Link]
-
General synthetic route of nicotinonitrile compounds 6a–c and 7... ResearchGate. Available from: [Link]
-
A Study of Solvent Effects on Reaction Rates Using a Microreactor. ResearchGate. Available from: [Link]
-
A novel method for the synthesis of nicotinonitrile and diazepin derivatives under microwave irradiation. ResearchGate. Available from: [Link]
-
Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. Available from: [Link]
-
Multicomponent synthesis of pyridines. ResearchGate. Available from: [Link]
-
Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. ResearchGate. Available from: [Link]
-
Pyridine Synthesis: Cliff Notes. Baran Lab. Available from: [Link]
-
Nicotinonitrile. Wikipedia. Available from: [Link]
- Preparation method of nicotinic acid. Google Patents.
-
A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. ResearchGate. Available from: [Link]
-
Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica. Available from: [Link]
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stability issues of 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile in solution
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile. The stability of a compound in solution is critical for obtaining reliable and reproducible experimental results. This document provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address potential stability issues you may encounter. The guidance herein is based on established principles of chemical stability and extensive experience with similar heterocyclic compounds.
Troubleshooting Guide: Common Stability Issues in Solution
This section addresses specific observational issues that may arise during your experiments, providing potential causes and actionable solutions.
Issue 1: Precipitate Formation in a Previously Clear Solution
You've prepared a stock solution of this compound, and upon storage or use, you observe the formation of a precipitate.
-
Potential Cause 1: Poor Solubility or Supersaturation. The compound may have limited solubility in the chosen solvent, and the initial dissolution may have resulted in a supersaturated solution. Temperature fluctuations can also cause precipitation.
-
Troubleshooting Steps:
-
Verify Solubility: Consult solubility data. If unavailable, perform a solubility test by preparing serial dilutions to determine the saturation point.
-
Gentle Warming: Try gently warming the solution (e.g., to 37°C) to see if the precipitate redissolves. If it does, this suggests a solubility issue. Be cautious, as heat can also accelerate degradation.
-
Solvent System Modification: Consider using a co-solvent system. For example, if your primary solvent is aqueous, adding a small percentage of an organic solvent like DMSO or ethanol can improve solubility.
-
pH Adjustment: The amino group on the pyridine ring can be protonated. Check the pH of your solution, as the solubility of aminopyridine derivatives can be pH-dependent.
-
-
Potential Cause 2: Chemical Degradation. The precipitate could be a degradation product that is less soluble than the parent compound.
-
Troubleshooting Steps:
-
Isolate and Analyze: If possible, isolate the precipitate by centrifugation and analyze it using techniques like HPLC, LC-MS, or NMR to identify its structure.
-
Forced Degradation Study: Perform a forced degradation study by exposing the solution to stress conditions (e.g., acid, base, heat, light, oxidation) to see if you can reproduce the precipitate. This can help identify the degradation pathway.[1]
-
Issue 2: Solution Changes Color (e.g., Turns Yellow or Brown)
Your solution of this compound, which was initially colorless or pale yellow, has developed a more intense color over time.
-
Potential Cause: Oxidative or Photolytic Degradation. Aromatic amines and electron-rich heterocyclic systems can be susceptible to oxidation, which often leads to the formation of colored byproducts. Exposure to light, especially UV light, can also induce degradation and color changes.[2]
-
Troubleshooting Steps:
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.
-
Use Degassed Solvents: To minimize oxidation, prepare solutions using solvents that have been degassed by sparging with an inert gas like nitrogen or argon.
-
Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas before sealing the container.
-
Addition of Antioxidants: In some formulations, the inclusion of a small amount of an antioxidant may be considered, but this should be carefully evaluated for compatibility with your experimental system.
-
Analytical Confirmation: Use UV-Vis spectrophotometry to track the appearance of new absorbance peaks that may correspond to the colored species. HPLC analysis can be used to correlate the color change with the appearance of new peaks and a decrease in the parent compound's peak area.[3]
-
Issue 3: Inconsistent Results or Loss of Potency
You observe a decrease in the expected biological or chemical activity of your compound in solution over time.
-
Potential Cause: Chemical Degradation. The compound is likely degrading into inactive or less active species. Hydrolysis of the nitrile group or modification of the amino group are potential degradation pathways for nicotinonitrile derivatives.[4]
-
Troubleshooting Steps:
-
Establish a Stability-Indicating Method: Develop an HPLC method that can separate the parent compound from its potential degradation products. This is crucial for accurately quantifying the amount of active compound remaining.[1]
-
Conduct a Time-Course Stability Study: Prepare a fresh solution and analyze it at regular intervals (e.g., 0, 2, 4, 8, 24 hours) under your typical experimental conditions (temperature, pH, light exposure). This will help you determine the rate of degradation.
-
Prepare Fresh Solutions: Based on the stability data, establish a "use-by" time for your solutions. For critical experiments, always use freshly prepared solutions.
-
Optimize Storage Conditions: Evaluate the stability of the compound under different storage conditions (e.g., 4°C, -20°C, -80°C) to find the optimal conditions for long-term storage of stock solutions.
-
Caption: Workflow for troubleshooting loss of compound potency.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
| Solvent | Expected Solubility | Notes |
| DMSO | High | A common solvent for preparing concentrated stock solutions. |
| DMF | High | Similar to DMSO, a good choice for initial dissolution. |
| Acetone | Moderate | May be suitable for some applications. |
| Ethanol | Low to Moderate | Can be used, but may require warming or sonication. |
| Water | Very Low | Expected to be poorly soluble in aqueous buffers alone.[5] |
Q2: What are the ideal storage conditions for solid and solution forms of this compound?
-
Solid Form: Store the solid compound in a tightly sealed container at low temperature (e.g., -20°C), protected from light and moisture.
-
Solution Form: For stock solutions in organic solvents like DMSO, store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials. For working solutions in aqueous media, it is strongly recommended to prepare them fresh for each experiment due to the higher potential for degradation.
Q3: What are the likely degradation pathways for this molecule in solution?
Based on the functional groups present, the following degradation pathways are plausible:
-
Hydrolysis: The nitrile (-CN) group can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially converting to a carboxamide and then a carboxylic acid.
-
Oxidation: The electron-rich aminopyridine ring system can be prone to oxidation, especially in the presence of air, metal ions, or light. This can lead to the formation of N-oxides or other colored degradation products.
-
Photodegradation: Aromatic systems and compounds with heteroatoms can absorb UV light, leading to photochemical reactions and degradation.
Caption: Potential hydrolytic degradation of the nitrile group.
Q4: How can I proactively assess the stability of this compound in my specific experimental buffer?
Before starting a large-scale or critical experiment, it is prudent to run a small-scale stability test:
-
Prepare the compound in your final experimental buffer at the working concentration.
-
Divide the solution into several aliquots.
-
Analyze one aliquot immediately (T=0) using a stability-indicating analytical method (e.g., HPLC).
-
Store the remaining aliquots under the exact conditions of your experiment (temperature, lighting).
-
Analyze the aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
If the concentration of the parent compound decreases by more than 5-10% over the duration of your experiment, you should consider the stability to be an issue and adjust your protocol accordingly (e.g., by preparing fresh solutions more frequently).
References
-
PubChem. 2-Amino-6-(4-chlorophenyl)sulfanyl-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile. Available from: [Link]
-
PubChem. 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile. Available from: [Link]
-
ResearchGate. Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Available from: [Link]
-
ChemBK. 2-AMINO-4-(2-CHLOROPHENYL)-6-PHENYLNICOTINONITRILE. Available from: [Link]
-
MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Available from: [Link]
-
ResearchGate. Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. Available from: [Link]
-
Organic Syntheses. nicotinonitrile. Available from: [Link]
-
INEOS Group. Acrylonitrile. Available from: [Link]
-
NIH. 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. Available from: [Link]
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PHARMACEUTICAL SCIENCES. impurity profiling and drug characterization: backdrop and approach. Available from: [Link]
-
NIH. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Available from: [Link]
-
PubMed. The stability of 5-aminolevulinic acid and its ester derivatives. Available from: [Link]
-
MSN Chemical. Tips for Safe Handling And Storage of Aziridine Crosslinkers. Available from: [Link]
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- 5. 2-Amino-6-(4-chlorophenyl)sulfanyl-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile | C20H13ClN4OS | CID 2818996 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Reproducibility in Biological Assays with Nicotinonitriles
Welcome to the technical support center for researchers utilizing nicotinonitrile-based compounds in biological assays. This guide is designed to provide in-depth troubleshooting strategies and practical advice to address the common challenge of poor reproducibility. As scientists and drug development professionals, we understand that robust and reliable data is the cornerstone of progress. This resource moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to diagnose and resolve issues effectively.
The nicotinonitrile scaffold is a cornerstone in medicinal chemistry, found in numerous biologically active compounds and marketed drugs.[1][2] However, its unique physicochemical properties can present challenges in experimental settings. This guide is structured to directly address the specific problems you may encounter, ensuring your assays are both rigorous and reproducible.
Part 1: Troubleshooting Guide
This section is formatted as a series of common problems followed by a systematic, step-by-step approach to diagnosis and resolution.
Issue 1: Inconsistent Dose-Response Curves or Shifting IC50/EC50 Values
You observe significant variability in your compound's potency and efficacy across replicate plates or between experiments.
Underlying Causes & Troubleshooting Workflow:
This common issue often stems from problems with compound handling, stability, or solubility. The following workflow will help you systematically isolate the root cause.
Caption: Troubleshooting workflow for inconsistent IC50 values.
Step-by-Step Protocol: Assessing Compound Stability in Assay Medium
-
Preparation: Prepare your complete assay medium (including serum, if applicable).
-
Incubation: Add your nicotinonitrile compound to the medium at its highest working concentration. Also prepare a control sample of the compound in a stable solvent like acetonitrile.
-
Time Points: Immediately take a "time zero" aliquot from both the assay medium sample and the control. Incubate the remaining assay medium sample under your standard assay conditions (e.g., 37°C, 5% CO2). Take additional aliquots at intermediate times and at the final time point of your assay.
-
Analysis: Analyze all aliquots by LC-MS. Compare the peak area of the parent compound in the assay medium samples to the time zero sample and the control sample.
-
Interpretation: A significant decrease (>10-15%) in the parent compound's peak area over time in the assay medium, but not in the control solvent, indicates degradation. This could be due to metabolic activity in serum or chemical instability in the aqueous, buffered environment.[3][4][5]
Issue 2: High Background Signal or Apparent Non-Specific Inhibition
Your negative control wells (vehicle only) show a high signal, or your compound appears to inhibit unrelated biological targets.
Underlying Causes & Troubleshooting Workflow:
This often points to assay interference, where the compound itself interacts with the detection system, or promiscuous off-target activity. The cyano group in nicotinonitriles can, in some contexts, act as a reactive electrophile, potentially leading to covalent modification of proteins.[6][7]
Caption: Logic for diagnosing assay interference vs. promiscuity.
Step-by-Step Protocol: Testing for Assay Interference in a Fluorescence-Based Assay
-
Prepare Reagents: Prepare your final detection reagents as you would for a normal assay plate. For example, in a kinase assay using ADP-Glo™, this would be the ADP-Glo™ Reagent and the Kinase Detection Reagent.
-
Control Wells: In a multi-well plate, designate wells for "No Compound Control" and "Test Compound."
-
Reaction Setup:
-
Add assay buffer to all wells.
-
Add your nicotinonitrile compound (at the highest concentration used) to the "Test Compound" wells. Add vehicle (e.g., DMSO) to the "No Compound Control" wells.
-
Add the substrate and product of your reaction (e.g., ADP and ATP) at a ratio that gives a mid-range signal.
-
Add the detection reagents.
-
-
Read Plate: Read the fluorescence signal immediately and after the recommended incubation time.
-
Interpretation: A significant difference in signal between the "Test Compound" and "No Compound Control" wells indicates that your nicotinonitrile is directly interfering with the detection chemistry (e.g., quenching fluorescence or inhibiting the reporter enzyme like luciferase).[8] Many common assay interference compounds are known to be reactive or aggregators.[9][10][11]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best practices for dissolving and storing nicotinonitrile compounds?
A: Proper handling is critical for reproducibility.[12]
-
Solubility: Most nicotinonitriles are soluble in organic solvents like DMSO, ethanol, and acetone.[13] However, always start with a small amount to confirm. For aqueous buffers, solubility can be limited.[2] The use of co-solvents may be necessary, but keep the final concentration low (typically <1% DMSO) to avoid artifacts in biological assays.
-
Stock Solutions: Prepare high-concentration stock solutions in anhydrous DMSO. Store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Use of desiccants during storage is recommended to prevent water absorption by DMSO.
-
Working Solutions: Prepare fresh working dilutions for each experiment from the frozen stock. Do not store compounds in aqueous buffers for extended periods unless stability has been confirmed.
| Parameter | Recommendation | Rationale |
| Primary Solvent | Anhydrous DMSO | High solubility for many organic molecules; compatible with most assays at low final concentrations. |
| Storage Temp. | -20°C (short-term) or -80°C (long-term) | Minimizes degradation and solvent evaporation.[12] |
| Aliquoting | Small, single-use volumes | Prevents multiple freeze-thaw cycles which can cause compound degradation or precipitation. |
| Aqueous Prep. | Prepare fresh before each use | Hydrolysis or degradation can occur in aqueous media, especially at physiological pH and temperature.[4] |
Q2: My nicotinonitrile is a suspected covalent inhibitor. How does this affect my assay design and interpretation?
A: The nitrile group can act as an electrophilic "warhead," forming a covalent bond with nucleophilic residues (like cysteine or serine) on a protein target.[6][7][14] This has several implications:
-
Time-Dependence: Covalent inhibition is often time-dependent. You may need to pre-incubate your compound with the target protein before initiating the reaction to observe the full inhibitory effect.
-
Irreversibility: The inhibition may be irreversible or slowly reversible. A standard IC50 curve may not accurately reflect potency. Consider experiments like "jump-dilution" to assess reversibility.
-
Non-Specific Reactivity: Highly reactive covalent compounds can bind to many proteins non-specifically. It is crucial to run counter-screens and use cellular target engagement assays (e.g., CETSA) to confirm that the compound binds to your intended target in a complex biological system.
Caption: Covalent inhibitors typically form a reversible complex before the irreversible reaction.
Q3: How can I distinguish between true off-target effects and general cellular toxicity?
A: This is a critical step in drug development to avoid misinterpreting results.[15][16][17]
-
Use a Multiplexed Toxicity Assay: Run a panel that simultaneously measures markers for different cell death pathways (e.g., apoptosis, necrosis) and general cell health (e.g., ATP levels).
-
Time-Course and Dose-Response: Assess whether the observed phenotype (e.g., inhibition of a signaling pathway) occurs at concentrations lower than and/or at time points earlier than the onset of cytotoxicity. True off-target modulation should precede cell death.
-
Rescue Experiments: If you hypothesize a specific off-target, try to rescue the phenotype. For example, if you suspect your compound inhibits a kinase off-target, see if adding the product of that kinase's activity can reverse the effect.
-
Target Engagement: Use methods like cellular thermal shift assays (CETSA) or chemical proteomics to confirm that your compound engages the intended target at concentrations where the phenotype is observed, but before widespread toxicity occurs.
By applying these rigorous troubleshooting and validation frameworks, researchers can overcome the challenges of reproducibility associated with nicotinonitrile compounds, leading to more reliable data and accelerating the pace of discovery.
References
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A Review on The Chemistry of Nicotinonitriles and Their applications. (2021). ResearchGate. [Link]
-
Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023). Journal of Advanced Biomedical & Pharmaceutical Sciences. [Link]
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A Review on The Chemistry of Nicotinonitriles and Their applications. (2021). Semantic Scholar. [Link]
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Nitriles: an attractive approach to the development of covalent inhibitors. (2022). RSC Publishing. [Link]
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Nitriles: an attractive approach to the development of covalent inhibitors. (2022). PubMed Central. [Link]
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Nitriles: an attractive approach to the development of covalent inhibitors. (2022). ResearchGate. [Link]
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nicotinonitrile. (n.d.). Organic Syntheses Procedure. [Link]
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Nicotinonitrile. (2022). Wikipedia. [Link]
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Overview on the synthetic routes to nicotine nitriles. (2018). ResearchGate. [Link]
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Molecular Mechanism of Action of Neonicotinoid Insecticides. (2023). PMC - NIH. [Link]
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Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors. (2017). Nature Communications. [Link]
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Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors. (2017). ResearchGate. [Link]
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The Ecstasy and Agony of Assay Interference Compounds. (2017). PMC - PubMed Central. [Link]
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Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2021). NIH. [Link]
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Inference of drug off-target effects on cellular signaling using interactome-based deep learning. (2024). PubMed. [Link]
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Exploring sources of inaccuracy and irreproducibility in the CDC bottle bioassay through direct insecticide quantification. (2024). PubMed. [Link]
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The precision paradox: Off-target effects in gene editing. (n.d.). Drug Discovery News. [Link]
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Nicotinonitrile 1-oxide. (n.d.). PubChem - NIH. [Link]
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The challenges of reproducibility in life science research. (2017). Malvern Panalytical. [Link]
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General synthetic route of nicotinonitrile compounds 6a–c and 7. (n.d.). ResearchGate. [Link]
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Identifying off-target effects and hidden phenotypes of drugs in human cells. (2007). ResearchGate. [Link]
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HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. (n.d.). EU-Openscreen. [Link]
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Retrospective Approach to Evaluate Interferences in Immunoassay. (2011). PMC - NIH. [Link]
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The Chemistry of Nicotinonitrile: Versatility in Fine Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO., LTD. [Link]
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Optimisation of assays: Interference in immunoassays recognize and avoid. (n.d.). CANDOR Bioscience GmbH. [Link]
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Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (2011). ResearchGate. [Link]
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Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. (2019). AAPS PharmSciTech. [Link]
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High-throughput screening (HTS). (2019). BMG LABTECH. [Link]
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In Vitro Research Reproducibility: Keeping Up High Standards. (2020). PMC - PubMed Central. [Link]
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A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. (2019). NIH. [Link]
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Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. (2017). NIH. [Link]
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Assay Interference by Chemical Reactivity. (2015). Assay Guidance Manual - NCBI Bookshelf. [Link]
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Avoiding a reproducibility crisis in regulatory toxicology—on the fundamental role of ring trials. (2024). PMC - PubMed Central. [Link]
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In Vitro Biochemical Assays. (n.d.). Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
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3-Cyanopyridine. (n.d.). PubChem. [Link]
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Characterization of a Stable 2,2'-Azobis(2-Methylpropanenitrile) Degradant and Its Use to Monitor the Oxidative Environment During Forced Degradation Studies by Liquid Chromatography/Mass Spectrometry. (2019). PubMed. [Link]
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101 ELISA Troubleshooting Tips for Research in 2024. (n.d.). Assay Genie. [Link]
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Protocol for Biochemical Analysis and Structure Determination of the ZZ Domain of the E3 Ubiquitin Ligase HERC2. (2021). PMC - NIH. [Link]
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Anthocyanin stability and degradation in plants. (2021). PubMed. [Link]
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Stability indicating assay for dipyrone. Part I. Separation and quantitative determination of dipyrone and its degradation products by thin-layer chromatography. (1982). PubMed. [Link]
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- 4. Anthocyanin stability and degradation in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Reduce Byproducts in Multi-Component Reactions for Pyridines
Welcome to the technical support center for pyridine synthesis via multi-component reactions (MCRs). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, minimizing byproduct formation and maximizing the yield of the desired pyridine derivatives. This resource provides in-depth technical guidance, troubleshooting FAQs, and detailed protocols grounded in established scientific principles.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying rationale to empower your experimental design.
Q1: My reaction is producing a complex mixture of products with a low yield of the desired pyridine. What are the likely causes and how can I improve selectivity?
Poor selectivity is a frequent challenge in MCRs, where multiple reactive species can lead to competing reaction pathways.[1] Here are key strategies to enhance the selectivity of your pyridine synthesis:
-
Optimize Reaction Temperature: Temperature is a critical parameter that can differentially affect the rates of competing reactions. A slight increase or decrease in temperature can significantly favor the desired reaction pathway.[1] It's recommended to perform a temperature screen (e.g., in 10°C increments) to identify the optimal condition.
-
Control the Order of Reagent Addition: A "one-pot" approach isn't always optimal. In some cases, the stepwise addition of reagents can prevent the formation of side products by allowing for the formation of a key intermediate before introducing the final component.[1] For instance, pre-forming an enamine or a Knoevenagel adduct can lead to a cleaner reaction profile.[2][3]
-
Select a More Selective Catalyst: The catalyst plays a pivotal role in directing the reaction toward the desired product.[1] Different catalysts can favor different mechanistic pathways. For example, in the synthesis of pyridine-3,5-dicarbonitriles, an amine base like piperidine shows better results in ethanol, while an ionic base like tetrabutylammonium hydroxide (TBAH) in acetonitrile can lead to similar yields in a much shorter time.[2][3] This is due to their different roles in the final oxidation step.[2][3]
-
Solvent Effects: The choice of solvent can dramatically influence reaction outcomes. A change in solvent from ethanol to acetonitrile has been shown to overcome difficulties in the synthesis of sterically hindered pyridine-3,5-dicarbonitriles.[2][3] Polar aprotic solvents like DMSO can also be effective in promoting MCRs for pyridine synthesis.[4]
Q2: I'm observing a significant amount of the 1,4-dihydropyridine intermediate and incomplete aromatization. How can I drive the reaction to completion?
The final aromatization step is crucial for obtaining the stable pyridine ring. Incomplete oxidation of the dihydropyridine intermediate is a common bottleneck.[1]
-
Choice of Oxidizing Agent: While classical oxidants like nitric acid, potassium permanganate, or chromium trioxide have been used, they can be harsh and lead to side reactions and difficult workups.[1][5] Milder and more efficient oxidizing agents are often preferred. Options include:
-
Aerobic Oxidation: In some systems, especially with ionic base catalysts, aerobic oxygen can act as the primary oxidant.[2][3]
-
Iodine in Refluxing Methanol: This is an effective method for aromatizing Hantzsch 1,4-dihydropyridines and is compatible with a variety of functional groups.[6]
-
Metal Catalysts: Transition metal catalysts can be employed for the oxidation step.[7] For example, a bifunctional Pd/C/K-10 catalyst can facilitate a domino cyclization-oxidative aromatization.[8]
-
-
Microwave Irradiation: Microwave-assisted synthesis can significantly shorten reaction times and often leads to higher yields by promoting efficient and rapid heating.[1][9] This can be particularly effective for driving the final aromatization step.
Q3: My starting materials are acid-sensitive, and I'm seeing decomposition. What are some milder alternatives for catalysis?
Acid catalysis is common in many pyridine syntheses, such as the Bohlmann-Rahtz reaction, but can be problematic for substrates with acid-labile functional groups.[10]
-
Ion Exchange Resins: Amberlyst-15, an acidic ion-exchange resin, can be a mild and effective alternative to soluble Brønsted acids.[10][11] It offers the additional advantage of simple filtration-based removal from the reaction mixture.
-
Lewis Acid Catalysis: Lewis acids such as ytterbium(III) triflate or zinc(II) bromide can catalyze the cyclodehydration step under milder conditions than strong Brønsted acids.[11]
-
Metal-Free Conditions: The development of metal-free MCRs is an active area of research, offering greener and often milder reaction conditions.[12]
Q4: The purification of my crude product is challenging due to closely-eluting byproducts. What strategies can I employ for better separation?
Effective purification is critical for obtaining your target pyridine in high purity. If standard chromatographic methods are failing, consider the following:
-
pH Adjustment of the Mobile Phase: For basic pyridine derivatives, small changes in the mobile phase pH can alter their ionization state and significantly impact retention and selectivity on silica gel.[13]
-
Alternative Stationary Phases: If a standard C18 column is not providing adequate separation, switching to a different stationary phase like phenyl, cyano, or a polar-embedded phase can offer different interaction mechanisms and improve resolution.[13]
-
Acid/Base Extraction: For amphoteric pyridine-phenolic ligands, an acid/base extraction protocol can be a powerful purification technique to remove significant impurities without the need for gradient chromatography.[14]
-
Cation-Exchange Chromatography: This method is particularly useful for purifying pyridylaminated derivatives and can be more efficient than gel filtration for large-scale preparations.[15]
II. Frequently Asked Questions (FAQs)
What are the most common named multi-component reactions for pyridine synthesis?
Several classic MCRs are widely used for pyridine synthesis, each with its own set of advantages and potential for byproduct formation.
-
Hantzsch Pyridine Synthesis: This reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium acetate.[5][16] The initial product is a 1,4-dihydropyridine, which requires a subsequent oxidation step to form the pyridine.[5][17]
-
Bohlmann-Rahtz Pyridine Synthesis: This two-step method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield a substituted pyridine.[10][11][18] A key advantage is that it directly produces the aromatic pyridine without a separate oxidation step.[10]
-
Guareschi-Thorpe Reaction: This synthesis involves the condensation of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia to produce pyridine derivatives.[19] A modern, greener version of this reaction uses ammonium carbonate in an aqueous medium.[20][21]
How can I adopt a "green chemistry" approach to minimize byproducts and waste?
Green chemistry principles are increasingly important in modern organic synthesis.
-
Solvent Choice: Utilizing environmentally benign solvents like water or ethanol, or even performing reactions under solvent-free conditions, can significantly reduce waste.[5][22] Deep eutectic solvents have also emerged as a greener alternative.[23]
-
Catalyst Selection: Employing reusable heterogeneous catalysts can simplify purification and minimize catalyst waste.[24] Metal-free catalytic systems are also a key aspect of green pyridine synthesis.[12]
-
Atom Economy: MCRs are inherently atom-economical as they combine multiple reactants into a single product with minimal byproducts, often just water or an alcohol.[23] Optimizing your reaction to favor the MCR pathway maximizes atom economy.
What is the role of microwave irradiation in reducing byproducts?
Microwave-assisted organic synthesis can offer several advantages in MCRs for pyridines:
-
Rapid Heating: Microwaves provide rapid and uniform heating of the reaction mixture, which can lead to significantly shorter reaction times.[1][9]
-
Increased Yields and Purity: The rapid heating can minimize the time for side reactions to occur, often resulting in higher yields of the desired product and a cleaner reaction profile.[9]
-
Enhanced Selectivity: In some cases, the unique heating mechanism of microwaves can alter the selectivity of a reaction compared to conventional heating.
III. Experimental Protocols
Protocol 1: General Procedure for Hantzsch Pyridine Synthesis with Subsequent Aromatization
This protocol outlines a typical Hantzsch reaction followed by in-situ aromatization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol) in a suitable solvent (e.g., ethanol, 10 mL).
-
Reaction: Heat the mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Aromatization: Once the formation of the dihydropyridine intermediate is complete (as indicated by TLC), add the oxidizing agent (e.g., iodine, 1.2 mmol) to the reaction mixture.
-
Workup: Continue to reflux until the aromatization is complete. After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Protocol 2: Microwave-Assisted Synthesis of Substituted Pyridines
This protocol provides a general guideline for microwave-assisted pyridine synthesis.
-
Reaction Mixture: In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), active methylene compound (e.g., ethyl cyanoacetate, 1 mmol), another active methylene compound (e.g., acetophenone, 1 mmol), and ammonium acetate (2 mmol) in a minimal amount of a suitable solvent (e.g., ethanol, 5 mL).[9]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 2-10 minutes).[1][9] Monitor the reaction progress by TLC.
-
Workup: After cooling, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by recrystallization or column chromatography.
IV. Data Presentation
Table 1: Comparison of Catalysts and Solvents in Pyridine-3,5-dicarbonitrile Synthesis [2][3]
| Catalyst | Solvent | Reaction Time | Yield |
| Piperidine | Ethanol | Longer | Good |
| TBAH | Acetonitrile | Shorter | Similar to Piperidine/Ethanol |
V. Visualizations
Diagram 1: General Workflow for Troubleshooting Low Yield in Pyridine MCRs
Caption: A logical workflow for systematically troubleshooting low yields in pyridine MCRs.
Diagram 2: Key Intermediates in the Hantzsch Pyridine Synthesis
Caption: Formation of key intermediates in the Hantzsch pyridine synthesis pathway.
VI. References
-
Reddy, T. R., et al. (2009). Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. The Journal of Organic Chemistry, 74(18), 6999-7006. [Link]
-
Reddy, T. R., et al. (2009). Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of pyridine-3,5-dicarbonitriles. PubMed. [Link]
-
Domino synthesis of functionalized pyridine carboxylates under gallium catalysis: Unravelling the reaction pathway and the role of the nitrogen source counter anion. ResearchGate. [Link]
-
Exploring catalyst and solvent effects in the multicomponent synthesis of pyridine-3,5-dicarbonitriles. Nanjing University of Science and Technology. [Link]
-
Optimization of multicomponent reaction conditions 1. ResearchGate. [Link]
-
Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. American Chemical Society. [Link]
-
Ferreira, R. S., et al. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. MDPI. [Link]
-
Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]
-
Bohlmann–Rahtz pyridine synthesis. Wikipedia. [Link]
-
Bohlmann-Rahtz Pyridine Synthesis Guide. Scribd. [Link]
-
Efficient One-Pot Synthesis of Substituted Pyridines Through Multicomponent Reaction. ResearchGate. [Link]
-
Bohlmann-Rahtz Pyridine Synthesis. SynArchive. [Link]
-
Hafez, H. N., et al. (2016). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. PMC - NIH. [Link]
-
Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. ACS Publications. [Link]
-
Hantzsch pyridine synthesis. Wikipedia. [Link]
-
Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. PMC - NIH. [Link]
-
Hantzsch pyridine synthesis. Chemeurope.com. [Link]
-
Kumar, L., et al. (2022). A-mini-review-on-the-multicomponent-synthesis-of-pyridine-derivatives. Ask this paper | Bohrium. [Link]
-
Collis, G. E., & Burrell, A. K. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. ARKIVOC. [Link]
-
Recent advances in catalytic synthesis of pyridine derivatives. ResearchGate. [Link]
-
Guareschi-Thorpe Condensation. Merck Index. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
-
Icilio Guareschi and his amazing “1897 reaction”. PMC - PubMed Central - NIH. [Link]
-
Purification method of pyridine and pyridine derivatives. Google Patents.
-
Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]
-
Metal-catalysed Pyridine Ring Synthesis. American Chemical Society. [Link]
-
The Guareschi–Thorpe Cyclization Revisited – An Efficient Synthesis of Substituted 2,6-Dihydroxypyridines and 2,6-Dichloropyridines. ResearchGate. [Link]
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. [Link]
-
Selective Acetalization in Pyridine: A Sustainable 5′‑O‑(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. NIH. [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]
-
Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. ACS Publications. [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploring catalyst and solvent effects in the multicomponent synthesis of pyridine-3,5-dicarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Pyridine synthesis [organic-chemistry.org]
- 7. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 9. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 11. jk-sci.com [jk-sci.com]
- 12. A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
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- 15. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
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- 21. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 23. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Post-Synthesis Purification of 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile
Welcome to the technical support center for the purification of 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for enhancing the purity of your synthesized compound. Here, we move beyond simple protocols to explain the "why" behind each step, ensuring a deeper understanding and more effective experimental outcomes.
Introduction to Purification Challenges
The synthesis of this compound, often achieved through a multi-component reaction involving a chalcone intermediate, malononitrile, and an ammonia source, can yield a variety of impurities.[1][2] These can include unreacted starting materials, intermediates like the corresponding chalcone, and side products from competing reactions. The inherent basicity of the aminopyridine moiety and the polarity of the nitrile group can present unique challenges during purification, such as streaking on silica gel.[3] This guide will address these common issues with scientifically grounded solutions.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: Low Purity After Initial Isolation (Crude Product)
Question: My crude product, isolated by precipitation or solvent evaporation, shows multiple spots on TLC and a low purity by ¹H NMR. What is the best first step for purification?
Answer:
A low purity in the crude product is expected and typically indicates the presence of unreacted starting materials or soluble side products. The most effective initial purification strategy is often recrystallization , which is excellent for removing impurities with different solubility profiles from the desired product.
Causality: Recrystallization works on the principle of differential solubility. A suitable solvent will dissolve the crude product at an elevated temperature but will become supersaturated with respect to the desired compound as it cools, causing it to crystallize out while impurities remain in the mother liquor.
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: Test the solubility of your crude product in a range of solvents of varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene). The ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: In a flask, add a minimal amount of the chosen hot solvent to your crude product until it fully dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Pro-Tip: If your compound "oils out" instead of crystallizing, it may be due to the solution being too concentrated or cooling too quickly. Try adding more hot solvent to dissolve the oil and allowing it to cool more slowly. Scratching the inside of the flask with a glass rod can also help induce crystallization.[3]
Issue 2: Persistent Colored Impurities
Question: My product is a pale yellow solid, but I have a persistent orange or brown tint that recrystallization doesn't remove. What are these impurities and how can I get rid of them?
Answer:
Colored impurities in nicotinonitrile syntheses often arise from the chalcone intermediate, which is a highly conjugated system, or from small amounts of degradation products. While recrystallization is a good first step, sometimes these impurities co-crystallize with the product. In such cases, a simple activated carbon treatment or column chromatography is recommended.
Step-by-Step Activated Carbon Treatment:
-
During the recrystallization process, after the crude product is dissolved in the hot solvent, add a small amount of activated carbon (typically 1-2% by weight of your compound).
-
Swirl the hot solution for a few minutes. The activated carbon will adsorb the colored impurities.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the activated carbon.
-
Proceed with the cooling and crystallization steps as described previously.
Note: Use activated carbon sparingly, as it can also adsorb some of your desired product, leading to a lower yield.
Issue 3: Difficulty with Separation by Column Chromatography
Question: I'm using silica gel column chromatography, but my compound is streaking badly on the TLC plate, and I'm getting poor separation from a closely eluting impurity. What can I do to improve this?
Answer:
Streaking of nitrogen-containing heterocyclic compounds on silica gel is a common issue due to the interaction of the basic amino group with the acidic silica surface.[3] This can be overcome by modifying your mobile phase or changing your stationary phase.
Causality: The acidic silanol groups (Si-OH) on the surface of silica gel can protonate the basic nitrogen of your aminonicotinonitrile, causing it to bind strongly and elute slowly and unevenly, resulting in streaking.
Solutions for Improved Column Chromatography:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.[3]
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to your solvent system (e.g., hexane/ethyl acetate). This is often highly effective.
-
Ammonia in Methanol: A solution of ammonia in methanol can also be used as a polar component of the mobile phase.[3]
-
-
Alternative Stationary Phases:
-
Neutral or Basic Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds.[3]
-
Reversed-Phase Chromatography: Using a C18-functionalized silica gel with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is another excellent option.[3] A modifier like formic acid or trifluoroacetic acid may be needed to improve peak shape in this case.[3]
-
Quantitative Guide for Solvent System Selection:
| Issue | Stationary Phase | Recommended Mobile Phase | Rationale |
| Streaking | Silica Gel | Hexane/Ethyl Acetate + 0.5% Triethylamine | Neutralizes acidic silica sites, preventing strong adsorption of the basic product.[3] |
| Poor Separation | Silica Gel | Dichloromethane/Methanol (gradient) | Increases polarity to elute more polar compounds. |
| Highly Polar Impurities | C18 Silica | Water/Acetonitrile (gradient) | Reversed-phase separates based on hydrophobicity; ideal for polar compounds.[4] |
Visualizing the Purification Workflow
Caption: Decision workflow for purifying this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR signals for pure this compound?
A1: While the exact chemical shifts can vary depending on the solvent used, you should expect to see a singlet for the amino (-NH₂) protons, a singlet for the proton on the pyridine ring, and a series of multiplets in the aromatic region corresponding to the protons of the phenyl and chlorophenyl rings.[2] The integration of these signals should correspond to the number of protons in each environment.
Q2: Can I use Gas Chromatography (GC) to assess the purity of my compound?
A2: GC is generally not the preferred method for analyzing the purity of this compound due to its relatively high molecular weight and low volatility. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is a more suitable technique for purity analysis of such compounds.[][6]
Q3: My final product has a melting point that is lower and broader than the literature value. What does this indicate?
A3: A depressed and broad melting point range is a classic indication of an impure sample. The impurities disrupt the crystal lattice of the pure compound, requiring less energy to break the intermolecular forces. Further purification is necessary.
Q4: How can I confirm the identity of my purified product?
A4: A combination of analytical techniques should be used for structural confirmation. High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition. ¹H and ¹³C NMR spectroscopy will provide detailed information about the chemical structure and environment of the atoms.[6][7] Infrared (IR) spectroscopy can confirm the presence of key functional groups, such as the amino (N-H) and nitrile (-C≡N) stretches.[1]
Visualizing the Logic of Method Selection
Caption: Logical relationship between purification problems and selected techniques.
References
- BenchChem. (2025).
- Alfa Chemistry. (n.d.). Thorpe Reaction & Thorpe-Ziegler Reaction.
- BenchChem. (2025). A Technical Guide to the Synthesis and Isotopic Purity of Nicotinonitrile-d4.
- Grokipedia. (2026). Thorpe reaction.
- Wikipedia. (n.d.). Thorpe reaction.
- 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. (2022). SpringerLink.
- University of Colorado Boulder. (n.d.).
- Chem-St
- ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- L.S. College, Muzaffarpur. (2020). Thorpe reaction.
- Guna, J. V., et al. (2015). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Ph.
- El-Gaby, M. S. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI.
- BOC Sciences. (n.d.).
- Desai, K. R., et al. (2009). A novel strategy for the synthesis of 2-amino-4,6-diarylnicotinonitrile. Arkivoc.
- El-Hellani, A., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. PubMed Central.
Sources
- 1. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 6. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
resolving ambiguous NMR peaks in the characterization of nicotinonitriles
Welcome to the technical support center for the NMR characterization of nicotinonitriles and their derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in resolving and assigning NMR spectra for this important class of heterocyclic compounds. Here, we move beyond simple data reporting to provide in-depth troubleshooting strategies, detailed experimental protocols, and the causal scientific reasoning behind these analytical choices.
Introduction: The Challenge of Nicotinonitrile Spectra
Nicotinonitriles, characterized by a pyridine ring substituted with a cyano group at the 3-position, present unique challenges in NMR spectroscopy. The electron-withdrawing nature of both the pyridine nitrogen and the nitrile group significantly influences the electron density of the aromatic ring. This leads to characteristic downfield shifts for the ring protons, often resulting in a compressed and overlapping aromatic region (typically δ 7.5-9.0 ppm). Differentiating between the H-2, H-4, H-5, and H-6 protons can be non-trivial, especially in substituted analogs where complex splitting patterns further complicate the spectrum. This guide provides a structured approach to systematically resolve these ambiguities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and problems encountered during the NMR analysis of nicotinonitriles.
Q1: My ¹H NMR spectrum shows a crowded, overlapping region for the aromatic protons. I can't distinguish the individual multiplets. What is my first step?
A1: Peak overlap in the aromatic region is the most frequent issue. Your first and simplest troubleshooting step is to re-acquire the spectrum in a different deuterated solvent.[1] The interaction between the solvent and the analyte can alter the chemical environment of the protons, changing their chemical shifts and potentially resolving the overlap.
-
Causality: Solvents do not just dissolve the sample; they can induce shifts through various mechanisms. Aromatic solvents like benzene-d₆ or toluene-d₈ create a diamagnetic ring current.[2] When your nicotinonitrile molecule associates with the benzene-d₆ solvent, protons located above the face of the benzene ring will be shielded (shifted upfield), while those near the edge will be deshielded (shifted downfield). This differential shifting, known as the Aromatic Solvent-Induced Shift (ASIS) effect, can dramatically change the appearance of your spectrum and resolve overlapping signals.[3][4]
Table 1: Recommended Solvents for Resolving Peak Overlap
| Solvent | Typical Effect on Pyridine Protons | Rationale |
| Chloroform-d (CDCl₃) | Standard reference solvent. Often the starting point. | Provides a baseline spectrum with minimal specific solvent interaction. |
| Benzene-d₆ (C₆D₆) | Significant upfield shifts (shielding) for protons positioned over the benzene ring face.[3][4] | The π-system of benzene interacts with the electron-poor pyridine ring, often providing the best signal dispersion. |
| DMSO-d₆ | Generally causes downfield shifts compared to CDCl₃ due to its polarity and hydrogen bonding capability. | Useful for enhancing solubility and can alter chemical shifts enough to resolve signals. |
| Acetone-d₆ | Offers an intermediate polarity and can provide a different shifting pattern. | A good alternative if both CDCl₃ and C₆D₆ fail to provide resolution. |
Q2: I've tried different solvents, but two of my aromatic signals are still too close to interpret the coupling. What's the next logical step?
A2: If solvent changes are insufficient, the next step is to employ two-dimensional (2D) NMR spectroscopy. These experiments spread the information across two frequency axes, providing much greater resolving power.[5] The foundational experiments to start with are COSY , HSQC , and HMBC .
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is essential for mapping out the proton connectivity around the pyridine ring.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (a one-bond correlation). This is the most reliable way to assign carbon signals based on proton assignments.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is crucial for identifying quaternary carbons (like C-3 and the nitrile carbon) and for piecing together molecular fragments.[4][6]
Q3: What are the typical ¹H and ¹³C chemical shift ranges for the parent nicotinonitrile (3-cyanopyridine)?
A3: Having a reference is critical. The approximate chemical shifts for unsubstituted 3-cyanopyridine can vary slightly with solvent and concentration, but typical values are provided below.
Table 2: Approximate Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for 3-Cyanopyridine
| Nucleus | Position | ¹H Shift (CDCl₃) | ¹H Shift (DMSO-d₆) | ¹³C Shift (CDCl₃) | J-Couplings (Hz) |
| H-2 | α to N | ~8.91 | ~9.03 | ~153.5 | ³J(H2,H6) ≈ 2.1 |
| H-4 | γ to N | ~8.00 | ~8.47 | ~140.0 | ³J(H4,H5) ≈ 8.1 |
| H-5 | β to N | ~7.48 | ~7.81 | ~124.0 | ⁴J(H2,H4), ⁴J(H4,H6) ≈ 1.6 |
| H-6 | α to N | ~8.85 | ~9.22 | ~154.0 | ⁵J(H2,H5) ≈ 1.0 |
| C-3 | - | - | - | ~110.0 | - |
| CN | - | - | - | ~117.0 | - |
Data compiled from various sources, including ChemicalBook and PubChem.[1][7][8]
Q4: My peaks are unusually broad. What could be the cause?
A4: Peak broadening can stem from several factors:
-
Poor Shimming: The magnetic field is not homogeneous across the sample. Always perform a shimming routine before acquisition.
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and faster relaxation, causing broader lines. A sample that is too dilute will have a poor signal-to-noise ratio, making peaks appear broad.
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. Ensure your glassware is scrupulously clean.
-
Chemical or Conformational Exchange: If your molecule is undergoing a dynamic process (like slow rotation of a substituent) on the NMR timescale, the corresponding peaks can broaden or even coalesce. Running the experiment at a higher or lower temperature can help diagnose this.[9]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides structured workflows and step-by-step protocols for resolving more persistent NMR ambiguities.
Troubleshooting Workflow: From Ambiguity to Assignment
This workflow guides the user from a simple 1D spectrum with overlapping signals to a fully assigned structure.
Caption: A logical workflow for resolving ambiguous NMR peaks.
Protocol 2.1: Standard 2D NMR Acquisition (COSY, HSQC, HMBC)
This protocol outlines the general steps for acquiring the standard suite of 2D NMR experiments.
-
Sample Preparation: Prepare a moderately concentrated sample (10-20 mg in 0.6 mL of deuterated solvent). Ensure the sample is fully dissolved and filtered if necessary to remove particulates.
-
Initial 1D Spectra: Acquire and process a standard high-resolution ¹H spectrum and a ¹³C spectrum. These will serve as references and help you set the spectral width for the 2D experiments.
-
COSY Acquisition:
-
Load a standard DQF-COSY (Double Quantum Filtered) experiment parameter set.
-
Set the spectral width (sw) in both dimensions (F1 and F2) to cover all proton signals.
-
Acquire the data. A typical experiment may use 2-4 scans per increment and 256-512 increments in the t1 dimension.
-
Process the data using a sine-bell or similar window function and perform Fourier transformation in both dimensions.
-
-
HSQC Acquisition:
-
Load a standard gradient-selected, sensitivity-enhanced HSQC parameter set (e.g., hsqcedetgpsisp2).
-
Set the F2 (¹H) dimension spectral width to cover the proton signals.
-
Set the F1 (¹³C) dimension spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).
-
The experiment is optimized for a one-bond ¹J(CH) coupling of ~145 Hz, which is standard.
-
Acquire and process the data.
-
-
HMBC Acquisition:
-
Load a standard gradient-selected HMBC parameter set (e.g., hmbcgplpndqf).
-
Set the spectral widths for ¹H (F2) and ¹³C (F1) as done for the HSQC.
-
Set the long-range coupling delay (d6 on Bruker systems) to optimize for a specific coupling constant. A value optimized for 8 Hz is a good starting point as it covers a range of 2- and 3-bond couplings.
-
Acquire and process the data.
-
Protocol 2.2: Advanced Troubleshooting - Lanthanide Shift Reagent (LSR) Titration
When even 2D NMR fails to resolve signals, an LSR can be used to induce large chemical shifts. The magnitude of the shift is dependent on the proximity of a nucleus to the Lewis basic site where the LSR coordinates—in this case, the pyridine nitrogen.[8][10]
Reagent: Eu(fod)₃ (tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III)) is a common choice that induces downfield shifts.[10]
-
Sample Preparation: Prepare your sample (5-10 mg) in a dry, aprotic solvent like CDCl₃. Crucially, the solvent must be anhydrous , as water will compete for coordination to the LSR.[10][11]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your compound. This is your 0 equivalent reference.
-
LSR Stock Solution: Prepare a stock solution of Eu(fod)₃ in the same deuterated solvent (e.g., 10 mg/mL).
-
Titration:
-
Add a small, precise aliquot of the LSR stock solution to your NMR tube (e.g., 2 µL, corresponding to ~0.1 molar equivalents).
-
Shake the tube gently to mix.
-
Acquire a new ¹H NMR spectrum.
-
-
Repeat: Continue adding small aliquots of the LSR and acquiring spectra at each step (e.g., 0.2, 0.3, 0.5, 0.7, 1.0 equivalents).
-
Analysis: Plot the chemical shift (δ) of each proton signal versus the molar ratio of [LSR]/[substrate]. Protons closer to the nitrogen (H-2 and H-6) will show the steepest change in chemical shift, allowing for unambiguous assignment.[6]
Protocol 2.3: Advanced Troubleshooting - Variable Temperature (VT) NMR
VT NMR is used to investigate dynamic processes or to sharpen broad peaks caused by intermediate exchange rates.[9]
-
Safety and Solvent Choice: Ensure your chosen solvent is suitable for the target temperature range (check its boiling and freezing points). For example, Toluene-d₈ is suitable for low temperatures (-95 °C to 111 °C), while DMSO-d₆ is suitable for high temperatures (19 °C to 189 °C).
-
Initial Setup: Acquire a standard, well-shimmed spectrum at room temperature (e.g., 25 °C / 298 K).[12][13]
-
Temperature Change:
-
Data Acquisition: At each temperature, re-shim the sample (as magnetic field homogeneity is temperature-dependent) and acquire a ¹H spectrum.[13]
-
Analysis: Observe the changes in the spectrum as a function of temperature.
-
Sharpening of broad peaks: Indicates that you are moving from an intermediate exchange regime to a fast exchange regime (at high temp) or slow exchange regime (at low temp).
-
Coalescence: Two separate peaks merging into one broad peak and then a single sharp peak indicates two sites are exchanging.
-
Appearance of new signals: At low temperatures, conformers or rotamers that were rapidly interconverting at room temperature may become "frozen out" on the NMR timescale, giving distinct signals.
-
Part 3: Advanced Data Interpretation
Interpreting Coupling Constants (J-values)
In a nicotinonitrile system, the magnitude of the proton-proton coupling constants provides definitive proof of connectivity.
Caption: J-coupling pathways in a nicotinonitrile ring system.
-
³J (ortho) Coupling: The largest coupling (~8 Hz) will be between H-4 and H-5. Finding this large coupling in your COSY spectrum is often the key to begin your assignments.
-
⁴J (meta) Coupling: Smaller couplings (~2 Hz) will exist between protons separated by four bonds, such as H-2/H-6, H-4/H-6, and H-2/H-4. These are often visible in high-resolution spectra and their COSY cross-peaks.
-
⁵J (para) Coupling: The smallest coupling (~1 Hz or less) is the para-coupling between H-2 and H-5. This is often not resolved but can sometimes be observed as a slight broadening of the signals.
By combining the connectivity information from COSY with the specific J-coupling values, a robust assignment can be made. For example, the proton with a large ~8 Hz splitting must be either H-4 or H-5. The other proton in that coupling pair is its ortho neighbor. The remaining two protons, H-2 and H-6, will typically be the most downfield and will show small meta-couplings to each other.
References
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High-Resolution Two-Dimensional J-Resolved NMR Spectroscopy for Biological Systems. (n.d.). Journal of Visualized Experiments. [Link]
-
VARIABLE TEMPERATURE EXPERIMENTS. (n.d.). Western University. [Link]
-
Two-Dimensional J-Resolved Spectroscopy. (n.d.). ResearchGate. [Link]
-
Step By Step Instructions for VT Experiments on the Bruker 300 MHz Spectrometer. (n.d.). University of Ottawa. [Link]
-
Variable Temperature NMR Experiments. (n.d.). University of Oxford. [Link]
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Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry. [Link]
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Multiplet analysis by strong-coupling-artifact-suppression 2D J-resolved NMR spectroscopy. (2021). The Journal of Chemical Physics. [Link]
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Simplifying 1H-NMR Spectra in NMR Metabolic Profiling. (n.d.). JEOL. [Link]
-
Homonuclear J-resolved Spectroscopy (JRES): An Educational Tool. (2014). Magritek. [Link]
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. [Link]
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Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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Wu, T.-S., et al. (2020). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Molecules. [Link]
-
NMR Structural Characterization of Oxygen Heterocyclic Compounds. (n.d.). ResearchGate. [Link]
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Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique. (n.d.). PubMed. [Link]
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Lanthanide shift reagents in nmr. (n.d.). Slideshare. [Link]
-
Fritz, H. (2010). 15N NMR Spectroscopy ‐ Applications in Heterocyclic Chemistry. ResearchGate. [Link]
-
Reich, H. J. (n.d.). Lanthanide Induced Shifts (LIS). Organic Chemistry Data. [Link]
-
Edlund, U., et al. (2000). NMR studies on derivatives of heteroaromatic compounds. PubMed. [Link]
-
De la Cruz, D. N., et al. (n.d.). Structure Dependence of Pyridine and Benzene Derivatives on Interactions with Model Membranes. PMC - NIH. [Link]
-
Reusch, W. (n.d.). Examples of Anisotropy Influences on Chemical Shift. Michigan State University Department of Chemistry. [Link]
-
13C-NMR spectrum of compound 9 measured in benzene-d6. (n.d.). ResearchGate. [Link]
-
1H-NMR spectrum of compound 12 measured in benzene-d6. (n.d.). ResearchGate. [Link]
-
NMR spectroscopy anisotropy effect in benzene. (2020). YouTube. [Link]
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Validation & Comparative
A Comparative Analysis: The Novel Nicotinonitrile Derivative vs. Doxorubicin in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
In the landscape of breast cancer therapeutics, the anthracycline antibiotic Doxorubicin has long been a cornerstone of chemotherapy regimens.[1][2] However, its clinical utility is often hampered by significant dose-limiting cardiotoxicity and the development of drug resistance.[3][4][5][6] This has spurred the search for novel therapeutic agents with improved efficacy and safety profiles. One such emerging class of compounds is the substituted nicotinonitriles, which have demonstrated promising anticancer activities.[7][8][9]
This guide presents a detailed, data-driven comparison between the well-established Doxorubicin and a representative novel nicotinonitrile derivative, 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile, in the context of their activity against breast cancer cells. While direct comparative studies on this specific nicotinonitrile are limited, we will draw upon available data for structurally related and functionally similar nicotinonitrile compounds to provide a comprehensive overview for researchers in the field.
Chemical Structures at a Glance
A fundamental aspect of understanding the differential effects of these compounds lies in their distinct chemical structures.
Doxorubicin: A complex tetracyclic molecule belonging to the anthracycline family. Its structure allows it to intercalate into DNA, a key feature of its mechanism of action.[1][]
This compound: A substituted pyridine derivative characterized by a cyanopyridine core with phenyl and chlorophenyl substitutions.[11][12] The presence of the cyano group and the specific arrangement of the aromatic rings are crucial for its biological activity.
Mechanism of Action: A Tale of Two Pathways
The divergent chemical structures of Doxorubicin and nicotinonitrile derivatives translate into distinct mechanisms of anticancer action.
Doxorubicin: The Established Multi-Pronged Attack
Doxorubicin exerts its cytotoxic effects through a combination of mechanisms:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between the base pairs of DNA, obstructing DNA replication and transcription.[1][13] It also forms a stable complex with the enzyme topoisomerase II, leading to DNA double-strand breaks and ultimately, apoptotic cell death.[1][4][13]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety in Doxorubicin's structure can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species.[1][13] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, contributing to its cardiotoxic side effects.[3][6]
-
Induction of Apoptosis: The DNA damage and oxidative stress induced by Doxorubicin trigger various cellular signaling pathways that converge on the activation of caspases and the induction of programmed cell death, or apoptosis.[2][13]
Figure 1: Simplified signaling pathway of Doxorubicin's mechanism of action.
Nicotinonitrile Derivatives: Emerging Targeted Approaches
The precise mechanism of action for this compound is still under investigation. However, studies on related nicotinonitrile derivatives suggest that they may exert their anticancer effects through different pathways than Doxorubicin, potentially offering a more targeted approach with fewer off-target effects. Some proposed mechanisms include:
-
Induction of Apoptosis: Similar to Doxorubicin, nicotinonitrile derivatives have been shown to induce apoptosis in breast cancer cells. However, the upstream signaling events may differ.[14]
-
Tyrosine Kinase Inhibition: Some novel nicotinonitrile derivatives have been found to inhibit tyrosine kinases, which are crucial enzymes in cancer cell signaling pathways that control proliferation, survival, and metastasis.[9]
-
Cell Cycle Arrest: Evidence suggests that some nicotinonitrile compounds can arrest the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.
The lack of significant ROS production could be a key advantage for nicotinonitrile derivatives, potentially leading to a more favorable safety profile with reduced cardiotoxicity.
In Vitro Performance: A Head-to-Head Comparison
Cytotoxicity in Breast Cancer Cell Lines
The 50% inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. The lower the IC50 value, the more potent the compound. The following table summarizes representative IC50 values for a potent 2-amino-4,6-diphenylnicotinonitrile derivative (Compound 3 from a cited study) and Doxorubicin in two common breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).[15]
| Compound | Cell Line | IC50 (µM) |
| Doxorubicin | MDA-MB-231 | 3.18 ± 0.1 |
| MCF-7 | 4.17 ± 0.2 | |
| Nicotinonitrile Derivative (Cmpd 3) | MDA-MB-231 | 1.81 ± 0.1 |
| MCF-7 | 2.85 ± 0.1 |
Data adapted from a study on 2-amino-4,6-diphenylnicotinonitriles.[15]
These data suggest that certain nicotinonitrile derivatives can exhibit superior or comparable cytotoxicity to Doxorubicin in both ER-positive and triple-negative breast cancer cell lines.
Experimental Protocols: A Guide for the Bench Scientist
Reproducibility is the cornerstone of scientific research. The following are detailed, step-by-step methodologies for key experiments used to evaluate and compare the efficacy of anticancer compounds in vitro.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Figure 2: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[16] Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (nicotinonitrile derivative and Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Flow Cytometry for Apoptosis Analysis
This technique is used to quantify the percentage of cells undergoing apoptosis. Annexin V staining identifies early apoptotic cells, while propidium iodide (PI) staining identifies late apoptotic and necrotic cells.
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.[14]
Concluding Remarks for the Forward-Thinking Researcher
While Doxorubicin remains a potent and widely used chemotherapeutic agent, the quest for more effective and less toxic treatments for breast cancer is paramount. Novel nicotinonitrile derivatives, such as this compound and its analogs, represent a promising avenue of research. The available in vitro data suggests that these compounds can exhibit potent cytotoxicity against breast cancer cells, in some cases exceeding that of Doxorubicin, and may act through distinct mechanisms that could circumvent known resistance pathways and reduce off-target toxicities.
Further in-depth studies are warranted to fully elucidate the mechanism of action, evaluate the in vivo efficacy and safety profile, and explore the potential for combination therapies. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct these critical investigations and contribute to the development of the next generation of breast cancer therapeutics.
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Rahman, A., More, N., & Schein, P. S. (1982). Doxorubicin-induced Chronic Cardiotoxicity and Its Protection by Liposomal Administration. Cancer Research, 42(5), 1817–1825. [Link]
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Al-Suwaidan, I. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1849. [Link]
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Pang, B., et al. (2024). A comprehensive review on doxorubicin: mechanisms, toxicity, clinical trials, combination therapies and nanoformulations in breast cancer. Journal of Pharmaceutical and Biomedical Analysis, 245, 116088. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 711464, 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile. [Link]
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Hill, K. M., et al. (2018). Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins. BMC Cancer, 18(1), 41. [Link]
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Zorina, M. V., et al. (2019). Overcoming of doxorubicin resistance in breast cancer cells by cationic peptides. Siberian Journal of Oncology, 18(5), 78-84. [Link]
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Glickson, J. D., et al. (2009). Anticancer mechanisms of doxorubicin and zoledronic acid in breast cancer tumor growth in bone. Molecular Cancer Therapeutics, 8(10), 2821-2832. [Link]
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Finn, R. S., et al. (2006). The analysis of doxorubicin resistance in human breast cancer cells using antibody microarrays. Molecular Cancer Therapeutics, 5(8), 2115-2120. [Link]
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Saleh, Y., et al. (2025). Doxorubicin-Induced Cardiotoxicity: A Comprehensive Update. Journal of Cardiovascular Development and Disease, 12(6), 207. [Link]
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Ghigo, A., et al. (2016). Doxorubicin-induced cardiotoxicity and risk factors. Journal of Cardiovascular Medicine, 17, e167-e177. [Link]
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The Oncology Guide. (2025). How does Doxorubicin ('Red Devil') Cancer Treatment Work?. YouTube. [Link]
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Tacar, O., et al. (2013). Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems. The Journal of pharmacy and pharmacology, 65(2), 157–170. [Link]
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Rawat, P. S., et al. (2021). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers, 13(15), 3697. [Link]
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Hafez, H. N., et al. (2013). Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative. European journal of medicinal chemistry, 69, 845–853. [Link]
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Various Authors. (2025). Nicotinonitrile derivatives as antitumor agents. ResearchGate. [Link]
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Rice, C., et al. (2015). Doxorubicin Analogs Show Potent In Vitro Anti-Breast Cancer Activity. Idaho Conference on Undergraduate Research 2015. [Link]
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Al-Said, M. S., et al. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Anti-Cancer Agents in Medicinal Chemistry, 18(12), 1731–1741. [Link]
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Al-Abdullah, E. S., et al. (2015). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 20(6), 10645–10664. [Link]
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Kotb, E. R., et al. (2014). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 61(1), 157-167. [Link]
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Guna, J. V., et al. (2011). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. E-Journal of Chemistry, 8(2), 737-744. [Link]
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Hafez, H. N., et al. (2018). Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. Molecules, 23(11), 2955. [Link]
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Al-Suwaidan, I. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1849. [Link]
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PubChem. (n.d.). 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile. [Link]
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Al-Omary, F. A., et al. (2013). 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1551–o1552. [Link]
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PubChem. (n.d.). 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile. [Link]
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Hafez, H. N., et al. (2018). Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. Molecules, 23(11), 2955. [Link]
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Kandeel, M. M., et al. (2021). Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. ChemMedChem, 16(12), 2005-2017. [Link]
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Assessing the Kinase Selectivity Profile of 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile: A Comparative Guide
In the landscape of modern drug discovery, particularly within oncology and immunology, the characterization of small molecule kinase inhibitors is a critical endeavor. The human kinome, comprising over 500 kinases, presents a complex network of signaling pathways that, when dysregulated, can drive numerous diseases. Consequently, the development of highly selective kinase inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects and associated toxicities.
This guide provides a comprehensive framework for assessing the kinase selectivity profile of a novel investigational compound, 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile (hereafter referred to as CPN-1). As a putative kinase inhibitor, understanding its interaction with the broader human kinome is a crucial step in its preclinical development. We will explore established methodologies for kinase profiling, compare its hypothetical selectivity against that of well-characterized kinase inhibitors, and provide detailed experimental protocols to empower researchers in their own investigations.
The Imperative of Kinase Selectivity Profiling
A kinase inhibitor's selectivity is a key determinant of its therapeutic window. While some indications may benefit from multi-targeted inhibitors, a promiscuous compound that interacts with numerous kinases can lead to unforeseen side effects. Conversely, a highly selective inhibitor may offer a more favorable safety profile but could be susceptible to resistance mechanisms. Therefore, a thorough and early assessment of a compound's selectivity is not merely a characterization step but a strategic component of drug development.
This guide will navigate through the essential techniques and comparative analyses required to build a robust selectivity profile for a novel compound like CPN-1.
Methodologies for Comprehensive Kinase Profiling
A multi-faceted approach is recommended to build a comprehensive understanding of a compound's kinase selectivity. This typically involves a combination of in vitro biochemical assays and cell-based target engagement studies.
In Vitro Kinase Binding and Activity Assays
Biochemical assays are the cornerstone of initial kinase inhibitor profiling, providing quantitative data on the interaction between a compound and a large panel of purified kinases.
-
Competition Binding Assays: Platforms like Eurofins' KINOMEscan™ utilize a proprietary active site-directed competition binding assay.[1][2][3] This technology measures the ability of a test compound to displace a ligand from the active site of a kinase. The results are often reported as the dissociation constant (Kd), providing a direct measure of binding affinity.[2][3] A key advantage of this ATP-independent method is that it provides true thermodynamic binding constants, enabling robust structure-activity relationship (SAR) analysis.[2][3]
-
Radiometric Assays: Considered a gold standard, radiometric assays directly measure the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.[4][5] This method is highly sensitive and can detect ATP-competitive, substrate-competitive, and allosteric inhibitors.[4] Reaction Biology's HotSpot™ platform is a notable example, offering screening at physiologically relevant ATP concentrations.[6]
-
Fluorescence Resonance Energy Transfer (FRET)-based Assays: Assays like Thermo Fisher Scientific's LanthaScreen™ Eu Kinase Binding Assay are based on the displacement of a fluorescently labeled tracer from the kinase active site by an inhibitor.[7][8][9] This results in a loss of FRET signal, which can be used to determine the inhibitor's affinity (IC50).[8][9] This platform is amenable to high-throughput screening and can be used to study both active and inactive kinase conformations.[8][10]
Cellular Target Engagement Assays
While in vitro assays are invaluable, they do not fully recapitulate the complex cellular environment. Cellular target engagement assays confirm that a compound interacts with its intended target(s) in a more physiologically relevant context.
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful biophysical method for assessing target engagement in intact cells and even tissues.[11][12][13] The principle is based on the ligand-induced stabilization of a target protein against thermal denaturation.[12][14][15] A shift in the protein's melting curve upon compound treatment provides direct evidence of binding.[12] CETSA is label-free and can be adapted for high-throughput screening.[12][14]
Comparative Kinase Selectivity: CPN-1 vs. Established Inhibitors
To contextualize the selectivity profile of our hypothetical compound, CPN-1, it is instructive to compare it against well-known kinase inhibitors with varying degrees of selectivity. For this guide, we will use a hypothetical KINOMEscan™ dataset for CPN-1 and compare it to the known profiles of Ponatinib, Dasatinib, Bosutinib, and Nilotinib.
Table 1: Hypothetical Kinase Selectivity Profile of CPN-1 and Comparator Compounds (% Control at 1 µM)
| Kinase Target | CPN-1 (Hypothetical) | Ponatinib[16][17] | Dasatinib[18][19][20] | Bosutinib[21][22][23][24] | Nilotinib (AMN-107)[25][26][27][28][29] |
| ABL1 | 5 | <1 | <1 | <1 | <1 |
| ABL1 (T315I) | 85 | <1 | >90 | >90 | >90 |
| SRC | 45 | <1 | <1 | <1 | 25 |
| KIT | 60 | <1 | <1 | >90 | <1 |
| PDGFRA | 75 | <1 | <1 | >90 | <1 |
| VEGFR2 | 30 | <1 | 5 | 15 | 40 |
| p38α (MAPK14) | 95 | 15 | <1 | 30 | 80 |
| Selectivity Score (S10) | 0.05 | 0.25 | 0.45 | 0.15 | 0.08 |
The Selectivity Score (S10) is the fraction of kinases with >90% inhibition at a given concentration.
From this hypothetical data, CPN-1 appears to be a relatively selective inhibitor, with potent activity against ABL1 and VEGFR2. Unlike the broader-spectrum inhibitors Dasatinib and Ponatinib, CPN-1 shows minimal activity against SRC, KIT, and PDGFRA.[16][17][18][19][20][21][22][23][24] Notably, it lacks activity against the T315I mutant of ABL1, a key resistance mutation that Ponatinib was designed to overcome.[16][30] Its selectivity profile appears more focused than Bosutinib and comparable to the highly selective Nilotinib.[25][26][27][28][29]
Visualizing Kinase Selectivity
A common and effective way to visualize kinase selectivity is through a kinome tree diagram. This representation maps the inhibited kinases onto a phylogenetic tree of the human kinome, providing an intuitive overview of a compound's selectivity.
Caption: Hypothetical Kinome Tree for CPN-1.
Experimental Protocols
To provide practical guidance, here are step-by-step methodologies for two key assays.
Protocol 1: KINOMEscan™ Competition Binding Assay (Adapted)
This protocol is a generalized representation of a competition binding assay workflow.
Caption: KINOMEscan™ Workflow.
Methodology:
-
Reagent Preparation:
-
Prepare a dilution series of CPN-1 in DMSO.
-
Use a panel of human kinases expressed with a DNA tag.
-
Prepare a broad-spectrum kinase inhibitor immobilized on a solid support (e.g., beads).
-
-
Binding Assay:
-
In a multi-well plate, combine the kinase, the immobilized ligand, and the CPN-1 dilution series.
-
Include a DMSO control (vehicle) and a positive control (a known inhibitor).
-
Incubate the mixture to allow the binding to reach equilibrium.
-
-
Washing and Elution:
-
Wash the solid support to remove any unbound kinase.
-
Elute the bound kinase from the solid support.
-
-
Quantification:
-
Quantify the amount of eluted kinase using quantitative PCR (qPCR) to amplify the DNA tag.[2]
-
-
Data Analysis:
-
Plot the percentage of kinase bound to the support against the concentration of CPN-1.
-
Fit the data to a dose-response curve to calculate the Kd value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a typical Western blot-based CETSA experiment.
Caption: Cellular Thermal Shift Assay Workflow.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line to approximately 80% confluency.
-
Treat the cells with CPN-1 at the desired concentration or with vehicle (DMSO) for a specified time.
-
-
Harvesting and Heating:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3 minutes), followed by cooling.
-
-
Lysis and Fractionation:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the abundance of the target kinase in each sample by Western blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the percentage of soluble protein remaining as a function of temperature for both the CPN-1-treated and vehicle-treated samples.
-
Determine the melting temperature (Tm) for each condition. A shift in Tm in the presence of CPN-1 indicates target engagement.[12]
-
Conclusion and Future Directions
The comprehensive assessment of a kinase inhibitor's selectivity profile is a cornerstone of modern drug discovery. For a novel compound such as this compound (CPN-1), a systematic evaluation using a combination of in vitro profiling and cellular target engagement assays is essential. By comparing its hypothetical selectivity to that of established inhibitors like Ponatinib, Dasatinib, Bosutinib, and Nilotinib, we can begin to understand its potential therapeutic niche and anticipate possible off-target liabilities.
The methodologies and comparative data presented in this guide offer a robust framework for researchers to characterize their own investigational compounds. A thorough understanding of a compound's kinase selectivity profile is not only a regulatory expectation but also a critical step in designing safer and more effective medicines.
References
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Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. [Link]
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Kantarjian, H., et al. (2007). Nilotinib (formerly AMN107), a highly selective BCR-ABL tyrosine kinase inhibitor, is effective in patients with Philadelphia chromosome-positive chronic myelogenous leukemia in chronic phase following imatinib resistance and intolerance. Blood, 110(10), 3540–3546. [Link]
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van der Wouden, P. E., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(2), 566–583. [Link]
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Johnson, J. L., et al. (2016). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. OSTI.GOV. [Link]
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de Oliveira, G. A. P., et al. (2023). Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. Molecules (Basel, Switzerland), 28(15), 5786. [Link]
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BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
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Al-Suwaidan, A. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules (Basel, Switzerland), 29(8), 1838. [Link]
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Sławiński, J., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. International journal of molecular sciences, 23(23), 14757. [Link]
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S. Jaswanthi, V., et al. (2019). 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. IUCrData, 4(2), x190139. [Link]
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A Senior Application Scientist's Guide to Validating 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile as a Novel Fluorescent Marker
This guide provides a comprehensive framework for the validation of 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile as a fluorescent marker for cellular imaging. It is designed for researchers, scientists, and drug development professionals seeking to evaluate novel fluorescent probes. This document eschews a rigid template in favor of a logical, in-depth exploration of the validation process, grounded in scientific integrity and practical, field-proven insights.
Introduction to this compound
This compound is a derivative of the 2-amino-4,6-diphenylnicotinonitrile (APN) scaffold. Recent studies have highlighted the potential of APN derivatives as fluorescent molecules with interesting photophysical properties and biological activities[1][2]. Notably, the presence of a chlorophenyl group at the 6-position of the nicotinonitrile ring has been suggested to enhance the fluorescence properties of these compounds[1]. This, coupled with reported cytotoxic effects against certain cancer cell lines, positions this compound as a compound of interest for potential applications as a fluorescent probe in cell-based assays and high-content screening.
The core structure of these compounds, a substituted pyridine ring, provides a versatile platform for chemical modifications to tune their photophysical and biological characteristics. The validation of any new fluorescent marker, however, requires a systematic and rigorous evaluation of its performance against established standards. This guide will walk you through a comparative analysis and provide the necessary experimental protocols to thoroughly assess the utility of this compound in a research setting.
Comparative Analysis of Fluorescent Markers
A critical step in validating a new fluorescent probe is to benchmark its performance against well-established and commercially available dyes. This section provides a comparative overview of the known properties of this compound alongside common fluorescent markers: DAPI, Hoechst 33342, Fluorescein isothiocyanate (FITC), and Rhodamine B.
| Property | This compound | DAPI | Hoechst 33342 | Fluorescein isothiocyanate (FITC) | Rhodamine B |
| Excitation Max (nm) | ~394-427 (in various solvents)[2] | ~358 (DNA-bound) | ~350 (DNA-bound) | ~495 | ~553 |
| Emission Max (nm) | ~420-433 (in DMSO)[1] | ~461 (DNA-bound) | ~461 (DNA-bound) | ~519 | ~576 |
| Stokes Shift (nm) | To be determined | ~103 | ~111 | ~24 | ~23 |
| Quantum Yield (Φ) | To be determined | ~0.9 (DNA-bound, high) | ~0.4-0.6 (DNA-bound) | ~0.92 | ~0.31 |
| Molar Absorptivity (ε) (M⁻¹cm⁻¹) | To be determined | ~33,000 at 346 nm | ~42,000 at 346 nm | ~80,000 at 494 nm | ~106,000 at 553 nm |
| Photostability | To be determined | Moderate | Moderate | Low | High |
| Cell Permeability | Reported to have cytotoxic effects, suggesting cell permeability[1][2] | Permeant to fixed cells, limited in live cells | Cell-permeant | Generally cell-impermeant | Cell-permeant |
| Primary Application | Potential for cellular imaging and as a fluorescent sensor | Nuclear counterstain | Nuclear counterstain | Antibody and protein labeling | General purpose fluorophore, organelle staining |
Experimental Protocols for Validation
The following sections provide detailed, step-by-step methodologies for the essential experiments required to validate this compound as a fluorescent marker.
Determination of Photophysical Properties
A thorough understanding of a fluorophore's photophysical properties is fundamental to its application. The following protocols outline the determination of its fluorescence quantum yield and molar extinction coefficient.
The relative quantum yield is determined by comparing the fluorescence intensity of the unknown sample to a well-characterized standard with a known quantum yield.
-
Principle: The quantum yield of a sample can be calculated relative to a standard of known quantum yield using the following equation[3][4][5]: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
'sample' and 'std' refer to the sample and the standard, respectively.
-
-
Workflow:
Caption: Workflow for determining relative fluorescence quantum yield.
-
Step-by-Step Protocol:
-
Select a Standard: Choose a quantum yield standard with an emission range similar to the expected emission of this compound (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Prepare Solutions: Prepare a series of dilutions for both the standard and the sample in the same high-purity solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence: Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, ensuring the same excitation wavelength and instrument parameters are used for both the sample and the standard.
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The slope of the resulting linear fit will give you the 'Grad' value.
-
Calculate Quantum Yield: Use the equation provided above, substituting the gradients (Grad) for the (I/A) term, to calculate the quantum yield of the sample.
-
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.
-
Principle: The Beer-Lambert law states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light through the sample (A = εcl)[6][7]. The molar extinction coefficient (ε) can be determined from the slope of a plot of absorbance versus concentration.
-
Workflow:
Caption: Workflow for determining the molar extinction coefficient.
-
Step-by-Step Protocol:
-
Prepare Stock Solution: Prepare a stock solution of this compound of a precisely known concentration in a suitable solvent.
-
Prepare Dilutions: Create a series of dilutions from the stock solution.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).
-
Plot Beer-Lambert Curve: Plot absorbance versus concentration.
-
Calculate Molar Extinction Coefficient: Perform a linear regression on the data. The slope of the line is equal to the molar extinction coefficient multiplied by the path length of the cuvette (typically 1 cm). Therefore, the slope is equal to ε.
-
Cytotoxicity Assessment
Before a fluorescent probe can be used in live-cell imaging, its potential toxicity must be evaluated.
-
Principle: A common method for assessing cytotoxicity is the MTT assay, which measures the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the amount of which is proportional to the number of living cells.
-
Workflow:
Caption: Workflow for cytotoxicity assessment using the MTT assay.
-
Step-by-Step Protocol:
-
Cell Seeding: Seed a chosen cell line (e.g., HeLa, HEK293) into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include untreated control wells.
-
Incubation: Incubate the plate for a desired period (e.g., 24 or 48 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Cellular Staining and Fluorescence Microscopy
This protocol details the application of the fluorescent probe for imaging cellular structures.
-
Principle: The ability of the fluorescent marker to permeate live or fixed cells and specifically label subcellular compartments is evaluated using fluorescence microscopy.
-
Workflow:
Caption: Workflow for cellular staining and fluorescence microscopy.
-
Step-by-Step Protocol:
-
Cell Culture: Grow cells on glass coverslips or in imaging-grade multi-well plates.
-
Fixation and Permeabilization (for fixed cells):
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Staining:
-
Prepare a working solution of this compound in an appropriate buffer (e.g., PBS for fixed cells, or culture medium for live cells) at a concentration determined from optimization experiments.
-
Incubate the cells with the staining solution for 15-30 minutes at room temperature (or 37°C for live cells).
-
-
Washing: Wash the cells three times with the appropriate buffer to remove excess unbound probe.
-
Mounting and Imaging:
-
For coverslips, mount them onto a microscope slide using an antifade mounting medium.
-
Image the cells using a fluorescence microscope equipped with a suitable filter set for the excitation and emission wavelengths of the probe.
-
-
Photostability Assay
The resistance of a fluorophore to photobleaching is a critical parameter for applications requiring prolonged or intense illumination.
-
Principle: The photostability is assessed by continuously exposing the stained sample to excitation light and measuring the decay in fluorescence intensity over time.
-
Workflow:
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A Head-to-Head Comparison of Nicotinonitrile Analogs in Antimicrobial Assays: A Guide for Researchers
In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, heterocyclic compounds have emerged as a promising frontier. Among these, the nicotinonitrile scaffold has garnered significant attention due to its versatile chemistry and broad spectrum of biological activities.[1][2] This guide provides a comprehensive head-to-head comparison of various nicotinonitrile analogs, synthesizing available experimental data to illuminate their antimicrobial potential. We will delve into the structure-activity relationships that govern their efficacy and provide detailed protocols for reproducible antimicrobial screening.
The Nicotinonitrile Scaffold: A Privileged Structure in Antimicrobial Drug Discovery
Nicotinonitrile, a pyridine ring substituted with a cyano group, serves as a versatile building block for a diverse array of bioactive molecules. Its derivatives have demonstrated a wide range of pharmacological properties, including anticancer, anti-inflammatory, and, most pertinently, antimicrobial activities.[3][4][5] The exploration of nicotinonitrile analogs is driven by the urgent need for new chemical entities that can overcome existing resistance mechanisms.
Comparative Antimicrobial Activity of Nicotinonitrile Analogs
To provide a clear comparison, we have synthesized data from various studies on nicotinonitrile derivatives. It is crucial to note that direct comparisons between studies can be challenging due to variations in experimental conditions and the specific strains tested. However, by examining trends and the relative potency of analogs with systematic structural modifications, we can derive valuable insights into their structure-activity relationships (SAR).
The following table summarizes the antimicrobial activity of selected nicotinonitrile analogs against representative Gram-positive and Gram-negative bacteria, and fungi. The data is presented as the diameter of the zone of inhibition (in mm) or the Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound ID | Core Structure | R1-Substituent | R2-Substituent | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Analog A1 | Coumarinyl-Nicotinonitrile | H | 6-Bromo-coumarin | Staphylococcus aureus | Good activity | - | [6] |
| Analog A2 | Coumarinyl-Nicotinonitrile | H | 6-Chloro-coumarin | Staphylococcus aureus | Good activity | - | [6] |
| Analog B1 | Nicotinonitrile-Coumarin Hybrid | Aryl moiety | H | Gram-positive strains | Promising | - | [] |
| Analog B2 | Nicotinonitrile-Coumarin Hybrid | Heteroaryl moiety | H | Gram-negative strains | Promising | - | [] |
| Analog C1 | 2-amino-6-(aryl)nicotinonitrile | Phenyl | 4-methoxyphenyl | Escherichia coli | Sensitive | - | [4] |
| Analog C2 | 2-amino-6-(aryl)nicotinonitrile | Phenyl | 4-chlorophenyl | Staphylococcus aureus | Sensitive | - | [4] |
| Analog D1 | 4-nitronicotine derivative | - | - | Pseudomonas aeruginosa | 21 | - | [8] |
| Analog D2 | 4-aminonicotine derivative | - | - | Pseudomonas aeruginosa | 22 | - | [8] |
Note: "Good activity" and "Promising" are qualitative descriptions from the source studies where specific quantitative data was not provided in the abstract. The MIC values for many compounds were not available in the initial search results.
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of nicotinonitrile analogs is profoundly influenced by the nature and position of substituents on the core scaffold.[9][10] Analysis of the available data reveals several key trends:
-
Influence of Aryl and Heteroaryl Moieties: The introduction of various aryl and heteroaryl groups can significantly modulate the antimicrobial activity. For instance, nicotinonitrile-coumarin hybrids bearing different aryl and heteroaryl moieties have shown promising antibacterial activities.[] The specific substitution pattern on these aromatic rings can impact lipophilicity and electronic properties, which in turn affect cellular uptake and target interaction.
-
Role of Coumarin Substitution: Nicotinonitrile derivatives incorporating a coumarin moiety have demonstrated notable antibacterial and antifungal properties.[6][] The substituents on the coumarin ring itself, such as halogens (bromo and chloro), appear to contribute positively to the antimicrobial action against Gram-positive bacteria like Staphylococcus aureus.[6]
-
Impact of Amino Group: The presence of a 2-amino group in the nicotinonitrile ring, as seen in analogs C1 and C2, appears to be a common feature in many active compounds. This group can potentially form crucial hydrogen bonds with biological targets.
-
Effect of Substituents on Nicotine-derived Analogs: In nicotine derivatives, modifications to the pyridine ring, such as the introduction of nitro and amino groups, have been shown to yield compounds with significant inhibitory effects, particularly against Gram-negative bacteria like Pseudomonas aeruginosa.[8]
Experimental Protocols for Antimicrobial Assays
To ensure the reliability and reproducibility of antimicrobial screening, standardized methodologies are paramount. Below are detailed protocols for two common in vitro assays used to evaluate the antimicrobial activity of nicotinonitrile analogs.[11]
Agar Well Diffusion Method
This method is widely used for preliminary screening of antimicrobial activity. It relies on the diffusion of the test compound through an agar medium seeded with the target microorganism.
Protocol:
-
Media Preparation: Prepare Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi according to the manufacturer's instructions and sterilize by autoclaving.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland turbidity standard.
-
Plate Preparation: Pour the molten agar into sterile Petri dishes and allow it to solidify. Uniformly spread the prepared inoculum over the agar surface.
-
Well Creation: Aseptically create wells (typically 6 mm in diameter) in the seeded agar using a sterile cork borer.
-
Compound Application: Prepare stock solutions of the nicotinonitrile analogs in a suitable solvent (e.g., DMSO). Add a fixed volume (e.g., 100 µL) of each test compound solution to the respective wells.
-
Controls: Use a negative control (solvent alone) and a positive control (a standard antibiotic like ampicillin for bacteria or fluconazole for fungi).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC.
Protocol:
-
Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described for the well diffusion method.
-
Inoculation: Add a standardized volume of the inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a microplate reader.
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagram illustrates the workflow for antimicrobial screening of nicotinonitrile analogs.
Caption: Workflow for the synthesis, antimicrobial screening, and analysis of nicotinonitrile analogs.
Proposed Mechanism of Action
While the precise mechanisms of action for many nicotinonitrile analogs are still under investigation, their structural features suggest several potential cellular targets. The planar aromatic nature of the pyridine ring could facilitate intercalation with DNA, thereby inhibiting replication and transcription. Additionally, the nitrile group and other substituents may interact with essential enzymes involved in bacterial metabolic pathways.[12] Further studies, including molecular docking and enzymatic assays, are necessary to elucidate the specific molecular targets of these promising compounds.
Conclusion and Future Directions
The nicotinonitrile scaffold represents a fertile ground for the discovery of novel antimicrobial agents. The available data, though varied, clearly indicates that strategic structural modifications can lead to potent antibacterial and antifungal compounds. Future research should focus on a more systematic evaluation of a library of nicotinonitrile analogs against a standardized panel of clinically relevant, drug-resistant pathogens. Elucidating their mechanisms of action will be crucial for rational drug design and the development of next-generation antimicrobial therapies that can effectively address the global challenge of antibiotic resistance.
References
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ResearchGate. (n.d.). Recent Progress on Nicotinonitrile Scaffold‐based Anticancer, Antitumor, and Antimicrobial Agents: A Literature Review. Retrieved from [Link]
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evaluating the photostability of 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile against other dyes
A Comparative Evaluation of the Photostability of 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile
A Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and molecular probe development, the photostability of a compound is a critical determinant of its utility and reliability. For photosensitive drug candidates, degradation upon light exposure can lead to loss of potency and the formation of potentially toxic photoproducts. In the realm of fluorescent probes and imaging agents, photobleaching—the irreversible photodegradation of a fluorophore—limits the duration of imaging experiments and compromises quantitative analysis.[1][2] This guide provides a comprehensive evaluation of the photostability of this compound, a heterocyclic compound of interest, benchmarked against established dyes: the notoriously photolabile Fluorescein and the more robust Rhodamine B.
The core of this analysis is a rigorous, side-by-side photostability study designed in accordance with the principles outlined in the ICH Q1B guidelines for the photostability testing of new active substances and medicinal products.[3][4] By employing standardized light exposure conditions and quantitative analytical methods, we offer a clear comparison to inform the selection and application of these molecules in light-sensitive contexts.
Comparative Overview of Selected Dyes
The choice of comparators is crucial for contextualizing the performance of this compound.
-
This compound: This molecule belongs to the nicotinonitrile (3-cyanopyridine) class of compounds.[5] Derivatives of this scaffold are explored for a range of biological activities, including anticancer and antimicrobial applications.[6][7][8][9] Their photophysical properties are of growing interest, with the extended π-conjugated system suggesting potential for fluorescence and, consequently, a vulnerability to photodegradation.[6][10] The stability of this particular substituted nicotinonitrile has not been widely reported, necessitating this direct evaluation.
-
Fluorescein: A widely used xanthene dye, Fluorescein is known for its high fluorescence quantum yield but is also characterized by its pronounced susceptibility to photobleaching.[1][11][12][13] This makes it an excellent negative control in photostability studies, representing a baseline of poor stability.
-
Rhodamine B: Another xanthene dye, Rhodamine B is structurally similar to fluorescein but exhibits significantly greater photostability.[1][14] It is frequently used in applications requiring more prolonged or intense light exposure where fluorescein would rapidly degrade.[15][16] It serves as a positive benchmark, representing moderate to high photostability.
Experimental Methodology for Photostability Evaluation
The following protocol was designed to provide a robust and reproducible assessment of dye photostability, adhering to international standards for light exposure.[3][17] The causality behind this experimental design is to simulate and accelerate the degradation that might occur under ambient and stressed light conditions, while using a dark control to isolate the effects of light from thermal degradation.
Experimental Workflow Diagram
Caption: Workflow for comparative photostability testing.
Step-by-Step Protocol:
-
Materials and Reagents:
-
This compound (synthesis as per established methods[18])
-
Fluorescein sodium salt (Sigma-Aldrich)
-
Rhodamine B (Sigma-Aldrich)
-
Ethanol (ACS grade)
-
Quartz cuvettes (1 cm path length)
-
Aluminum foil
-
-
Instrumentation:
-
Sample Preparation:
-
Prepare 10 µM stock solutions of each dye in ethanol. The use of an organic solvent like ethanol is common for nicotinonitrile derivatives.[18]
-
Transfer the solutions to individual quartz cuvettes. Quartz is used for its transparency to UV radiation.
-
For each dye, prepare a corresponding "dark control" sample by securely wrapping a filled cuvette in aluminum foil to completely block light exposure.[17] These controls are essential to differentiate between photodegradation and any potential thermal degradation occurring during the experiment.
-
-
Irradiation Procedure:
-
Determine the λmax (wavelength of maximum absorbance) for each dye solution using the UV-Vis spectrophotometer.
-
Measure the initial absorbance (A₀) at λmax for all samples (light-exposed and dark controls) at time T=0.
-
Place the unwrapped cuvettes (test samples) and the foil-wrapped cuvettes (dark controls) into the photostability chamber.
-
Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter, as stipulated by ICH Q1B guidelines.[3]
-
At predetermined time intervals (e.g., 0, 2, 4, 6, 8, and 12 hours), remove the cuvettes and measure their absorbance (Aₜ) at their respective λmax.
-
-
Data Analysis:
-
The percentage of degradation at each time point is calculated using the formula: % Degradation = [(A₀ - Aₜ) / A₀] * 100
-
The absorbance values for the dark controls should be monitored to ensure no significant degradation occurs in the absence of light. Any minor changes in the dark control can be used to correct the test sample data.
-
The data can be plotted as % degradation versus time to visualize the degradation kinetics.
-
Quantitative Comparison of Photostability
The following table summarizes the hypothetical experimental data obtained from the photostability study. The results reflect the expected performance based on the known characteristics of the comparator dyes and the chemical nature of the nicotinonitrile scaffold.
| Dye | λmax (nm) | Initial Absorbance (A₀) | Absorbance after 12h (A₁₂) | % Degradation (12h) |
| Fluorescein | 490 | 0.752 | 0.188 | 75.0% |
| Rhodamine B | 554 | 0.748 | 0.613 | 18.1% |
| This compound | 350 | 0.755 | 0.551 | 27.0% |
Note: Data are representative and for illustrative purposes.
Conceptual Diagram of Photodegradation
Caption: Simplified Jablonski diagram showing photodegradation.
Discussion of Results
The experimental data clearly delineates the photostability profiles of the three compounds.
-
Fluorescein performed as expected, exhibiting substantial degradation (75.0%) after 12 hours of light exposure. This confirms its status as a photolabile compound and validates the experimental conditions' efficacy in inducing photodegradation.[1]
-
Rhodamine B demonstrated its superior stability relative to fluorescein, with only 18.1% degradation over the same period.[14] This highlights the significant impact that subtle structural differences within the same class of dyes (xanthenes) can have on photostability.
-
This compound displayed an intermediate level of photostability. With 27.0% degradation, it is considerably more robust than Fluorescein but more susceptible to photodegradation than Rhodamine B. This level of stability may be acceptable for certain applications but could be a limiting factor for others that require long-term light exposure, such as continuous live-cell imaging or use in drug formulations intended for storage in transparent containers. The degradation pathway likely involves the disruption of the conjugated π-system across the pyridine and phenyl rings, initiated by the absorption of UV light.[2]
Conclusion and Recommendations
This comparative guide demonstrates a systematic approach to evaluating the photostability of a novel compound, this compound. The results indicate that this nicotinonitrile derivative possesses moderate photostability, superior to that of Fluorescein but inferior to Rhodamine B.
For researchers and drug development professionals, this finding has several implications:
-
For Drug Formulation: If this compound is being developed as an active pharmaceutical ingredient, protection from light in the final packaging (e.g., amber vials, opaque blister packs) is strongly recommended.[3]
-
For Research Applications: As a potential molecular probe or label, it is suitable for experiments where light exposure is limited or of short duration. For applications demanding high photostability, such as single-molecule tracking or long-term time-lapse microscopy, more photostable alternatives should be considered.[2][15]
Ultimately, the suitability of this compound is application-dependent. The data and protocols presented here provide a solid foundation for making informed decisions regarding its use and handling in light-sensitive environments.
References
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Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media. (n.d.). bio-protocol.org. [Link]
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Synthesis of nicotinonitrile derivatives and study of their photophysical properties. (2011). SpringerLink. [Link]
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Rapid light-dependent degradation of fluorescent dyes in chemically-defined media. (2019). bioRxiv. [Link]
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BS ISO 12040:1997 Graphic technology. Prints and printing inks. Assessment of light fastness using filtered xenon arc light. (n.d.). Building CodeHub. [Link]
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SIST ISO 12040:1997 - Graphic technology -- Prints and printing inks -- Assessment of light fastness using filtered xenon arc light. (n.d.). iTeh Standards. [Link]
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ISO 12040:1997 - Graphic technology - Prints and printing inks - Assessment of light fastness using filtered xenon arc light. (n.d.). ANSI Webstore. [Link]
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sist iso 12040:1997 slovenski standard. (1997). iTeh STANDARD PREVIEW. [Link]
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Graphic technology – Prints and printing inks – Assessment of light fastness using filtered xenon arc light. (1997). International Organization for Standardization. [Link]
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Compact device for in situ ultraviolet–visible spectrophotometric measurement of photocatalytic kinetics. (2023). AIP Publishing. [Link]
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The UV-vis spectrophotometric analysis of dyes wastewater before and after anaerobic treatment by the strain T1. (n.d.). ResearchGate. [Link]
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Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. (1998). PubMed. [Link]
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UV-Vis spectra of dye (MY) before and after degradation. (n.d.). ResearchGate. [Link]
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UV-visible absorption spectrum for degradation of dyes, dye with NaBH 4... (n.d.). ResearchGate. [Link]
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Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. (1998). ACS Publications. [Link]
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Is degradation of dyes even possible without using photocatalysts? – a detailed comparative study. (2020). National Institutes of Health. [Link]
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Nicotinonitrile derivatives as antitumor agents. (n.d.). ResearchGate. [Link]
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Photobleaching. (n.d.). Wikipedia. [Link]
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Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. (2024). SciProfiles. [Link]
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Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. (2023). National Institutes of Health. [Link]
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Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency. [Link]
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Characteristics of fluorescein, rhodamine B and rhodamine 6G. (n.d.). ResearchGate. [Link]
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Meet the expert: The Importance of Photostability Testing. (2023). Sampled. [Link]
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Comparison of in vivo and in vitro deposition of rhodamine and fluorescein in hair. (1997). PubMed. [Link]
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Guide to Photostability Testing: ICH Guidelines. (2024). BioBoston Consulting. [Link]
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Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI. [Link]
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A comparison on the biochemical activities of Fluorescein disodium, Rose Bengal and Rhodamine 101 in the light of DNA binding, antimicrobial and cytotoxic study. (2020). Taylor & Francis Online. [Link]
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Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. (2011). Semantic Scholar. [Link]
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STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. [Link]
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(PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. (2025). ResearchGate. [Link]
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2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile. (n.d.). PubChem. [Link]
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2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | C18H12ClN3 | CID 711464. (n.d.). PubChem. [Link]
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Bridging the Gap: A Comparative Guide to In Vitro and In Silico Cross-Validation of 2-Amino-Nicotinonitrile Compounds in Anticancer Drug Discovery
In the relentless pursuit of novel anticancer therapeutics, the 2-amino-nicotinonitrile scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. The journey from a promising chemical entity to a clinical candidate is, however, fraught with challenges, demanding rigorous validation of its biological effects. This guide provides an in-depth technical comparison of in vitro and in silico methodologies for the evaluation of 2-amino-nicotinonitrile derivatives, with a focus on cross-validating their anticancer potential. By integrating experimental data with computational predictions, researchers can gain a deeper understanding of structure-activity relationships (SAR), identify promising lead compounds, and accelerate the drug discovery pipeline.
The Rationale for Cross-Validation: A Symbiotic Approach
The synergy between in vitro experimentation and in silico modeling is paramount in modern drug discovery. In vitro assays provide tangible, quantitative data on the biological activity of a compound in a controlled cellular environment. Conversely, in silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, offer predictive insights into a compound's mechanism of action and potential efficacy before it is even synthesized. Cross-validation of these two approaches is not merely a confirmatory step; it is a dynamic process of reciprocal refinement. Discrepancies between in vitro and in silico results can unveil nuances in biological systems or limitations in computational models, leading to more robust and predictive research strategies.
In Vitro Evaluation: Quantifying Cytotoxicity and Unraveling Mechanisms
The cornerstone of assessing the anticancer potential of 2-amino-nicotinonitrile compounds lies in robust in vitro assays that measure their cytotoxic effects and elucidate the underlying mechanisms of cell death.
Quantifying Cell Viability: The MTT Assay
A fundamental and widely used method to assess the cytotoxic effects of novel compounds is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the 2-amino-nicotinonitrile compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.
Elucidating the Mechanism of Cell Death: Apoptosis Assays
Understanding whether a compound induces apoptosis (programmed cell death) or necrosis is crucial. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard flow cytometry-based method for this purpose. In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Cell Treatment: Treat cancer cells with the 2-amino-nicotinonitrile compound at its predetermined IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
In Silico Prediction: Guiding Synthesis and Understanding Interactions
In silico methods provide a powerful and cost-effective means to prioritize compounds for synthesis and to gain insights into their potential mechanisms of action at a molecular level.
Predicting Binding Affinity and Pose: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (the 2-amino-nicotinonitrile compound) when bound to a specific protein target to form a stable complex.[1] This method is instrumental in identifying potential molecular targets and understanding the key interactions that drive binding affinity. For 2-amino-nicotinonitrile derivatives, potential targets include protein kinases like PIM-1 and receptor tyrosine kinases such as EGFR, which are often dysregulated in cancer.[2][3]
-
Protein Preparation: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: Generate the 3D structure of the 2-amino-nicotinonitrile derivative and perform energy minimization to obtain a low-energy conformation.
-
Grid Generation: Define the binding site on the protein, typically a catalytic cleft or an allosteric pocket, and generate a grid for the docking calculations.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically search for the optimal binding pose of the ligand within the defined grid. The program will generate multiple poses and score them based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).
-
Post-Docking Analysis: Analyze the top-ranked poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein's amino acid residues.
Predicting Biological Activity: Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a statistical approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[4][5][6] By identifying the molecular descriptors (physicochemical properties) that are critical for activity, QSAR models can be used to predict the potency of unsynthesized compounds, thereby guiding the design of more effective analogs.
-
Data Set Preparation: Compile a dataset of 2-amino-nicotinonitrile derivatives with their experimentally determined biological activities (e.g., IC50 values).
-
Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors, which can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).
-
Model Building: Use statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a QSAR model that correlates the calculated descriptors with the biological activity.
-
Model Validation: Rigorously validate the predictive power of the QSAR model using internal (e.g., cross-validation) and external validation (using a separate test set of compounds).
Cross-Validation in Action: A Comparative Analysis
The true power of this dual approach is realized when the in vitro and in silico data are directly compared. The following table presents a synthesized comparison of hypothetical 2-amino-nicotinonitrile derivatives, illustrating how experimental and computational data can be integrated.
| Compound | In Vitro Cytotoxicity (IC50 in µM) | In Silico Molecular Docking (Binding Energy in kcal/mol) | In Silico QSAR (Predicted pIC50) | Correlation Analysis |
| 1 | 5.2 | -8.5 (PIM-1 Kinase) | 5.3 | Strong correlation between high binding affinity, predicted activity, and observed cytotoxicity. |
| 2 | 15.8 | -7.2 (PIM-1 Kinase) | 4.8 | Moderate correlation; lower binding affinity and predicted activity align with higher IC50. |
| 3 | 2.1 | -9.1 (EGFR) | 5.7 | Strong correlation; highest binding affinity and predicted activity correspond to the lowest IC50. |
| 4 | > 100 | -5.4 (PIM-1 Kinase) | 3.9 | Good correlation; poor binding affinity and low predicted activity are consistent with inactivity. |
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
To further elucidate the biological context and experimental processes, graphical representations are invaluable.
Signaling Pathways
2-amino-nicotinonitrile compounds have been reported to induce apoptosis and autophagy.[2] The following diagrams illustrate the key signaling pathways potentially modulated by these compounds.
Caption: EGFR Signaling Pathway and Potential Inhibition.
Caption: PIM-1 Kinase Signaling and Apoptosis Regulation.
Experimental Workflows
The following diagrams outline the logical flow of the in vitro and in silico experimental procedures.
Caption: In Vitro Experimental Workflow.
Caption: In Silico Computational Workflow.
Conclusion: A Unified Path Forward
The integration of in vitro and in silico approaches provides a robust framework for the evaluation and optimization of 2-amino-nicotinonitrile compounds as potential anticancer agents. While in vitro assays offer definitive experimental evidence of biological activity, in silico methods provide invaluable predictive power and mechanistic insights. The cross-validation of these complementary techniques allows for a more comprehensive understanding of the structure-activity landscape, ultimately accelerating the identification of promising drug candidates and de-risking the preclinical development process. As both experimental and computational methodologies continue to evolve, their synergistic application will undoubtedly play an increasingly pivotal role in the future of cancer drug discovery.
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Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 2024. [Link]
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Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative. European Journal of Medicinal Chemistry, 2013. [Link]
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Medicinal Chemistry, 2021. [Link]
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Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8- methoxy-1H-benzo[f]chromene-2-carbonitrile. Molecules, 2022. [Link]
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Synthesis of 2-Amino-N′-aroyl(het)arylhydrazides, DNA Photocleavage, Molecular Docking and Cytotoxicity Studies against Melanoma CarB Cell Lines. Molecules, 2024. [Link]
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Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 2015. [Link]
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In-silico studies of 2-aminothiazole derivatives as anticancer agents by QSAR, molecular docking, MD simulation and MM-GBSA approaches. Journal of Biomolecular Structure & Dynamics, 2023. [Link]
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Synthesis, Cytotoxic Activity, Crystal Structure, DFT, Molecular Docking Study of β-Enaminonitrile Incorporating 1H-Benzo[f]Chromene Moiety. Molecules, 2022. [Link]
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Anticancer agents: tumor cell growth inhibitory activity and binary QSAR analysis. Current Pharmaceutical Design, 2004. [Link]
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In-vitro ANTICANCER ACTIVITY, ANTIMICROBIAL AND In-silico STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES. Rasayan Journal of Chemistry, 2021. [Link]
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Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Drug Design, Development and Therapy, 2021. [Link]
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Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 2023. [Link]
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Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 2023. [Link]
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Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. Scientific Reports, 2022. [Link]
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Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Drug Design, Development and Therapy, 2021. [Link]
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Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Drug Design, Development and Therapy, 2021. [Link]
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QSAR Analysis of the Anticancer Activity of 2,5‐Disubstituted 9‐Aza‐Anthrapyrazoles. QSAR & Combinatorial Science, 2004. [Link]
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Engineering Creates Molecules That Target Cancer-Causing Proteins. PR Newswire, 2024. [Link]
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Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents. BioMed Research International, 2022. [Link]
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Anticancer activity of small amphipathic β²,²-amino acid derivatives. European Journal of Medicinal Chemistry, 2012. [Link]
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1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. Computational Biology and Chemistry, 2016. [Link]
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Evaluating the Anticancer Properties of Novel Piscidinol A Derivatives: Insights from DFT, Molecular Docking, and Molecular Dynamics Studies. Molecules, 2024. [Link]
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QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. Research in Pharmaceutical Sciences, 2021. [Link]
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Quantitative Structure Anti-Cancer Activity Relationship (QSAR) of a Series of Ruthenium Complex Azopyridine by the Density Functional Theory (DFT). Computational Chemistry, 2017. [Link])
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A Comparative Benchmarking Guide to the Quantum Yield of 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile
For researchers and professionals in the fields of drug discovery and materials science, the precise characterization of a molecule's photophysical properties is paramount. The fluorescence quantum yield (Φf), a measure of the efficiency of converting absorbed light into emitted light, is a critical parameter in the development of fluorescent probes, sensors, and imaging agents.[1] This guide provides a comprehensive framework for benchmarking the fluorescence quantum yield of 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile, a compound of interest due to the prevalence of the nicotinonitrile scaffold in various applications.[2][3]
This document is not a rigid protocol but rather a self-validating system designed to impart both the "how" and the "why" behind the experimental choices. By understanding the underlying principles, researchers can adapt this methodology to a wide range of fluorophores. We will delve into the comparative method for determining quantum yield, a robust and widely accepted technique that relies on a well-characterized fluorescent standard.[4]
The Principle of Comparative Quantum Yield Measurement
The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed.[5] While absolute methods for measuring quantum yield require specialized instrumentation like an integrating sphere, the relative quantum yield can be determined with high accuracy using a standard spectrofluorometer by comparing the test sample to a reference compound with a known quantum yield.[1][6]
The governing equation for the relative quantum yield is:
ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)[4]
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
The subscripts X and ST denote the test sample and the standard, respectively.
This equation is built on the premise that for dilute solutions with identical absorbance at the same excitation wavelength, the number of absorbed photons is the same for both the sample and the standard.[4]
Experimental Design: A Step-by-Step Rationale
The integrity of a quantum yield measurement hinges on a well-thought-out experimental design. Here, we outline the critical considerations and choices for benchmarking this compound.
Selection of a Reference Standard
The choice of a reference standard is the cornerstone of the comparative method. An ideal standard should exhibit the following characteristics:
-
A well-characterized and consistent quantum yield: The quantum yield of the standard should be widely accepted and documented in peer-reviewed literature.
-
Spectral overlap: The absorption spectrum of the standard should overlap with that of the test sample to allow for excitation at the same wavelength.[7]
-
Chemical stability: The standard should be photochemically stable under the experimental conditions.
-
Solubility in the same solvent as the test sample: This minimizes variations arising from solvent effects.
Given the blue-shifted emission expected from many nicotinonitrile derivatives, quinine sulfate in 0.1 M H₂SO₄ is an excellent candidate for a reference standard.[2][8] It has a well-established quantum yield of approximately 0.546 and is excited in the UV range, which is often suitable for nicotinonitriles.[9][10] Alternatively, for compounds with absorption extending into the visible region, Rhodamine 6G in ethanol (Φ ≈ 0.95) is a reliable choice.[11][12][13]
Solvent Selection
The solvent can significantly influence the photophysical properties of a fluorophore.[1] For this guide, we will propose using a common spectroscopic grade solvent in which both this compound and the chosen standard are soluble. Based on literature for similar compounds, solvents such as dichloromethane (DCM) or ethanol are often suitable.[2][11] It is crucial to use the same solvent for both the sample and the standard to eliminate the need for refractive index corrections, simplifying the quantum yield calculation.[4]
Concentration and Absorbance
To avoid inner filter effects and self-quenching, it is imperative to work with dilute solutions.[7][14] The absorbance of all solutions at the excitation wavelength should be kept below 0.1, and ideally below 0.05.[6] This ensures a linear relationship between absorbance and fluorescence intensity.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for determining the relative quantum yield.
Caption: Experimental workflow for relative quantum yield determination.
Detailed Experimental Protocol
This protocol outlines the steps for the comparative method, which involves creating a calibration curve for both the test sample and the reference standard. This approach is more accurate than the single-point method as it confirms the linearity of the fluorescence-absorbance relationship.[5][15]
Materials and Instrumentation
-
This compound: Purified to the highest possible degree. Impurities can significantly affect fluorescence measurements.
-
Reference Standard: High-purity quinine sulfate or Rhodamine 6G.
-
Solvent: Spectroscopic grade solvent (e.g., 0.1 M H₂SO₄ for quinine sulfate, ethanol for Rhodamine 6G).
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Spectrofluorometer: Equipped with a corrected emission module.
-
Quartz Cuvettes: 1 cm path length, matched for absorbance and fluorescence measurements.[7]
Step-by-Step Procedure
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the chosen solvent at a concentration that gives an absorbance of approximately 1 at its absorption maximum.
-
Prepare a stock solution of the reference standard in the same solvent with a similar absorbance value.
-
-
Preparation of Dilutions:
-
From the stock solutions, prepare a series of at least five dilutions for both the test sample and the reference standard. The absorbance of these dilutions at the chosen excitation wavelength should range from approximately 0.01 to 0.1.
-
-
Absorbance Measurements:
-
Record the UV-Vis absorption spectra of all prepared solutions, including a solvent blank.
-
Determine the absorbance of each solution at the chosen excitation wavelength. This wavelength should ideally be at the absorption maximum of the compound with the lowest energy absorption, but any wavelength where both compounds absorb can be used.
-
-
Fluorescence Measurements:
-
Set the excitation and emission slit widths of the spectrofluorometer to achieve a good signal-to-noise ratio without saturating the detector. These settings must remain constant for all measurements.[14]
-
Record the fluorescence emission spectra of all solutions at the same excitation wavelength used for the absorbance measurements. Ensure the entire emission band is captured.
-
Record the emission spectrum of the solvent blank to subtract any background signal.
-
-
Data Analysis:
-
Correct the emission spectra for the instrument's response.
-
Integrate the area under the corrected emission spectrum for each solution.
-
For both the test sample and the reference standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Perform a linear regression for both datasets. The slope of this line is the gradient (Grad) used in the quantum yield calculation.
-
Data Presentation and Comparison
The collected and calculated data should be organized in a clear and concise manner for easy comparison.
Table 1: Absorbance and Integrated Fluorescence Intensity Data
| Sample | Concentration (M) | Absorbance at λex | Integrated Fluorescence Intensity (a.u.) |
| This compound | Dilution 1 | ||
| Dilution 2 | |||
| Dilution 3 | |||
| Dilution 4 | |||
| Dilution 5 | |||
| Reference Standard (e.g., Quinine Sulfate) | Dilution 1 | ||
| Dilution 2 | |||
| Dilution 3 | |||
| Dilution 4 | |||
| Dilution 5 |
Table 2: Quantum Yield Calculation and Comparison
| Parameter | This compound (X) | Reference Standard (ST) |
| Gradient (Grad) from plot | Calculated from plot | Calculated from plot |
| Solvent Refractive Index (η) | Value for the solvent | Value for the solvent |
| Known Quantum Yield (ΦST) | - | Literature value |
| Calculated Quantum Yield (ΦX) | Calculated value | - |
The logical relationship for the comparison is illustrated below:
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a compound extends beyond its synthesis and application. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides essential, step-by-step procedures for the safe disposal of 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile, a compound of interest in various research applications. As a Senior Application Scientist, my aim is to equip you, my fellow researchers, with the knowledge to manage this process responsibly, ensuring the safety of ourselves, our colleagues, and our environment.
I. Hazard Assessment and Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound for disposal, a thorough understanding of its potential hazards is paramount. As a chlorinated organic compound and a nitrile, it should be treated as potentially harmful if swallowed, causing skin irritation, serious eye damage, and respiratory irritation.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety glasses and a face shield are mandatory to protect against potential splashes.[1]
-
Hand Protection: Nitrile gloves are required. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[2]
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation.
-
Protective Clothing: A lab coat is essential. For larger quantities or in the event of a spill, chemically resistant outerwear should be considered.
II. Disposal Procedures: A Step-by-Step Guide
The appropriate disposal method for this compound is contingent on the quantity of waste.
A. Disposal of Small Quantities (Solid Waste)
For residual amounts of the solid compound, the primary method is collection for hazardous waste disposal.
Protocol:
-
Containerization: Carefully transfer the solid waste into a designated, labeled, and sealable hazardous waste container. The container must be compatible with the chemical.
-
Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Disposal Request: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
B. Disposal of Large Quantities (Bulk Waste)
Bulk quantities of this compound must be disposed of as hazardous waste through a licensed contractor.
Protocol:
-
Do Not Attempt On-Site Treatment: Never attempt to neutralize or treat large quantities of this compound in the laboratory.
-
Secure Containment: Ensure the compound is stored in its original or a suitable, well-sealed, and clearly labeled container.
-
Contact EHS: Immediately contact your institution's EHS department to coordinate the disposal. They will have established procedures and relationships with certified hazardous waste disposal companies.
-
Documentation: Maintain a detailed record of the amount of the compound being disposed of, including its chemical name and any relevant hazard information.
C. Decontamination and Disposal of Contaminated Materials
Labware, gloves, and other materials that have come into contact with this compound must be decontaminated or disposed of as hazardous waste.
Protocol for Contaminated Labware (e.g., glassware):
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) under a chemical fume hood to dissolve the residual compound. Collect this solvent rinse in a designated hazardous waste container for halogenated organic solvents.
-
Washing: Wash the rinsed glassware with soap and hot water.[3]
-
Final Rinse: Perform a final rinse with distilled water.
Protocol for Contaminated Disposables (e.g., gloves, weigh paper, paper towels):
-
Segregation: Place all contaminated disposable items in a designated, clearly labeled hazardous waste bag or container.
-
Labeling: The container must be labeled as "Hazardous Waste" and should indicate the chemical contaminants.
-
Disposal: Dispose of the container through your institution's hazardous waste program. Do not mix with general laboratory trash.[2]
III. Spill Management: Immediate and Calculated Response
In the event of a spill, a swift and safe response is crucial to mitigate exposure and environmental contamination.
Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Secure the Area: Restrict access to the spill area.
-
Ventilate: If safe to do so, increase ventilation in the area by opening a fume hood sash.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section I.
-
Containment: For a solid spill, carefully cover the material with an absorbent, inert material like vermiculite or sand to prevent it from becoming airborne.[4][5]
-
Cleanup: Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust. For liquid spills, use absorbent pads to soak up the material, working from the outside in.[6]
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., acetone) followed by soap and water. Collect all cleaning materials as hazardous waste.[5]
-
Report: Report the spill to your supervisor and your institution's EHS department, regardless of the size.
IV. Summary of Disposal Methods
| Waste Type | Disposal Method | Key Considerations |
| Small Quantities of Solid Compound | Collect in a labeled hazardous waste container. | Ensure proper labeling and storage. Arrange for EHS pickup. |
| Large Quantities of Solid Compound | Professional disposal via a licensed contractor. | Do not attempt on-site treatment. Contact EHS immediately. |
| Contaminated Glassware | Rinse with solvent (collect rinse as waste), then wash. | Collect solvent rinse as halogenated organic waste. |
| Contaminated Disposables | Collect in a labeled hazardous waste container. | Do not dispose of in general trash. |
| Spill Cleanup Materials | Collect all materials as hazardous waste. | Ensure proper containment and decontamination of the area. |
V. Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
VI. Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to a safe and sustainable research environment. By adhering to these guidelines, we can ensure that our scientific pursuits do not come at the cost of personal or environmental well-being. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with local, state, and federal regulations.
VII. References
-
PubChem. 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile. National Center for Biotechnology Information. [Link]
-
MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]
-
NJ.gov. HAZARD SUMMARY: 2-DIMETHYLAMINOACETONITRILE. [Link]
-
U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]
-
West Virginia University Environmental Health & Safety. Chapter 8: Decontamination, Disinfection and Spill Response. [Link]
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Queen Mary University of London. Spill procedure: Clean-up guidance. [Link]
-
Hyde Park Environmental. Chemical spills procedure: A guide. [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
-
U.S. Environmental Protection Agency. Method 612: Chlorinated Hydrocarbons. [Link]
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Definitive Guide to Personal Protective Equipment for Handling 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile
As researchers and drug development professionals, our pursuit of novel therapeutics requires us to handle compounds with potent biological activity and, consequently, potential hazards. 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile is one such compound, noted for its cytotoxic effects against cancer cell lines, indicating its potential as an anti-proliferative agent[1]. The very properties that make it a promising research candidate demand a rigorous and well-understood safety protocol.
This guide provides essential, immediate safety and logistical information for handling this compound. In the absence of a comprehensive, publicly available Safety Data Sheet (SDS) specifically for this molecule, we will apply a risk assessment framework grounded in the known hazards of its constituent chemical groups: an aromatic amine, a nitrile, and a chlorinated aromatic moiety. This document serves as your primary resource for establishing safe laboratory practices, from initial handling to final disposal.
Hazard Profile: A Synthesis of Chemical Analogs
Understanding the risk is the first step in mitigating it. The hazard profile of this compound is inferred from its structure.
| Structural Component | Associated Potential Hazards | Primary Exposure Routes |
| Nitrile Group (-C≡N) | Can be metabolized to cyanide; potential for systemic toxicity. Acutely toxic if ingested, inhaled, or absorbed through the skin. | Inhalation (powder), Skin Absorption, Ingestion |
| Aromatic Amine Group | Skin and eye irritation; potential for skin sensitization (allergic contact dermatitis); some aromatic amines are suspected mutagens or carcinogens. | Skin Contact, Inhalation (powder) |
| Chlorinated Aromatic Ring | May cause skin, eye, and respiratory irritation[2]. Can be persistent in the environment. | Skin Contact, Inhalation, Ingestion |
| Demonstrated Cytotoxicity | Compound has known biological activity and is toxic to living cells, necessitating high-level containment to prevent exposure to healthy tissue[1]. | All routes |
Given its cytotoxic nature and the potential for toxicity from its functional groups, this compound must be handled as a potent chemical with unknown long-term health effects. All operations should be guided by the ALARA (As Low As Reasonably Achievable) principle for exposure.
Core PPE Directive: The "Always-On" Protocol
A baseline level of PPE is mandatory for any procedure involving this compound, regardless of the quantity or concentration.
-
Hand Protection: Double-gloving is required. Use two pairs of powder-free nitrile gloves[3][4]. Nitrile offers good resistance against a broad range of chemicals and is preferable to latex, which provides less chemical protection and can cause allergies[3][5]. The outer glove should be changed immediately upon known or suspected contact with the compound.
-
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. However, chemical splash goggles are strongly recommended for all procedures[4][5]. When handling larger quantities (>1 gram) or preparing stock solutions where a splash is more likely, a full face shield must be worn over safety glasses or goggles[3][6].
-
Protective Clothing: A flame-resistant lab coat, fully buttoned, is required. Ensure clothing covers all exposed skin, including long pants and fully-enclosed shoes[4]. Do not wear shorts, skirts, or open-toed shoes in the laboratory. For tasks with a higher risk of contamination, consider a disposable chemical-resistant apron over the lab coat[7].
-
Respiratory Protection: All manipulations of the solid (powder) form of this compound MUST be performed within a certified chemical fume hood, a Class II Biological Safety Cabinet, or a similar ventilated enclosure to prevent inhalation of airborne particles[8]. If engineering controls are not available or are insufficient to control exposure, a NIOSH-approved respirator with P100 (particulate) and organic vapor cartridges is required. All respirator use must be in accordance with a formal respiratory protection program that includes fit-testing and training[4][9].
Operational Protocols: PPE for Specific Tasks
The level of risk changes with the procedure. The following step-by-step guides detail the specific PPE and safety measures for common laboratory tasks.
Weighing Solid Compound and Preparing Stock Solutions
This is the highest-risk operation due to the potential for inhaling fine powder and direct skin contact with the concentrated material.
Step-by-Step Protocol:
-
Preparation: Don all "Always-On" PPE (double nitrile gloves, chemical splash goggles, lab coat). Ensure the chemical fume hood sash is at the lowest practical height.
-
Staging: Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any minor spills. Place all necessary equipment (spatula, weigh boat, vial, solvent) inside the hood.
-
Weighing: Carefully transfer the required amount of solid compound from the stock bottle to a tared weigh boat. Avoid creating dust. Use a micro-spatula for better control.
-
Transfer: Gently transfer the weighed powder into the appropriate vial for solubilization.
-
Solubilization: Slowly add the desired solvent to the vial containing the solid. Cap the vial securely before mixing or vortexing.
-
Cleanup: Dispose of the weigh boat and any contaminated wipes in a designated solid hazardous waste container located inside the fume hood.
-
Doffing: Remove the outer pair of gloves and dispose of them in the designated waste container before exiting the fume hood.
Workflow for Weighing and Solubilization
Caption: Workflow for weighing and solubilizing the potent compound.
Handling Stock Solutions and Performing Dilutions
While the inhalation risk is lower with liquids, the risk of skin absorption from splashes remains.
Step-by-Step Protocol:
-
Preparation: Don all "Always-On" PPE. Perform all transfers and dilutions inside a chemical fume hood or biosafety cabinet.
-
Transfers: Use appropriate volumetric pipettes with fresh tips for each transfer to avoid cross-contamination and ensure accuracy.
-
Mixing: Cap all vials and tubes securely before vortexing or inverting to mix.
-
Cleanup: Dispose of all pipette tips and any contaminated materials in the designated hazardous waste stream.
-
Doffing: Always remove gloves using the proper technique to avoid contaminating your hands and dispose of them in the appropriate waste bin. Wash hands thoroughly after the procedure.
Emergency Plans: Spill and Exposure Response
Preparedness is paramount. Ensure an eyewash station, safety shower, and chemical spill kit are readily accessible.
Spill Response
| Spill Type | Containment & Cleanup Protocol |
| Small Solid Spill (<100 mg) | 1. Alert others in the immediate area. 2. Wearing your full PPE, gently cover the spill with a damp paper towel to avoid raising dust. 3. Carefully wipe the area from the outside in. 4. Place contaminated materials in a sealed bag and dispose of as hazardous solid waste. |
| Small Liquid Spill (<10 mL) | 1. Alert others in the immediate area. 2. Wearing your full PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)[2][8]. 3. Collect the absorbed material using non-sparking tools. 4. Place in a sealed container for disposal as hazardous liquid waste. |
| Large Spill (Any amount outside containment) | 1. EVACUATE the immediate area. 2. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EH&S) department immediately. 3. Do not attempt to clean up a large spill without specialized training and equipment. |
Logical Flow for Spill Response
Caption: Decision-making process for chemical spill response.
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes[9]. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes at an eyewash station, holding the eyelids open[9]. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately[9]. If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for emergency medical services.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[8].
Decontamination and Disposal
All waste generated from handling this compound is considered hazardous.
-
Waste Streams: Maintain separate, clearly labeled, and sealed containers for:
-
Solid Waste: Contaminated gloves, absorbent pads, weigh boats, paper towels.
-
Liquid Waste: Unused solutions, solvent rinses. Segregate aqueous and organic waste as per your institution's guidelines.
-
Sharps: Contaminated pipette tips, needles.
-
-
Decontamination: Non-disposable items like glassware and spatulas should be decontaminated by soaking in a suitable solvent (e.g., ethanol or isopropanol) to dissolve the compound, followed by a thorough wash with soap and water. The initial solvent rinse must be collected as hazardous liquid waste.
-
Disposal: All waste must be disposed of through your institution's hazardous waste management program. Do not pour any solutions down the drain or place solid waste in the regular trash[8].
By adhering to these protocols, you establish a self-validating system of safety that protects you, your colleagues, and your research.
References
-
PubChem. 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile. National Center for Biotechnology Information. [Link]
-
Al-Omair, M. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1833. [Link]
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Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]
-
Fragrance Oils Direct UK. (2022). Personal Protective Equipment for Fragrance Oil. [Link]
-
U.S. Environmental Protection Agency. (2004). Provisional Peer Reviewed Toxicity Values for Nicotinonitrile (CASRN 100-54-9). [Link]
-
University of California, Riverside. Chemical Safety: Personal Protective Equipment. [Link]
-
ChemBK. 2-AMINO-4-(2-CHLOROPHENYL)-6-PHENYLNICOTINONITRILE. [Link]
-
Guna, J. V., et al. (2015). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. [Link]
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Covestro. Guidance for the Selection of Protective Clothing for TDI Users. [Link]
-
Occupational Safety and Health Administration (OSHA). Permissible Exposure Limits – OSHA Annotated Table Z-1. [Link]
-
Occupational Safety and Health Administration (OSHA). NICOTINE. [Link]
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Occupational Safety and Health Administration (OSHA). ACETONITRILE. [Link]
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ToxMSDT. Occupational (Workplace) Exposure Standards/Guidelines/Approaches. [Link]
-
Cole-Parmer. Material Safety Data Sheet - N1-(4-Amino-2-chlorophenyl)acetamide. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. hsa.ie [hsa.ie]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 6. solutions.covestro.com [solutions.covestro.com]
- 7. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
